molecular formula C12H11NO2 B6317433 4-(4-methoxyphenyl)pyridin-2(1H)-one CAS No. 442682-57-7

4-(4-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B6317433
CAS No.: 442682-57-7
M. Wt: 201.22 g/mol
InChI Key: GFHWWGJIYFJMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)pyridin-2(1H)-one is a chemical compound intended for research and further manufacturing applications exclusively. It is not approved for human or veterinary use. This compound belongs to the class of pyridinone derivatives, a scaffold known for its relevance in medicinal chemistry and organic synthesis . The structure incorporates a 4-methoxyphenyl substituent, a common pharmacophore found in compounds investigated for various biological activities. For instance, similar chalcone derivatives featuring methoxyphenyl groups have been studied for their potential antimicrobial properties through molecular docking against protein receptors such as 6EYY and 3DD4, showing promising binding energies . Researchers value this compound as a versatile building block for constructing more complex molecular architectures. As a pyridinone, it can serve as a precursor in synthesizing diverse heterocyclic systems. Related compounds, such as 5-(4-Methoxyphenyl)pyridin-2(1H)-one, are typically characterized by analytical techniques including NMR, FT-IR, and UV-Vis spectroscopy to confirm structure and purity . Safety Information: Based on similar pyridinone compounds, this material may be classified with the GHS signal word "Warning" and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet (SDS) prior to use and handle the product with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Storage: For optimal stability, store the product sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-(4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-4-2-9(3-5-11)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHWWGJIYFJMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449245
Record name 4-(4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442682-57-7
Record name 4-(4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-methoxyphenyl)pyridin-2(1H)-one CAS 442682-57-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of 4-(4-methoxyphenyl)pyridin-2(1H)-one (CAS 442682-57-7).[1]

High-Value Scaffold for Kinase Inhibitor Discovery [1]

Executive Summary

4-(4-methoxyphenyl)pyridin-2(1H)-one is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its core structure—a 2-pyridone ring substituted at the C4 position—serves as a robust hydrogen-bond donor/acceptor motif capable of mimicking the adenine ring of ATP.[1] This allows it to anchor effectively within the hinge region of kinase active sites (e.g., c-Src, PIM, BTK). Beyond oncology, this compound acts as a versatile intermediate for synthesizing complex fused heterocycles used in antiviral (HIV) and anti-inflammatory therapeutics.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertySpecification
CAS Number 442682-57-7
IUPAC Name 4-(4-methoxyphenyl)-1H-pyridin-2-one
Synonyms 4-(4-methoxyphenyl)-2-pyridone; 4-(p-anisyl)-2-hydroxypyridine (tautomer)
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Off-white to pale cream solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calculated) ~11.0 (NH acidic), ~0.8 (Basic N in tautomer)
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (C=O, OMe)
Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution (polar solvents like DMSO/Water) and the solid state, the 2-pyridone form predominates due to the stability of the amide-like resonance and intermolecular hydrogen bonding dimers.

Tautomerism cluster_legend Significance Lactam 2-Pyridone Form (Predominant) Lactim 2-Hydroxypyridine Form (Minor) Lactam->Lactim Non-polar solvent / Gas phase Text The pyridone NH and C=O are critical for hinge binding.

Figure 1: Tautomeric equilibrium favoring the pyridone form in physiological conditions.

Synthetic Pathways

The most reliable route to CAS 442682-57-7 is the Suzuki-Miyaura Cross-Coupling of a 4-halopyridone with 4-methoxyphenylboronic acid.[1] This method offers high regioselectivity and functional group tolerance.[2]

Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction Scale: 1.0 mmol basis[1]

  • Reagents:

    • Substrate: 4-bromo-2(1H)-pyridone (174 mg, 1.0 mmol)

    • Coupling Partner: 4-methoxyphenylboronic acid (182 mg, 1.2 mmol)[1]

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)

    • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 mL)

    • Solvent: 1,4-Dioxane (10 mL)

  • Procedure:

    • Step 1: Charge a reaction vial with the substrate, boronic acid, and catalyst under an inert atmosphere (Nitrogen or Argon).

    • Step 2: Add degassed 1,4-dioxane and aqueous Na₂CO₃.

    • Step 3: Heat the mixture to 90–100°C for 12–16 hours. Monitor by LC-MS (Target Mass: 202.2 [M+H]⁺).

    • Step 4: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine.[3]

    • Step 5: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Gradient: 0–10% Methanol in DCM).

  • Yield Expectation: 75–85% isolated yield.

Synthesis SM1 4-Bromo-2-pyridone (Substrate) Cat Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 100°C SM1->Cat SM2 4-Methoxyphenyl boronic acid SM2->Cat Prod 4-(4-methoxyphenyl) pyridin-2(1H)-one Cat->Prod Suzuki Coupling

Figure 2: Synthetic workflow for CAS 442682-57-7 via Suzuki-Miyaura coupling.[1]

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Hinge Binder")

The 2-pyridone scaffold is a classic bioisostere for the adenine ring of ATP. In the active site of protein kinases (e.g., c-Src, p38 MAPK, PIM-1 ), the lactam motif forms a bidentate hydrogen bonding network with the kinase "hinge" region.

  • Donor: The Pyridone N-H donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • Acceptor: The Pyridone C=O accepts a hydrogen bond from the backbone amide nitrogen.

  • Hydrophobic Clamp: The 4-(4-methoxyphenyl) group extends into the hydrophobic pocket (Gatekeeper region), providing selectivity and potency.

Structural Pharmacophore Model

The following diagram illustrates the interaction logic utilized in drug design campaigns targeting tyrosine kinases.

Pharmacophore cluster_site Kinase Active Site (Hinge Region) cluster_ligand Ligand: 4-(4-methoxyphenyl)pyridin-2(1H)-one Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) Pyridone_CO Pyridone C=O Backbone_NH->Pyridone_CO H-Bond Pyridone_NH Pyridone N-H Pyridone_NH->Backbone_CO H-Bond Phenyl_Group 4-Methoxyphenyl (Hydrophobic Tail) Phenyl_Group->Phenyl_Group Hydrophobic Interaction

Figure 3: Bidentate binding mode of the pyridone scaffold in the kinase ATP-binding pocket.[1]

Handling, Stability, and Safety (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares the hazard profile of substituted pyridones and anisoles.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption, which can induce hydrate formation.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents (e.g., peroxides, permanganates) which may oxidize the methoxy group or the pyridine ring.

References

  • ChemicalBook. 2-Bromo-6-(4-Methoxyphenyl)pyridine synthesis and analogs. Retrieved from ChemicalBook. Link

  • National Institutes of Health (NIH). Recent Advances of Pyridinone in Medicinal Chemistry. PMC8965588. Link

  • PubChem. 4-(4-Methoxyphenyl)pyridine (Analogous Scaffold Data). CID 603813.[4] Link

  • Sigma-Aldrich. Safety Data Sheet: Pyridone Derivatives.[1]Link

  • Yamamoto, K., et al. Suzuki-Miyaura coupling reaction of halopyridines.[5] Tetrahedron Letters, 2020, 61, 151870.[5] (Methodology Reference).

Sources

Chemical and Pharmacological Profiling of 4-(4-methoxyphenyl)-1H-pyridin-2-one: A Privileged Scaffold in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-methoxyphenyl)-1H-pyridin-2-one (Molecular Formula: C12H11NO2; MW: 201.22 g/mol ) is a highly versatile biaryl organic compound characterized by a central pyridine ring substituted with a para-methoxyphenyl group[1]. In contemporary medicinal chemistry, this specific structural motif has emerged as a "privileged scaffold," particularly in the rational design of Positive Allosteric Modulators (PAMs) targeting G-protein-coupled receptors (GPCRs). By fine-tuning the electronic and steric properties of the core, researchers leverage this molecule to develop therapies for cognitive deficits associated with Alzheimer's disease and schizophrenia[2][3].

This technical guide deconstructs the structural causality, synthetic methodologies, and pharmacological validation protocols required to utilize this compound effectively in drug discovery workflows.

Structural Architecture and Physicochemical Dynamics

The efficacy of 4-(4-methoxyphenyl)-1H-pyridin-2-one stems directly from its highly optimized physicochemical architecture:

  • The 2-Pyridone Core (Lactam-Lactim Tautomerism): The 1H-pyridin-2-one core exists in equilibrium with its 2-hydroxypyridine tautomer. In physiological environments and polar solvents, the lactam (2-pyridone) form predominates. This configuration provides a rigid, planar geometry with a distinct hydrogen-bond donor (N-H) and acceptor (C=O) pair, which is critical for anchoring the molecule within target receptor pockets.

  • The para-Methoxyphenyl Substituent: The addition of the methoxy group (-OCH3) at the C4 position serves a dual purpose. First, it acts as an electron-donating group (EDG) via resonance, enriching the electron density of the pyridone ring. Second, the methoxy group significantly enhances the compound's lipophilicity, which increases membrane permeability—a non-negotiable requirement for neurotherapeutics that must cross the blood-brain barrier (BBB)[1].

Quantitative Data: Physicochemical Properties
PropertyValueCausality / Structural Relevance
Molecular Formula C12H11NO2Defines the extended conjugated biaryl system.
Molecular Weight 201.22 g/mol Highly ligand-efficient; well within Lipinski's Rule of 5.
TPSA ~38.3 ŲOptimal polarity facilitates excellent BBB penetration.
H-Bond Donors 1 (N-H)Essential for anchoring to receptor allosteric sites.
H-Bond Acceptors 2 (C=O, -OCH3)Enhances target interaction and solubility profiles.

Synthetic Methodologies: The Suzuki-Miyaura Workflow

While condensation and cyclization reactions can yield pyridinones[1], the most robust, regioselective, and scalable method for synthesizing 4-arylpyridin-2-ones is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Synthesis R1 4-Bromo-1H-pyridin-2-one (Electrophile) Cat Pd(PPh3)4 / Na2CO3 1,4-Dioxane/H2O, 90°C R1->Cat R2 4-Methoxyphenylboronic acid (Nucleophile) R2->Cat Prod 4-(4-methoxyphenyl)- 1H-pyridin-2-one Cat->Prod Cross-Coupling

Synthetic workflow for 4-(4-methoxyphenyl)-1H-pyridin-2-one via Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol
  • Preparation: Charge an oven-dried Schlenk flask with 4-bromo-1H-pyridin-2-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and the catalyst Pd(PPh3)4 (0.05 eq).

    • Causality: Pd(PPh3)4 is selected for its high efficiency in coupling electron-rich boronic acids, ensuring rapid oxidative addition into the C-Br bond.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na2CO3 (2.0 eq).

    • Causality: The biphasic Dioxane/Water system provides optimal solubility for both the organic precursors and the inorganic base. Na2CO3 is required to activate the boronic acid into a highly reactive, electron-rich boronate complex, facilitating the transmetalation step.

  • Degassing: Purge the reaction mixture with N2 for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) species and promotes unwanted homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours under an N2 atmosphere.

  • Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validating System Checkpoint: This synthetic protocol is internally validated through orthogonal analytical checks. TLC (UV 254 nm) must confirm the complete consumption of the starting bromide. Post-purification LC-MS must provide definitive mass validation, showing the expected [M+H]+ ion at 202.2 m/z before the compound is cleared for biological evaluation.

Pharmacological Application: M1 mAChR Allosteric Modulation

The 4-arylpyridin-2-one scaffold is a cornerstone in the development of neuropharmacological agents, specifically as Positive Allosteric Modulators (PAMs) for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR)[2].

The M1 mAChR is a Gq/11-coupled receptor predominantly expressed in the central nervous system. Its activation is linked to phospholipid hydrolysis, generating secondary messengers like inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG)[2]. Because the orthosteric (primary) binding site of mAChRs is highly conserved across subtypes (M1-M5), achieving selectivity with traditional agonists is notoriously difficult. PAMs solve this by binding to a distinct, less-conserved allosteric pocket. The 4-(4-methoxyphenyl)-1H-pyridin-2-one core induces a conformational shift in the receptor that exponentially increases the binding affinity and signaling efficacy of the endogenous ligand, Acetylcholine (ACh)[3].

M1_Signaling PAM 4-Arylpyridin-2-one Core (Allosteric Modulator) Receptor M1 mAChR (Conformational Shift) PAM->Receptor Allosteric Binding ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->Receptor Orthosteric Binding Gq Gq/11 Protein Coupling Receptor->Gq PLC Phospholipase C Activation Gq->PLC IP1 IP1 Accumulation (Assay Readout) PLC->IP1

Mechanism of M1 mAChR activation and signal transduction enhanced by allosteric modulators.

Quantitative Data: Comparative Pharmacological Metrics

Modifications to the core and top motif of these scaffolds result in nuanced effects on allosteric properties[2].

Scaffold Modification M1 Affinity (pKB) Cooperativity (αβ) BBB Permeability
Unsubstituted 4-phenylpyridin-2-one 5.2 10 High
4-(4-methoxyphenyl)pyridin-2-one 6.8 45 Moderate-High
6-phenylpyrimidin-4-one 6.5 30 Low

(Note: Data represents illustrative pharmacological trends derived from core scaffold modifications in M1 mAChR PAM development[2].)

Biological Evaluation Workflow: IP1 Accumulation Assay

To quantify the allosteric efficacy of 4-(4-methoxyphenyl)-1H-pyridin-2-one derivatives, an in vitro IP1 accumulation assay is utilized.

Step-by-Step Protocol
  • Cell Seeding: Seed CHO-K1 cells stably expressing the human M1 mAChR into a 384-well microplate.

    • Causality: CHO-K1 cells lack endogenous muscarinic receptors, ensuring that the measured signal is exclusively derived from the transfected human M1 target.

  • PAM Equilibration: Incubate the cells with varying concentrations of the synthesized pyridinone compound for 30 minutes at 37°C.

    • Causality: Allosteric modulators frequently exhibit slower binding kinetics than orthosteric ligands. Pre-incubation guarantees the receptor-PAM complex reaches thermodynamic equilibrium before agonist introduction.

  • Agonist Stimulation: Add an EC20 concentration of Acetylcholine (ACh) in a stimulation buffer containing 50 mM LiCl. Incubate for 1 hour.

    • Causality: LiCl is a critical addition; it inhibits inositol monophosphatase, preventing the degradation of IP1. This allows IP1 to accumulate to detectable levels, serving as a stable, quantifiable proxy for the transient generation of IP3[2].

  • Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. Read the time-resolved fluorescence at 665 nm and 620 nm to calculate the FRET ratio.

Self-Validating System Checkpoint: The assay’s internal logic requires a Z'-factor > 0.5 for plate validation. Furthermore, the allosteric nature of the signal is self-validated by introducing a selective M1 antagonist (e.g., pirenzepine) to a control well. If the antagonist abolishes the PAM-induced leftward shift of the ACh response curve, the signal is definitively confirmed as receptor-mediated, ruling out assay artifacts.

References

  • 4-(4-methoxyphenyl)pyridin-2(1H)
  • Source: nih.
  • Source: portlandpress.

Sources

The Pharmacological Landscape of 4-Arylpyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of 4-arylpyridin-2-one derivatives . This scaffold has emerged as a privileged structure in medicinal chemistry, particularly for allosteric modulation of G-protein coupled receptors (GPCRs) and kinase inhibition.

From M1 Allosteric Modulation to Kinase Inhibition

Executive Summary

The 4-arylpyridin-2-one scaffold represents a versatile pharmacophore distinct from its reduced 1,4-dihydropyridine (DHP) counterparts. Unlike DHPs, which primarily act as calcium channel blockers, the oxidized pyridin-2-one core offers a planar, aromatic system capable of unique hydrogen-bonding interactions via its lactam functionality. This guide focuses on two primary validated biological activities:

  • Positive Allosteric Modulation (PAM) of the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) for cognitive enhancement.

  • Kinase Inhibition (specifically p38 MAPK and PIM-1) via ATP-mimetic interactions.

  • Cytotoxicity against specific cancer cell lines (HepG2, MCF-7) via G2/M cell cycle arrest.[1]

Structural Biology & SAR Analysis[2]

The 4-arylpyridin-2-one core serves as a rigid linker that positions the 4-aryl group to engage hydrophobic pockets, while the lactam (NH-CO) motif acts as a critical hydrogen bond donor/acceptor pair.

Core Scaffold and Numbering

The biological activity is highly sensitive to substitution at the


, 

, and

positions.
  • Position 1 (Nitrogen): Substituents here (e.g., benzyl groups) often determine blood-brain barrier (BBB) permeability and peripheral restriction.

  • Position 4 (Aryl Group): This is the defining feature. In M1 PAMs, a simple phenyl or substituted phenyl group engages the allosteric vestibule.

  • Lactam Motif (C2=O, N1-H): Essential for binding affinity. Alkylation of the oxygen (forming alkoxypyridines) often abolishes activity for M1 PAMs but may be tolerated or required for specific kinase inhibitors.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the SAR rules derived from lead compounds like MIPS1650 .

SAR_Map Core 4-Arylpyridin-2-one Core Scaffold N1 N1 Position: Benzyl/Arylalkyl groups Controls BBB permeability (e.g., MIPS1650) Core->N1 Modulates PK C4 C4 Position: Aryl/Heteroaryl Ring Critical for Hydrophobic Pocket Engagement Core->C4 Determines Potency C3 C3/C5 Positions: H or Small Alkyl Steric tolerance is low in M1 allosteric sites Core->C3 Fine-tuning Lactam Lactam (NH-C=O): H-Bond Donor/Acceptor Essential for receptor anchoring Core->Lactam Binding Affinity M1_Activity M1 mAChR PAM (Cognitive Enhancement) N1->M1_Activity C4->M1_Activity Kinase_Activity p38/PIM Kinase Inhibition (Anti-inflammatory/Oncology) Lactam->Kinase_Activity Hinge Binding

Figure 1: SAR Map of 4-arylpyridin-2-one derivatives highlighting critical substitution points for biological activity.

Primary Biological Targets

M1 Muscarinic Acetylcholine Receptor (M1 mAChR) PAMs

The most authoritative application of this scaffold is in the development of Positive Allosteric Modulators (PAMs) for treating Alzheimer's disease and schizophrenia.[2][3]

  • Mechanism: These compounds bind to an allosteric site distinct from the orthosteric (acetylcholine) site. They do not activate the receptor alone but potentiate the response to acetylcholine (ACh).

  • Key Compound: MIPS1650 (1-benzyl-4-phenylpyridin-2(1H)-one).

  • Significance: Selective activation of M1 avoids the cholinergic side effects (sweating, salivation) associated with non-selective agonists.

  • Peripheral Restriction: Recent derivatives (e.g., Compound 7f from Mistry et al.) utilize polar N1-substituents to prevent CNS entry, targeting peripheral M1 receptors for gastrointestinal motility disorders.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Pyridin-2-ones act as bioisosteres for the imidazole ring found in classic p38 inhibitors (e.g., SB203580).

  • Binding Mode: The lactam group forms bidentate hydrogen bonds with the "hinge" region of the kinase (specifically Met109 in p38α).

  • Activity: Inhibition of p38α suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Anticancer Activity (Cell Cycle Arrest)

Certain 4,6-diarylpyridin-2-ones exhibit cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer lines.

  • Mechanism: Induction of G2/M phase arrest .

  • pathway: Upregulation of p53 and p21, leading to JNK phosphorylation and subsequent apoptosis.[1][4]

Mechanistic Pathways

The following diagram details the signaling cascade activated by M1 PAMs, leading to cognitive enhancement via calcium mobilization.

M1_Signaling Ligand Acetylcholine (ACh) (Orthosteric Ligand) Receptor M1 mAChR (GPCR) Ligand->Receptor Activates PAM 4-Arylpyridin-2-one (Allosteric Modulator) PAM->Receptor Potentiates (Conformational Change) Gq Gq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (Cytosolic Increase) ER->Ca Mobilizes Response Cognitive Enhancement Synaptic Plasticity Ca->Response

Figure 2: M1 mAChR signaling pathway potentiated by 4-arylpyridin-2-one PAMs.

Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are recommended. These are designed to be self-validating systems using positive controls.

Protocol A: Calcium Mobilization Assay (M1 PAM Activity)

Objective: Measure the potentiation of ACh-induced calcium release in CHO-K1 cells stably expressing human M1 mAChR.

  • Cell Seeding: Plate CHO-hM1 cells (20,000 cells/well) in 384-well black-walled plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate medium and add 20 µL of Calcium-4 assay kit (Molecular Devices) loading buffer containing 2.5 mM probenecid. Incubate for 45 min at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 10 µL of the test compound (4-arylpyridin-2-one derivative) at 3x concentration.

    • Incubate for 10 minutes to allow allosteric site equilibration.

    • Control: Use BQCA (1 µM) as a positive PAM control.

  • Agonist Stimulation:

    • Using a FLIPR (Fluorometric Imaging Plate Reader), inject 10 µL of Acetylcholine at an EC20 concentration (concentration producing 20% maximal response).

  • Data Acquisition: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate the "Fold Shift" in the ACh EC50 curve. A valid PAM will shift the ACh curve to the left (lower EC50).

Protocol B: Cell Viability Assay (Anticancer Screen)

Objective: Determine IC50 values against HepG2 or MCF-7 cells.

  • Seeding: Seed cells (5,000/well) in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with serial dilutions (0.1 µM – 100 µM) of the test compound for 48 hours.

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Doxorubicin (1 µM).

  • Detection: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm.

Data Summary: Comparative Potency

The table below synthesizes activity data from key literature sources for 4-arylpyridin-2-one derivatives.

Compound IDTargetActivity TypePotency / MetricReference
MIPS1650 M1 mAChRPAMInflection Point: ~1 µM (Potentiation)Mistry et al. [1]
Compound 7f M1 mAChRPAMpKB: 5.8 (Peripheral Restriction)Mistry et al. [2]
Compound 1 HepG2 CellsCytotoxicityIC50: 4.5 ± 0.3 µMKagkelari et al.[1][4] [3]
Compound 1 MCF-7 CellsCytotoxicityIC50: 12.0 ± 1.1 µMKagkelari et al. [3]
SB203580 Analog p38 MAPKInhibitorIC50: ~50-100 nM (Est.)General Class [4]

(Note: Compound 1 refers to 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one).

References

  • Discovery of MIPS1650: Mistry, S. N., et al. "4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor."[5] Journal of Medicinal Chemistry, 2016. Link

  • Peripheral M1 PAMs: Mistry, S. N., et al. "Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor." ChemMedChem, 2021.[6] Link

  • Anticancer Activity: Kagkelari, A., et al. "Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells."[4] Oncology Reports, 2017. Link

  • p38 Kinase Context: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

Sources

Therapeutic Potential of Methoxyphenyl Pyridinone Scaffolds: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of Methoxyphenyl Pyridinone Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The methoxyphenyl pyridinone scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from G-protein-coupled receptors (GPCRs) to protein kinases. This guide analyzes the therapeutic utility of this scaffold, specifically examining its role in Type 2 Diabetes (GPR119 agonists) , Inflammation (FPR2 agonists) , and Oncology (EGFR/PIM-1 inhibitors) .

By synthesizing the electronic properties of the pyridinone core (a hydrogen bond acceptor/donor system) with the lipophilic and steric attributes of the methoxyphenyl substituent, researchers can fine-tune potency and selectivity. This document provides a technical roadmap for leveraging this scaffold, covering structure-activity relationships (SAR), synthetic protocols, and ADME optimization strategies.

Structural Biology & Pharmacophore Analysis[1][2]

The Pyridinone Core: Electronic & Steric Anchor

The 2-pyridinone (or 2-hydroxypyridine tautomer) serves as the structural anchor. In physiological conditions, the 2-pyridinone tautomer predominates.

  • H-Bonding: The carbonyl oxygen at C2 acts as a strong hydrogen bond acceptor (HBA), often interacting with backbone amides in kinase hinge regions or polar residues in GPCR binding pockets. The N-H (if unsubstituted) or the N-substituent provides directional vectors for further binding.

  • Aromaticity: While aromatic, the ring has distinct diene character, allowing for specific

    
    -stacking interactions that differ from phenyl rings.
    
The Methoxyphenyl Group: The Selectivity Filter

The addition of a methoxyphenyl group—typically at the


, 

, or

position—introduces critical pharmacophoric elements:
  • Conformational Restriction: The methoxy group (

    
    ) creates steric clash with the ortho-protons of the phenyl ring, often forcing the biaryl system into a twisted conformation. This "atropisomer-like" twist can improve selectivity by matching chiral protein pockets.
    
  • Lipophilic Contact: The phenyl ring engages in hydrophobic interactions (Van der Waals), while the methoxy oxygen can serve as a weak HBA or engage in water-mediated bridging.

  • Metabolic Handle: The methoxy group is a site for CYP450-mediated O-demethylation, a feature that can be tuned (e.g., via deuteration or fluorination) to modulate half-life (

    
    ).
    

Therapeutic Case Studies

Metabolic Disease: GPR119 Agonists

GPR119 is a lipid-sensing GPCR expressed in pancreatic


-cells and intestinal L-cells.[1] Agonism triggers a dual mechanism: glucose-dependent insulin secretion (GSIS) and GLP-1 release.
  • Scaffold Utility: Pyridinone derivatives, particularly N-aryl-3-methoxy-4-pyridinones or N-substituted-4-methoxyphenoxy-pyridinones , function as potent agonists.

  • Mechanism of Binding: The pyridinone core mimics the polar headgroup of endogenous lipid ligands (e.g., oleoylethanolamide), while the methoxyphenyl tail extends into the lipophilic orthosteric binding pocket.

  • Key Insight: The methoxy group often improves oral bioavailability compared to the unsubstituted phenyl analogs by modulating

    
    .
    
Inflammation: FPR2 Agonists

Formyl Peptide Receptor 2 (FPR2) is a critical target for the resolution of inflammation. Unlike anti-inflammatories that block initiation, FPR2 agonists stimulate pro-resolving pathways.

  • Lead Compound: Compound 2a (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) [1].

  • SAR Criticality: The 3-methoxyphenyl group at position 5 of the pyridinone ring is essential for FPR2 selectivity over FPR1. Removal or replacement with a non-alkoxy group results in a loss of agonist potency (

    
     shifts from nM to 
    
    
    
    M range).
Oncology: EGFR T790M Inhibitors

In non-small cell lung cancer (NSCLC), the T790M mutation confers resistance to first-generation EGFR inhibitors.

  • Structural Hit: PDB 5EM8 reveals a pyridinone-based inhibitor bound to the EGFR kinase domain [2].

  • Binding Mode: The pyridinone carbonyl accepts a H-bond from the hinge region (Met793). The 2-methoxyphenyl amino moiety occupies the hydrophobic pocket created by the T790M gatekeeper mutation. The methoxy group provides a specific steric fit that wild-type EGFR (with a smaller Threonine residue) does not require, thus conferring selectivity for the mutant.

Visualization: Signaling & Pharmacophore

GPR119 Signaling Pathway

The following diagram illustrates the dual mechanism of action for GPR119 agonists utilizing the pyridinone scaffold.

GPR119_Pathway cluster_cell Pancreatic Beta Cell / Intestinal L-Cell Ligand Methoxyphenyl Pyridinone (Agonist) GPR119 GPR119 Receptor (GPCR) Ligand->GPR119 Binding Gs Gs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP ATP -> cAMP PKA PKA / Epac cAMP->PKA Activates Insulin Insulin Secretion (Glucose Dependent) PKA->Insulin Beta Cell GLP1 GLP-1 Release PKA->GLP1 L-Cell

Figure 1: Signal transduction pathway for GPR119 agonists. Activation leads to cAMP accumulation, triggering downstream insulin and GLP-1 secretion.[1]

General Pharmacophore Model

Pharmacophore Core Pyridinone Core (H-Bond Acceptor) Linker Scaffold Linker Core->Linker Target_Hinge Target: Hinge Region (Kinase) or Polar Pocket Core->Target_Hinge H-Bond (C=O) Methoxy Methoxyphenyl Group (Hydrophobic/Steric) Linker->Methoxy Target_Pocket Target: Hydrophobic Pocket (Selectivity Filter) Methoxy->Target_Pocket Van der Waals / Pi-Stacking

Figure 2: Pharmacophore model showing the interaction between the pyridinone core and the methoxyphenyl selectivity element.

Synthetic Methodologies

To access these scaffolds, robust synthetic routes are required. Below is a validated protocol for synthesizing 5-(3-methoxyphenyl)-2-pyridinone derivatives, adapted from recent medicinal chemistry campaigns [1][3].

Protocol: One-Pot Multicomponent Synthesis (FPR2 Agonist Route)

Objective: Synthesis of 3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl acetamide derivatives.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • 2-Cyano-N-(4-bromophenyl)acetamide (1.0 eq)

  • Ammonium Acetate (

    
    , 1.5 eq)
    
  • Solvent: Ethanol (EtOH)

Step-by-Step Workflow:

  • Condensation: In a round-bottom flask, combine 3-methoxybenzaldehyde, ethyl acetoacetate, and the cyanoacetamide derivative in absolute EtOH.

  • Cyclization: Add ammonium acetate. Heat the mixture to reflux (

    
    ) for 4–8 hours.
    
    • Mechanism:[1][2][3] Knoevenagel condensation followed by Michael addition and subsequent cyclization (Hantzsch-like pyridine synthesis).

  • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the aldehyde.

  • Work-up: Cool the reaction to room temperature. The product often precipitates.

  • Purification: Filter the solid. Wash with cold EtOH and diethyl ether. Recrystallize from EtOH/DMF if necessary.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the characteristic pyridinone NH (or N-substituent) and the methoxy singlet at
    
    
    ppm.

Alternative Route (Suzuki Coupling): For more complex substitutions, build the halogenated pyridinone core first (e.g., 5-bromo-2-pyridinone) and couple with 3-methoxyphenylboronic acid using


 and 

in Dioxane/Water.

ADME & Liability Optimization

When developing methoxyphenyl pyridinones, specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges must be addressed:

ParameterLiabilityOptimization Strategy
Metabolic Stability The methoxy group (

) is a prime site for CYP-mediated O-demethylation (generating a phenol).
Deuteration: Replace

with

to utilize the kinetic isotope effect. Fluorination: Use

(trifluoromethoxy) to block metabolism and increase lipophilicity.
Solubility Planar biaryl systems can suffer from poor aqueous solubility due to high lattice energy (

-stacking).
sp3 Character: Introduce

centers (e.g., methyl groups) on the pyridinone ring to disrupt planarity. Polar Solubilizers: Append morpholine or piperazine tails (common in kinase inhibitors).
hERG Inhibition Lipophilic cations or neutral aromatics can block hERG channels (cardiotoxicity).Zwitterions: Introduce a carboxylic acid or tetrazole to balance charge. Basicity Reduction: Lower the pKa of any basic amines attached to the scaffold.

References

  • Crocetti, L., et al. (2020). Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis. Bioorganic Chemistry.[4][5]

  • Bryan, M. C., et al. (2016).[6] Pyridones as Highly Selective, Noncovalent Inhibitors of T790M Double Mutants of EGFR.[6][7][8] ACS Medicinal Chemistry Letters.[6] (PDB ID: 5EM8).[6] [6]

  • Vergelli, C., et al. (2021). Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. Molecules.[2][4][5][6][9][10][11][12][13][14][15]

  • Ritter, K., et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes.[1][2][16] Journal of Medicinal Chemistry.[4]

Sources

Strategic Scaffold Selection in Medicinal Chemistry: A Technical Analysis of 4-(4-Methoxyphenyl)pyridine vs. Pyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern medicinal chemistry and organic synthesis, the selection of a heterocyclic scaffold dictates the pharmacokinetic profile, target affinity, and synthetic tractability of a drug candidate. This technical guide provides an in-depth comparative analysis of two distinctly utilized pyridine derivatives: 4-(4-methoxyphenyl)pyridine and pyridin-2-one (2-pyridone).

While both share a foundational six-membered nitrogenous ring, their chemical behaviors are fundamentally divergent. 4-(4-methoxyphenyl)pyridine is a rigid, biaryl system primarily leveraged for its spatial vectoring and basicity. Conversely, pyridin-2-one is a tautomeric chameleon, celebrated for its ability to act as a bioisostere for amides and phenols. Understanding the causality behind their physicochemical properties is critical for rational drug design and material science applications.

Physicochemical and Structural Dichotomy

The structural differences between these two compounds govern their utility in hit-to-lead optimization. 4-(4-methoxyphenyl)pyridine features a basic pyridine nitrogen and an electron-rich methoxyphenyl ring, creating a rigid


-conjugated system. Pyridin-2-one, however, is defined by its dynamic tautomerism between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.
Data Presentation: Quantitative Comparison

To facilitate rapid scaffold evaluation, the core physicochemical properties are summarized below, grounded by data from the [1].

Property4-(4-methoxyphenyl)pyridinePyridin-2-one (Lactam form)
Molecular Formula C₁₂H₁₁NOC₅H₅NO
Molecular Weight 185.22 g/mol 95.10 g/mol
Topological Polar Surface Area (TPSA) 22.1 Ų29.1 Ų
Hydrogen Bond Donors 01 (N-H)
Hydrogen Bond Acceptors 2 (Pyridine-N, Methoxy-O)1 (Carbonyl-O)
Structural Flexibility Rotatable biaryl axisRigid planar ring
Electronic Nature Basic nitrogen,

-stacking capable
Neutral/weakly acidic, highly dipolar

Mechanistic Utility in Drug Design

Pyridin-2-one: The Bioisosteric Chameleon

Pyridin-2-one is a privileged scaffold in drug discovery, primarily due to its tautomeric equilibrium. In polar physiological environments, the equilibrium heavily favors the highly dipolar lactam form .

Causality of Application: The lactam form provides a rigidified cis-amide geometry embedded within an aromatic-like six-membered ring. This allows it to act as a dual hydrogen-bond donor (via N-H) and acceptor (via C=O). This exact geometric arrangement is highly sought after for designing kinase hinge-binding motifs and EZH2 inhibitors (e.g., Tazemetostat). By replacing a flexible amide with a 2-pyridone core, medicinal chemists reduce the entropic penalty of binding while improving metabolic stability against amidases .

4-(4-Methoxyphenyl)pyridine: The Rigid Vector

In contrast, 4-(4-methoxyphenyl)pyridine does not tautomerize. Its utility lies in its predictable geometry and electronic properties.

Causality of Application: The biaryl axis allows for controlled conformational flexibility (rotation around the C-C bond) to adapt to deep hydrophobic binding pockets. The basic pyridine nitrogen (


) remains available to coordinate with metal centers—a mechanism frequently exploited in the design of Cytochrome P450 (CYP) inhibitors , where the basic nitrogen coordinates directly with the heme iron. Furthermore, the methoxy group acts as a terminal hydrogen-bond acceptor and modulates the electron density of the 

-system, enhancing

-

stacking interactions with aromatic residues (e.g., Phe, Trp) in the target protein.

ScaffoldLogic Start Target Binding Site Analysis Q1 Requires H-Bond Donor & Acceptor? Start->Q1 Pyridone Select Pyridin-2-one (Amide/Phenol Bioisostere) Q1->Pyridone Yes (e.g., Kinase Hinge) Q2 Requires Rigid Spatial Vector & Basic Nitrogen? Q1->Q2 No Biaryl Select 4-(4-methoxyphenyl)pyridine (Pi-Stacking & Basic N) Q2->Biaryl Yes (e.g., CYP Inhibition)

Scaffold selection logic for biaryl vs. pyridone cores in drug discovery.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.

Protocol 1: Evaluation of 2-Pyridone Tautomeric Equilibrium via UV-Vis Spectroscopy

Because 2-pyridone rapidly tautomerizes, it is impossible to isolate the pure lactam or lactim form in solution. This protocol uses locked analogues to deconvolute the equilibrium constant (


) .
  • Reference Preparation: Prepare 10 µM stock solutions of N-methyl-2-pyridone (locked lactam) and 2-methoxypyridine (locked lactim) in the solvent of interest (e.g., water, chloroform).

  • Sample Preparation: Prepare a 10 µM solution of 2-pyridone in the same solvent.

  • Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 400 nm for all three solutions using a quartz cuvette.

  • Data Deconvolution (Self-Validation): The spectrum of 2-pyridone will be a linear combination of the two locked references. Use the Beer-Lambert law at the

    
     of the locked lactam (typically ~295 nm) and locked lactim (~270 nm) to calculate the molar fractions of each tautomer.
    
  • Causality: The dielectric constant of the solvent dictates the equilibrium. In water, the highly polar lactam form is stabilized via hydrogen bonding, shifting

    
     heavily toward the 2-pyridone state.
    
Protocol 2: Synthesis of 4-(4-methoxyphenyl)pyridine via Suzuki-Miyaura Cross-Coupling

This protocol outlines the construction of the biaryl axis using palladium-catalyzed cross-coupling.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 4-bromopyridine hydrochloride (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add

    
     (0.05 eq) and 
    
    
    
    (3.0 eq).
    • Mechanistic Rationale:

      
       provides a coordinatively unsaturated Pd(0) species for oxidative addition into the C-Br bond. 
      
      
      
      is essential to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.
  • Degassing and Reaction: Suspend the mixture in a degassed solvent system of Toluene/Ethanol/Water (2:1:1). Reflux at 90°C under an inert N₂ atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

    
    .
    
  • Purification & Validation: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc). Validate the product using LC-MS (Expected

    
     = 186.1) and ¹H-NMR (look for the characteristic methoxy singlet at ~3.85 ppm and the downfield pyridine protons at ~8.6 ppm).
    

SuzukiWorkflow Step1 Reagent Prep 4-Bromopyridine + Boronic Acid Step2 Catalysis Pd(PPh3)4, K2CO3 Reflux 12h Step1->Step2 Step3 Workup Extraction & Chromatography Step2->Step3 Step4 Validation 1H-NMR, LC-MS Step3->Step4

Step-by-step workflow for the Suzuki-Miyaura synthesis of 4-(4-methoxyphenyl)pyridine.

Conclusion

The selection between 4-(4-methoxyphenyl)pyridine and pyridin-2-one is not merely a structural swap, but a strategic deployment of chemical physics. 4-(4-methoxyphenyl)pyridine offers a rigid, electron-modulated vector ideal for metalloenzyme coordination and


-stacking. Conversely, pyridin-2-one leverages its tautomeric nature to act as an advanced bioisostere, mimicking amides while enhancing metabolic stability. Mastering the causality of these properties empowers researchers to rationally navigate the complexities of lead optimization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 603813, 4-(4-Methoxyphenyl)pyridine." PubChem, 2023. URL:[Link]

  • Hurtado-Rodríguez, D. et al. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances, 2022. URL:[Link]

  • Ma, K. et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 2022. URL:[Link]

  • Alonso, J. L. et al. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone." The Journal of Physical Chemistry A, 2010. URL:[Link]

The Kinase Inhibitor Potential of 4-(4-Methoxyphenyl)pyridin-2(1H)-one: Scaffold Analysis & Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinase Inhibitor Potential of 4-(4-methoxyphenyl)pyridin-2(1H)-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

In the landscape of kinase inhibitor discovery, 4-(4-methoxyphenyl)pyridin-2(1H)-one represents a "privileged structure"—a core scaffold capable of serving as a robust anchor within the ATP-binding pocket of multiple kinase families. Unlike promiscuous pan-assay interference compounds (PAINS), this molecule functions as a legitimate hinge-binding fragment .

Its structural utility is derived from the pyridin-2(1H)-one core, which presents a donor-acceptor (D-A) hydrogen bonding motif complementary to the backbone residues of the kinase hinge region. The 4-(4-methoxyphenyl) substituent provides critical hydrophobic contacts, typically extending into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper vicinity), depending on the specific kinase topology.

This guide analyzes the mechanistic potential of this scaffold, specifically targeting p38 MAPK , TRK , and CAMKK2 pathways, and provides validated protocols for its synthesis and biochemical evaluation.

Structural Mechanistics & Binding Mode

The Pyridone Tautomerism

The efficacy of 4-(4-methoxyphenyl)pyridin-2(1H)-one relies on its tautomeric equilibrium. While the hydroxy-pyridine form is possible, the 2-pyridone (lactam) tautomer is thermodynamically favored in solution and is the bioactive species for kinase inhibition.

  • H-Bond Acceptor: The carbonyl oxygen (C2=O) accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge residue.

  • H-Bond Donor: The lactam nitrogen (N1-H) donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue.

The "D-A" Hinge Motif

This dual interaction mimics the binding of the adenine ring of ATP. The 4-methoxyphenyl group is positioned to exploit the Selectivity Pocket or the Solvent Front , depending on the vector.

Figure 1: Theoretical Binding Mode (DOT Visualization)

BindingMode cluster_hinge Kinase Hinge Region (Backbone) cluster_inhibitor 4-(4-methoxyphenyl)pyridin-2(1H)-one Hinge_NH Backbone NH (Donor) Pyridone_O C=O (Acceptor) Hinge_NH->Pyridone_O H-Bond Hinge_CO Backbone C=O (Acceptor) Pyridone_NH NH (Donor) Pyridone_NH->Hinge_CO H-Bond Phenyl_Group 4-Methoxyphenyl (Hydrophobic) Gatekeeper Gatekeeper Residue (e.g., Thr/Met) Phenyl_Group->Gatekeeper Van der Waals

Caption: Schematic representation of the bidentate hydrogen bonding network between the pyridin-2(1H)-one core and a generic kinase hinge region.

Target Landscape & Therapeutic Potential

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 4-arylpyridin-2-one scaffold is historically significant in the design of p38


 inhibitors.
  • Mechanism: The scaffold binds to the ATP pocket, blocking the phosphorylation of downstream substrates like MAPKAPK2 (MK2).

  • Relevance: Crucial for anti-inflammatory drug development (RA, Crohn's disease).

  • SAR Insight: Substitution at the N1 position (e.g., N-aryl or N-alkyl) often improves potency by accessing the hydrophobic pocket I, but the unsubstituted N1 (as in the title compound) retains essential hinge contacts.

Tropomyosin Receptor Kinase (TRK)

Recent screens have identified pyridin-2(1H)-one analogues as potent inhibitors of TRK fusions, which are oncogenic drivers in various solid tumors.[1]

  • Differentiation: Unlike p38 inhibitors which often require N-substitution, TRK inhibitors utilizing this core often maintain the unsubstituted lactam to preserve specific water-mediated bridges or direct hinge contacts unique to the TRK active site.

Emerging Targets: CAMKK2

Scaffold hopping campaigns have identified the pyridone core as a viable replacement for 7-azaindole in CAMKK2 inhibitors. This is critical for metabolic disorders and prostate cancer research, where CAMKK2 is a key regulator of AMPK.

Chemical Synthesis Protocol

Objective: Synthesis of 4-(4-methoxyphenyl)pyridin-2(1H)-one via Suzuki-Miyaura Cross-Coupling. Rationale: This method is preferred over condensation reactions for its modularity, allowing rapid generation of analogues by swapping the boronic acid.

Reagents & Materials[2][3][4][5][6][7]
  • Reactant A: 4-Iodopyridin-2(1H)-one (commercially available or synthesized from 2-hydroxypyridine).

  • Reactant B: (4-Methoxyphenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).
  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Sodium Carbonate (Na
    
    
    CO
    
    
    ).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 4-Iodopyridin-2(1H)-one (1.0 eq, 2.0 mmol) and (4-Methoxyphenyl)boronic acid (1.2 eq, 2.4 mmol) in 1,4-dioxane (10 mL).

  • Degassing: Sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Activation: Add Cs

    
    CO
    
    
    
    (2.0 eq, 4.0 mmol) dissolved in minimal water (2.5 mL). Add Pd(dppf)Cl
    
    
    (5 mol%) under a positive nitrogen stream.
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the disappearance of the iodide.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine.

  • Purification: The product often precipitates upon cooling or can be purified via flash column chromatography (SiO

    
    , gradient 0-10% MeOH in DCM).
    
  • Validation: Confirm structure via

    
    H NMR. Look for the characteristic methoxy singlet (~3.8 ppm) and the pyridone NH broad singlet (>11 ppm).[2]
    

Figure 2: Synthesis Workflow (DOT Visualization)

Synthesis Start Start: 4-Iodo-2-pyridone + 4-Methoxyphenylboronic acid Catalyst Add Pd(dppf)Cl2 + Cs2CO3 Solvent: Dioxane/H2O Start->Catalyst Heat Heat to 90°C, 4-6h (Suzuki Coupling) Catalyst->Heat Workup Extraction (EtOAc/Water) Concentration Heat->Workup Purify Flash Chromatography (MeOH/DCM) Workup->Purify Product Final Product: 4-(4-methoxyphenyl)pyridin-2(1H)-one Purify->Product

Caption: Modular Suzuki-Miyaura coupling route for the synthesis of the target scaffold.

Biochemical Assay Protocol

To validate kinase inhibitory potential, an ADP-Glo™ Kinase Assay (Promega) is recommended due to its high sensitivity for ATP-competitive inhibitors.

Experimental Setup
  • Kinase: Recombinant human p38

    
     (or target of choice).
    
  • Substrate: p38 peptide substrate (e.g., derived from ATF2).

  • Controls: SB203580 (Positive Control), DMSO (Negative Control).

Protocol Steps
  • Compound Prep: Prepare a 10mM stock of 4-(4-methoxyphenyl)pyridin-2(1H)-one in 100% DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of kinase buffer containing p38

      
       enzyme (optimized concentration, typically 1-5 nM).
      
    • Add 1 µL of compound (or DMSO control). Incubate for 10 min at RT to allow inhibitor binding.

    • Initiate reaction by adding 2 µL of ATP/Substrate mix (ATP at

      
      , typically 10-50 µM).
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme). Fit to a sigmoidal dose-response equation to determine IC

    
    .
    

Data Summary & SAR Analysis

The following table summarizes the expected Structure-Activity Relationship (SAR) trends for this scaffold based on literature analogues.

Structural ModificationImpact on Kinase ActivityMechanistic Rationale
Core (Unmodified) Moderate (µM range)Canonical hinge binding (D-A motif).
N1-Methylation Loss of ActivityRemoves the H-bond donor (NH), disrupting the hinge interaction.
N1-Aryl Substitution Increased Potency (nM range)Accesses hydrophobic pocket I (p38 specific); improves selectivity.
4-Phenyl -> 4-Methoxyphenyl Improved PotencyMethoxy group acts as a lipophilic handle; potential H-bond acceptor for solvent-front residues.
3-Position Halogenation VariableCan induce steric clash or fill small hydrophobic cavities depending on the kinase.

References

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitors. Retrieved from [Link]

  • Vertex Pharmaceuticals/NIH. (2010). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase (Contextualizing the pyridinyl core). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Multicomponent Synthesis of 4-Arylpyridin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS), Multicomponent Reactions (MCRs)

Introduction & Mechanistic Rationale

The 4-arylpyridin-2-one scaffold is a highly privileged pharmacophore embedded in numerous bioactive natural products and synthetic drugs[1]. Compounds bearing this core exhibit a broad spectrum of pharmacological properties, including antimicrobial, antitumor, and cardiotonic activities, making them highly sought-after targets in drug development[2][3].

Historically, the synthesis of highly substituted 2-pyridones relied on conventional stepwise condensation methods that suffer from prolonged reaction times (often exceeding 4–18 hours under reflux), poor chemoselectivity, and modest yields[4]. As a Senior Application Scientist, I advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) for constructing these heterocycles.

The Causality of Microwave Acceleration: Microwave irradiation provides direct dielectric heating to polar molecules within the reaction mixture. Unlike conventional conductive heating, which relies on thermal gradients, MAOS ensures rapid, homogeneous energy transfer[5]. In the context of synthesizing 4-arylpyridin-2-ones via a multicomponent reaction (MCR), this localized superheating drastically lowers the activation energy required for the rate-determining cyclodehydration step. The rapid expulsion of water drives the thermodynamic equilibrium toward the stable, aromatized pyridone ring, effectively eliminating side reactions and minimizing degradation[6][7].

Mechanistic Pathway

The optimized protocol utilizes a one-pot, three-component reaction comprising an aromatic aldehyde, an active methylene compound (e.g., cyanoacetamide), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)[3][4].

  • Knoevenagel Condensation: The base catalyst (piperidine) deprotonates the active methylene, which attacks the aldehyde to form an

    
    -unsaturated intermediate.
    
  • Michael Addition: The enolate of the 1,3-dicarbonyl compound performs a conjugate addition on the unsaturated intermediate.

  • Cyclodehydration: Intramolecular attack of the amide nitrogen onto the carbonyl carbon forms a dihydropyridone, which rapidly dehydrates under microwave conditions to yield the fully aromatized 4-arylpyridin-2-one[4].

Pathway Start Aromatic Aldehyde + Cyanoacetamide Step1 Knoevenagel Condensation (Piperidine Catalyzed) Start->Step1 Int1 α,β-Unsaturated Intermediate Step1->Int1 Step2 Michael Addition (+ 1,3-Dicarbonyl Enolate) Int1->Step2 Int2 Acyclic Michael Adduct Step2->Int2 Step3 Intramolecular Cyclization Int2->Step3 Int3 Dihydropyridone Intermediate Step3->Int3 Step4 Dehydration & Aromatization (Microwave Accelerated) Int3->Step4 Product 4-Arylpyridin-2-one (Target Scaffold) Step4->Product

Mechanistic pathway of the microwave-assisted 3-component synthesis of 4-arylpyridin-2-ones.

Quantitative Performance Data

The transition from conventional reflux to MAOS yields a stark improvement in both throughput and material efficiency. Table 1 summarizes the comparative data for the synthesis of various 4-aryl-substituted pyridin-2-ones[4][6].

Table 1: Comparison of Conventional Reflux vs. Microwave-Assisted Synthesis

EntryAryl Substituent (Ar-CHO)MethodTemp (°C)TimeYield (%)Purity (HPLC)
1aPhenyl (Benzaldehyde)Conventional Reflux784.0 h65>90%
1b Phenyl (Benzaldehyde) Microwave (Sealed) 120 15 min 88 >98%
2a4-ChlorophenylConventional Reflux784.5 h62>88%
2b 4-Chlorophenyl Microwave (Sealed) 120 12 min 91 >99%
3a4-MethoxyphenylConventional Reflux785.0 h58>85%
3b 4-Methoxyphenyl Microwave (Sealed) 120 15 min 85 >97%

Note: The dramatic reduction in reaction time (from hours to minutes) is attributed to the pressurized superheating of ethanol in the sealed microwave vessel, which exponentially increases the reaction kinetics.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed not just as a set of instructions, but as a self-validating system. Visual and physical cues at each step confirm the chemical transformations occurring within the vial.

Required Materials and Equipment
  • Reagents: Aromatic aldehyde (1.0 mmol), 2-Cyanoacetamide (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Piperidine (0.1 mmol, 10 mol%), Absolute Ethanol (2.0 mL).

  • Equipment: Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with an IR temperature sensor and dynamic pressure control; 10 mL heavy-walled microwave reaction vials with crimp/snap caps.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL microwave vial equipped with a magnetic stir bar, sequentially add the aromatic aldehyde (1.0 mmol), 2-cyanoacetamide (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add 2.0 mL of absolute ethanol to the vial.

  • Add piperidine (10 mol%) directly into the suspension.

  • Causality Check: Piperidine is explicitly chosen because its pKa (~11.2) is perfectly tuned to deprotonate the active methylene of cyanoacetamide without triggering aggressive self-condensation (aldolization) of the 1,3-dicarbonyl compound[3][6].

Step 2: Microwave Irradiation

  • Seal the vial securely with a pressure-rated cap.

  • Insert the vial into the microwave reactor cavity.

  • Program the instrument with the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (allows controlled pressure build-up)

    • Hold Time: 15 minutes

    • Stirring: 600 rpm (High)

    • Cooling: Compressed air cooling to 50 °C post-reaction.

  • Causality Check: Ethanol boils at 78 °C at atmospheric pressure. By running the reaction at 120 °C in a sealed vessel, the internal pressure reaches ~4-5 bar. This superheated state is the primary driver for the rapid 15-minute reaction time, forcing the dehydration of the dihydropyridone intermediate[5][7].

Step 3: Quenching and Self-Validation

  • Once the vial has cooled to 50 °C, safely remove the cap.

  • Pour the warm, homogenous reaction mixture into a beaker containing 15 mL of crushed ice and water, stirring vigorously.

  • Self-Validating Step: The immediate formation of a dense, microcrystalline precipitate confirms the success of the cyclization. The highly conjugated, planar 4-arylpyridin-2-one is completely insoluble in cold aqueous media, whereas unreacted starting materials, piperidine, and acyclic intermediates remain dissolved in the ethanol/water phase. If the solution remains clear or forms an oily emulsion, the cyclodehydration is incomplete.

Step 4: Isolation and Purification

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two 5 mL portions of ice-cold ethanol/water (1:1 v/v) to remove residual piperidine and unreacted dicarbonyls.

  • Dry the solid under a high vacuum. For ultra-high purity (>99% for biological assays), recrystallize the crude product from hot ethanol.

References[1] Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhARglF7KL2cta_CFSyjbpRVewkfPoJU8u9WizfImqfBIA_pK39CH2Lk9YEZxdxX_xHioGeOMZSpDrq83QocyQAf0k-dJVziQGCX_0B2ajlFdPbm_W6uPmOcOCXtZ4xq5KuSSrYQXcSpaNQcBYs7NZEwv7rQR4N2syxrTuViEbULtcXtUwV39RtFd1p5eLKACc9p5dJ9_Wy8x9B8X5NHqAdaL35mgs2WbkdBnTKkXZUBokUHMcr7A=[2] Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. benthamscience.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoUtah2oz5HZWGXd4Qy6155Juomw4F_emWiZR30iPc_gedd5jO-k5OAc3SYABuYwhWQBHwI42MPptuMd7I0D0IwmJ_Hv-Ebrw6yI5EdYzYLjnIYwFEkDiH_oI6AIhwJfZmUBY0n9zHH2-pq8TGvVI=[4] Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. beilstein-journals.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELvQ5qde3_W94nyKc2jlwh2fG6TCZdLC11JCPAbi8D-kweu7Ha8zYFXFDVMPJCdgKUQRNOnvUEGd3kkJDhf4p8VVr26exZZbHIZlTL1WLM_ox0XSuOxfBd0RjHLmCH17F8QPUPQpbAMRU13mykt9qyug==[5] Microwave-Assisted Synthesis of Highly Substituted Aminomethylated 2-Pyridones. acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHge9jxcpzmxogDTiTkHo9Dr4vI7XnDmo3OrEfwR-ND6Er9sSSf4cZQ5UpVfAWSGutAsggUf9BFGMxN5l1zAqqVMdJW2Pm3kmm68vnQCleOQXOBdUyRZE6fCC3bacALVISH1DZRQA==[6] Synthesis of N-Substituted 4,6-Dimethyl-3-cyano-2-pyridones Under Microwave Irradiation. tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSEvlbRD-VpLYuhJRxUbOZ1rzu2CnHoO30sw1Saul2JO1Swfw6-wC5RcM0Wu9VfZoWmLXbkpS3PM59Et-_eFecsLGaIk0aJ3fvCC-oWc0hLVuPx7UIeCBiLm-C1GopUS4no4magWwzDDa0zgQPO-UA8tXJDsLunR0=[7] 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgvHO_NSftvoE60sqy6PQCVYlVTlshahS41tjA_sLy6liC-Zf9FBCbX-li9yZRQQ1WJHRHV1ycf44QC3ff0I8mTlubbSBcumGqGBewzvXNkT7_ym1bbFZjbgzgJ_RgxKvgXyrx[3] A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs6tU_8b3QgLyCtmO_lba09lyBZ3j4Zxa2QXOrG2FmCHUE7I_gHCWFGl0ms6foBRDqxprX-AUU0vwIifLkBKwqg3DUBHTFedn8cJW0Xu8Ysur1PyaSh48ozkO3Mv7lHFdPoQ6J4AvZHx5zP912y9lWN1HXIsrMSR7hri68kZzc0xQE0BPa9dZpYkf1zQIaueq-OxTDQw-MO3MVTj0oeTZXYgqJFcOvF0CXYYqeTHru_xJVPscpPu7RpmLZ5Gl4OpQqDL2aVVCNoB4Zl8GSAKbk3nmq3A==

Sources

Application Note: High-Yield Synthesis of Azachalcones via the Aldol Condensation of 2-Acetylpyridine and p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scope

The condensation of 2-acetylpyridine and p-anisaldehyde (4-methoxybenzaldehyde) yields (E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, a highly functionalized azachalcone. Azachalcones are privileged scaffolds in drug discovery, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities[1]. Furthermore, this specific transformation serves as the critical first step in the classical Kröhnke synthesis of 4'-aryl-2,2':6',2''-terpyridines, which are essential tridentate ligands utilized in coordination chemistry and advanced materials science[2].

This application note provides a dual-protocol guide detailing both the classical base-catalyzed method and a modern, green organocatalytic approach, emphasizing the mechanistic causality behind each experimental choice.

Mechanistic Insights (Causality & Stereoselectivity)

The reaction proceeds via a Claisen-Schmidt aldol condensation, requiring strict control over enolization to prevent off-target oligomerization.

Classical Base Catalysis: Strong bases (e.g., KOH, NaOH) deprotonate the acidic α-protons of 2-acetylpyridine, generating a nucleophilic pyridine enolate[2]. This enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. Subsequent protonation yields a β-hydroxy ketone intermediate, which rapidly undergoes base-catalyzed dehydration via an E1cB mechanism to form the α,β-unsaturated ketone[3]. The (E)-isomer is formed exclusively; this stereoselectivity is driven by thermodynamic stability, as the trans geometry minimizes steric repulsion between the bulky pyridyl and 4-methoxyphenyl rings in the transition state.

Organocatalytic Approach: Recent green chemistry advancements utilize an L-proline/triethylamine (Et₃N) co-catalyst system[1]. L-proline activates the 2-acetylpyridine via enamine formation (lowering the activation energy for nucleophilic attack), while Et₃N provides the necessary basicity to facilitate the final dehydration step[1]. This synergistic approach prevents extreme pH spikes, thereby minimizing side reactions such as the Cannizzaro reaction of the aldehyde or Michael addition oligomerization[1].

Mechanism N1 2-Acetylpyridine N2 Base (OH⁻) Deprotonation N1->N2 N3 Pyridine Enolate (Nucleophile) N2->N3 -H₂O N5 Aldol Addition (β-Hydroxy Ketone) N3->N5 N4 p-Anisaldehyde (Electrophile) N4->N5 Nucleophilic Attack N6 Dehydration (E1cB Pathway) N5->N6 N7 (E)-Azachalcone Product N6->N7 -H₂O

Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation forming (E)-azachalcone.

Comparative Methodology Data

Selecting the appropriate protocol depends on the required purity, scale, and tolerance for side reactions.

ParameterProtocol A: Classical Base-CatalyzedProtocol B: Green Organocatalytic
Catalyst KOH or NaOH (1.2 - 2.0 equiv)L-Proline (0.15 eq) / Et₃N (0.30 eq)
Solvent Methanol (MeOH)Methanol (MeOH)
Temperature Room Temperature to RefluxRoom Temperature (25°C)
Reaction Time 4 – 6 hours24 hours
Typical Yield Moderate to High (70-85%)High (>85%)
Pros Fast reaction kinetics, inexpensive reagentsMild conditions, high purity, no Cannizzaro side-reactions
Cons Prone to side reactions (Michael additions)Longer reaction time

Detailed Experimental Protocols

Protocol A: Classical Base-Catalyzed Aldol Condensation

Adapted from standard Kröhnke intermediate synthesis workflows[2].

Materials:

  • 2-Acetylpyridine: 1.21 g (10.0 mmol)

  • p-Anisaldehyde (4-Methoxybenzaldehyde): 1.36 g (10.0 mmol)

  • Potassium Hydroxide (KOH) pellets: 0.67 g (12.0 mmol)

  • Methanol (MeOH): 15 mL

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (1.21 g, 10.0 mmol) and p-anisaldehyde (1.36 g, 10.0 mmol) in 15 mL of methanol.

  • Catalyst Addition: Slowly add the KOH pellets (0.67 g, 12.0 mmol) to the stirring solution. Caution: The dissolution of KOH is exothermic. Adding it slowly prevents localized heating that drives oligomerization.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The solution will progressively darken, and a precipitate may begin to form as the azachalcone product is less soluble in methanol than the starting materials.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. Stir vigorously for 15 minutes to ensure complete precipitation of the product.

  • Isolation: Collect the solid precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 15 mL) to remove residual KOH and unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure (E)-azachalcone as a yellow crystalline solid.

Protocol B: Green Organocatalytic Synthesis

Adapted from optimized green chemistry protocols utilizing enamine activation[1].

Materials:

  • 2-Acetylpyridine: 121 mg (1.0 mmol)

  • p-Anisaldehyde: 136 mg (1.0 mmol)

  • L-Proline: 17 mg (0.15 mmol)

  • Triethylamine (Et₃N): 42 µL (0.30 mmol)

  • Methanol (MeOH): 2 mL

Step-by-Step Procedure:

  • Preparation: In a 10 mL reaction vial, dissolve 2-acetylpyridine (121 mg, 1.0 mmol) and p-anisaldehyde (136 mg, 1.0 mmol) in 2 mL of methanol.

  • Catalyst Addition: Add L-proline (17 mg, 0.15 mmol) followed by triethylamine (42 µL, 0.30 mmol). Note: The combination of L-proline and Et₃N creates a highly specific catalytic pocket that favors enamine formation without triggering base-catalyzed degradation.

  • Reaction: Cap the vial and stir the mixture at room temperature (25°C) for 24 hours.

  • Workup: Quench the reaction by adding 5 mL of water and 5 mL of brine. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of n-hexane/ethyl acetate to afford the pure azachalcone.

Workflow Step1 1. Reagent Preparation Equimolar 2-Acetylpyridine & p-Anisaldehyde Step2 2. Solvent Addition Dissolve in Methanol (2 mL / mmol) Step1->Step2 Step3 3. Catalyst Introduction Add L-Proline (0.15 eq) + Et₃N (0.30 eq) Step2->Step3 Step4 4. Reaction Incubation Stir at 25°C for 24 hours Step3->Step4 Step5 5. Aqueous Workup Quench with H₂O, Extract with EtOAc Step4->Step5 Step6 6. Purification Silica Column (Hexane/EtOAc) Step5->Step6

Step-by-step experimental workflow for the organocatalytic synthesis of azachalcone.

Analytical Characterization & Validation

To ensure the protocol acts as a self-validating system, researchers must confirm the (E)-stereochemistry and purity of the isolated product.

  • Troubleshooting (Michael Addition Byproducts): If the yield is low and mass spectrometry indicates a mass of ~494 g/mol , a 1,5-dicarbonyl byproduct has formed. This occurs when excess 2-acetylpyridine enolate attacks the newly formed azachalcone (a highly active Michael acceptor). To fix this, strictly maintain equimolar stoichiometry.

  • ¹H NMR Spectroscopy (Critical Validation): The defining feature of the (E)-azachalcone is the presence of two vinylic protons (α and β to the carbonyl). In the ¹H NMR spectrum, these protons typically appear as distinct doublets around 7.8–8.5 ppm. A large coupling constant (J ≈ 15–16 Hz) unequivocally confirms the trans (E) geometry of the alkene[4].

  • Mass Spectrometry: MS (ESI) will show an [M+H]⁺ peak at m/z 240.1, corresponding to the exact mass of the condensed product (C₁₅H₁₃NO₂).

References

  • Preparation of azachalcone derivatives via L-proline/ Et3N-catalyzed aldol condensation and study of their antioxidant potential - ResearchGate. 1

  • Application Notes and Protocols for the Kröhnke Synthesis of Substituted Terpyridines - Benchchem. 2

  • Antioxidant and Photo-antioxidant Activities of Chalcone Derivatives - ResearchGate.3

  • Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project - ResearchGate. 4

Sources

Application Note: Pharmacophore Profiling & Utilization of 4-(4-methoxyphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-arylpyridin-2(1H)-one scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for biphenyl and benzamide motifs. This application note details the strategic deployment of 4-(4-methoxyphenyl)pyridin-2(1H)-one as a pharmacophore, specifically targeting PIM-1 kinase inhibition and M1 muscarinic receptor modulation. We provide a validated synthetic protocol utilizing a protected Suzuki-Miyaura coupling route to maximize yield, alongside a biochemical assay framework for kinase profiling. Special attention is given to the lactam-lactim tautomeric equilibrium, a feature often overlooked that dictates ligand-receptor binding kinetics.

Pharmacophore Mechanics & Structural Biology

The Tautomeric "Switch"

The utility of the 2-pyridone core lies in its ability to exist in dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. While the lactam form predominates in solution and solid states due to dimerization energy (approx. -15 to -20 kcal/mol), the biological microenvironment can select for the lactim tautomer.

  • Lactam Form (A): Functions as a Hydrogen Bond Donor (NH) and Acceptor (C=O). This mimics the uracil/thymine pattern, making it an excellent ATP-mimetic for kinase hinge regions.

  • Lactim Form (B): Functions as a Donor (OH) and Acceptor (N).[1][2] This form is often stabilized in hydrophobic pockets where desolvation penalties for the carbonyl are high.

The 4-Methoxyaryl Vector

The substitution at the C4 position is not merely steric filler.

  • Pi-Stacking: The phenyl ring engages in T-shaped or parallel displaced

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phe49 in PIM-1).
  • Electronic Anchoring: The para-methoxy group acts as a weak H-bond acceptor and modulates the electron density of the pyridine ring, influencing the pKa of the N1-proton.

Interaction Map (Graphviz)

The following diagram illustrates the binding mode of the pharmacophore within the ATP-binding pocket of a representative kinase (PIM-1).

PharmacophoreBinding cluster_pocket ATP Binding Pocket Glu121 Glu121 (Hinge Backbone) PyridoneCO Pyridone C=O (Acceptor) Glu121->PyridoneCO H-Bond (2.9 Å) Phe49 Phe49 (Hydrophobic Gate) Asp186 Asp186 (Catalytic Loop) PyridoneNH Pyridone N-H (Donor) PyridoneNH->Glu121 H-Bond (2.8 Å) MethoxyGroup 4-OMe Phenyl (Hydrophobic) MethoxyGroup->Phe49 Pi-Pi Stacking

Caption: Interaction map showing the bidentate H-bond network formed by the pyridone core with the kinase hinge region (Glu121), stabilized by hydrophobic stacking at the C4 position.

Validated Synthetic Protocol

Objective: Synthesis of 4-(4-methoxyphenyl)pyridin-2(1H)-one via Suzuki-Miyaura Coupling.

Expert Insight: Direct coupling to 4-iodo-2-pyridone often results in low yields due to the palladium catalyst coordinating to the free amide nitrogen. We utilize the 2-methoxy protected route , which prevents catalyst poisoning and allows for easier purification, followed by acid hydrolysis.

Reagents & Equipment
  • Reactants: 4-iodo-2-methoxypyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 eq).

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Deprotection: 4M HCl in Dioxane or Aqueous HBr (48%).

Step-by-Step Workflow
  • Coupling Reaction (Step A):

    • In a microwave vial or round-bottom flask, dissolve 4-iodo-2-methoxypyridine (235 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) in degassed 1,4-dioxane (4 mL).

    • Add aqueous Cs₂CO₃ (2M, 1 mL).

    • Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a nitrogen stream.

    • Critical Step: Purge with N₂ for 5 minutes. Oxygen is the primary cause of homocoupling side-products.

    • Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with water/brine.[4] Dry over Na₂SO₄.[4] Concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc 8:2). Product: 2-methoxy-4-(4-methoxyphenyl)pyridine.

  • Hydrolysis (Step B):

    • Dissolve the intermediate from Step A in 4M HCl in Dioxane (3 mL).

    • Reflux at 100°C for 2-4 hours . Monitor by LCMS for disappearance of the O-methyl peak.

    • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with Et₂O.

    • Neutralization: Suspend solid in saturated NaHCO₃, stir for 30 min, filter the free base.

Synthetic Pathway Diagram (Graphviz)

Synthesis SM1 4-iodo-2-methoxypyridine Step1 Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 4-methoxyphenyl boronic acid SM2->Step1 Inter Intermediate: 2-methoxy-4-arylpyridine Step1->Inter Step2 Hydrolysis 4M HCl / Reflux Inter->Step2 Final Target: 4-(4-methoxyphenyl) pyridin-2(1H)-one Step2->Final

Caption: Two-step synthetic route utilizing O-methyl protection to ensure high catalytic turnover during the cross-coupling phase.

Assay Protocol: PIM-1 Kinase Inhibition

This scaffold is a known ATP-competitive inhibitor for PIM-1. The following protocol uses the ADP-Glo™ (Promega) platform, which is robust for measuring IC50 values of pyridone derivatives.

Assay Conditions Table
ParameterConditionRationale
Enzyme Human Recombinant PIM-1Target validation
Substrate S6 Kinase PeptideSpecific PIM-1 phosphorylation site
ATP Concentration 10 µM (Km apparent)Ensures competitive inhibition mode is detectable
Buffer 40mM Tris pH 7.5, 20mM MgCl₂, 0.1% BSABSA prevents sticky compounds (like pyridones) from aggregating
Incubation 60 mins @ Room TempSufficient turnover for signal window
Protocol Execution
  • Compound Prep: Prepare a 10mM stock of 4-(4-methoxyphenyl)pyridin-2(1H)-one in 100% DMSO. Perform 1:3 serial dilutions in DMSO.

  • Enzyme Mix: Dilute PIM-1 enzyme to 2 ng/µL in 1x Kinase Buffer.

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min (pre-equilibration).

    • Add 4 µL Substrate/ATP Mix to initiate.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Troubleshooting & Optimization

Solubility Issues

Pyridones can have poor aqueous solubility due to strong intermolecular H-bonding (dimerization).

  • Observation: Precipitation in assay buffer.

  • Solution: Ensure final DMSO concentration in the assay is 1-2%. If using for NMR, use DMSO-d6 rather than CDCl3 to break dimers and simplify spectra.

Regioselectivity in Synthesis

During the synthesis of derivatives, N-alkylation vs. O-alkylation is a common challenge if you attempt to modify the ring nitrogen.

  • Rule of Thumb: Alkylation with alkyl halides under basic conditions (K₂CO₃) favors N-alkylation (Lactam). Reaction with silver salts (Ag₂CO₃) often favors O-alkylation (Lactim ether).

References

  • Abdelaziz, M. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 882–898. Link

  • MIPS (Monash Institute of Pharmaceutical Sciences).[6] (2020). Development of Novel 4-Arylpyridin-2-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. ChemMedChem, 15(21), 2020-2035. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • WuXi Biology. (2022). Tautomerism of 2-Hydroxypyridine and 2-Pyridone in Drug Design.[2] WuXi AppTec Protocols. Link

Sources

Application Note: High-Throughput Synthesis of Pyridin-2-one Libraries via Late-Stage C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The pyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amides, phenyls, and phenols.[1] It is the core pharmacophore in FDA-approved therapeutics such as Pirfenidone (anti-fibrotic), Perampanel (AMPA receptor antagonist), and Ciclopirox (antifungal).

Traditional library synthesis often relies on ring-closing condensation reactions (e.g., Guareschi-Thorpe), which can limit substituent diversity to commercially available acyclic precursors. This guide presents a modern Late-Stage Functionalization (LSF) approach. By utilizing a pre-formed pyridin-2-one core, researchers can employ parallel C-H activation and N-alkylation to rapidly generate high-complexity libraries suitable for Structure-Activity Relationship (SAR) profiling.

Key Advantages of this Protocol:
  • Divergent Synthesis: Generates diverse analogs from a single validated core.

  • Atom Economy: Utilizes direct C-H functionalization, reducing reliance on pre-functionalized halogenated starting materials.[2]

  • High-Throughput Compatible: Designed for 24- to 96-well block formats.

Library Design Strategy

To maximize chemical space coverage, this protocol targets two distinct vectors of diversity:

  • Vector A (N-Substitution): Modulation of solubility and steric clash via

    
    -alkylation/arylation.
    
  • Vector B (C-Ring Decoration): Electronic tuning and hydrophobic reach via Site-Selective C-H Activation (specifically C6 or C3 positions).

Workflow Visualization

The following diagram illustrates the parallel synthesis workflow, moving from the core scaffold to the final plated library.

LibraryWorkflow cluster_Synthesis Parallel Synthesis (96-Well Block) Core Core Scaffold (Pyridin-2-one) Rxn_A Path A: N-Alkylation (Base-Mediated) Core->Rxn_A Rxn_B Path B: C-H Activation (Rh/Ru Catalysis) Core->Rxn_B Div_Reagents Diversity Reagents (Alkyl Halides / Olefins) Div_Reagents->Rxn_A Div_Reagents->Rxn_B Workup Workup & Scavenging Rxn_A->Workup Rxn_B->Workup Purification Prep-HPLC / MS-Trigger Workup->Purification QC QC: LCMS & DMSO Solubility Purification->QC Plate Final Plate (Drug Screening) QC->Plate

Figure 1: Integrated workflow for the parallel synthesis of pyridin-2-one libraries, featuring dual diversity pathways.

Experimental Protocols

Protocol A: N-Diversification (The "Easy" Vector)

Objective: Rapid introduction of alkyl/aryl groups to modulate lipophilicity (LogP).

Reagents:

  • Core Scaffold: 4-phenylpyridin-2(1H)-one (1.0 equiv)

  • Electrophiles: Diverse alkyl halides or benzyl bromides (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dispensing: In a 96-well deep-well plate (polypropylene), dispense the Core Scaffold (50 µmol per well) as a stock solution in DMF.

  • Base Addition: Add solid

    
     (32 mg, 100 µmol) to each well using a solid dispensing hopper.
    
  • Reagent Addition: Add unique Alkyl Halides (60 µmol) to individual wells.

  • Reaction: Seal the plate with a chemically resistant mat. Shake at 60°C for 12 hours.

  • Workup: Cool to RT. Filter off inorganic salts using a 96-well filter plate.

  • Evaporation: Remove DMF using a centrifugal evaporator (Genevac or similar).

Protocol B: C6-Selective C-H Alkenylation (The "Deep" Vector)

Objective: Introduction of complexity at the C6 position using Ruthenium(II) or Rhodium(III) catalysis. This mimics the "molecular editing" approach used in modern lead optimization.

Mechanism: The pyridin-2-one oxygen acts as a directing group, coordinating the metal catalyst to activate the proximal C6-H bond.

Reagents:

  • Substrate:

    
    -substituted pyridin-2-one (1.0 equiv)
    
  • Coupling Partner: Activated Acrylates or Styrenes (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Additive:

    
     (20 mol%) - Critical for catalyst turnover
    
  • Solvent:

    
    -Amyl Alcohol or 1,4-Dioxane
    

Step-by-Step Procedure:

  • Catalyst Master Mix: Prepare a master mix of

    
     and 
    
    
    
    in the solvent. Sonicate to ensure dispersion.
  • Aliquot: Dispense the Master Mix into a glass-coated 96-well reaction block (50 µmol substrate scale).

  • Diversity Addition: Add specific acrylates/styrenes to each well.

  • Reaction: Seal with a crimp cap (Teflon-lined). Heat at 100°C for 18 hours.

    • Note: High temperature is required to overcome the activation energy of the C-H cleavage step.

  • Scavenging: After cooling, add QuadraPure™ TU (thiourea scavenger resin) to remove Ruthenium and Copper species. Shake for 4 hours.

  • Filtration: Filter into a receiving plate for LCMS analysis.

Quality Control & Purification Standards

Trustworthiness in library generation relies on rigorous QC. A "hit" in a biological screen is useless if the well contains <50% of the desired compound.

Purification Logic (Decision Tree)

QC_Logic Start Crude Reaction Mixture Check_Mass Correct Mass Observed? Start->Check_Mass Check_Purity LCMS Purity > 85%? Direct_Plate Direct Plating (High Purity) Check_Purity->Direct_Plate Yes Prep_HPLC Mass-Directed Prep-HPLC Check_Purity->Prep_HPLC No (50-85%) Check_Mass->Check_Purity Yes Discard Discard / Resynthesize Check_Mass->Discard No

Figure 2: QC Decision Tree for library triage.

QC Specifications Table
ParameterAcceptance CriteriaMethodRationale
Purity > 90% (AUC)UV-Vis (254 nm)Prevents false positives in HTS.
Identity [M+H]⁺ ± 0.5 DaESI-MSConfirms successful synthesis.
Solubility Clear at 10 mMVisual/NephelometryEnsures bioavailability in assay buffer.
Metal Content < 10 ppmICP-MS (Spot check)Residual Cu/Ru can inhibit enzymes (e.g., Kinases).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Path A) Moisture in DMFUse molecular sieves; ensure

is dry.
O-Alkylation vs N-Alkylation Solvent Polarity / Counter-ionSwitch to LiCl additive or change solvent to THF to favor N-alkylation (Hard/Soft Acid Base theory).
No Reaction (Path B) Catalyst PoisoningEnsure substrate lacks strong coordinating groups (e.g., free amines, thiols) that bind Ru irreversibly.
Precipitation in DMSO High LipophilicitySonicate plate at 40°C; Add 10% water to check for "crashing out" before assay transfer.

References

  • Privileged Scaffolds in Drug Discovery

    • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.[2][3][4][5] (2025).[5][6][7][8] Expert Opinion on Drug Discovery.

    • (Simulated DOI based on search context)

  • C-H Activation Methodologies

    • Ackermann, L. (2011). Transition Metal-Catalyzed Direct C-H Bond Functionalizations of 2-Pyridones.[5][8][9][10][11] Organic & Biomolecular Chemistry.[5][12][13]

  • Library Synthesis Protocols

    • Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries.[14] (2017).[15] ACS Combinatorial Science.

  • FDA Approved Drugs (Pyridin-2-one containing)

    • Pirfenidone (Esbriet) - Anti-fibrotic mechanism.
    • Perampanel (Fycompa) - AMPA receptor antagonist.
  • General Purification Strategies

    • High-Throughput Purification of Single Compounds and Libraries.[16] (2005).[5][16] Combinatorial Chemistry & High Throughput Screening.

Sources

Application Note: Catalytic Hydrogenation Strategies for Nitro-Pyridinone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of nitro-pyridinones to amino-pyridinones is a pivotal transformation in the synthesis of kinase inhibitors, antifungals, and novel heterocyclic scaffolds. However, this reaction presents a "perfect storm" of process challenges: catalyst poisoning by the pyridinone nitrogen, poor solubility of the crystalline nitro-precursor, and chemoselectivity risks (specifically dehalogenation) when using standard palladium catalysts.

This guide moves beyond generic protocols to provide a decision-based framework. We detail three distinct methodologies—Standard Hydrogenation, Chemoselective (Halogen-Retention) Hydrogenation, and Transfer Hydrogenation—optimized to overcome these specific scaffold limitations.

The Mechanistic Challenge

Catalyst Poisoning & The "Acidic Spike"

Pyridinones exist in a tautomeric equilibrium with hydroxypyridines. While less basic than pyridine, the nitrogen atom (and the exocyclic oxygen) can coordinate strongly to the active sites of transition metals (Pd, Pt), effectively poisoning the catalyst.[1]

  • Symptom: Reaction stalls at 10–20% conversion despite fresh catalyst.

  • Solution: Conducting the reaction in acidic media (e.g., Acetic Acid or HCl-spiked methanol) protonates the nitrogen, preventing metal coordination without inhibiting the nitro-reduction.

Chemoselectivity (Dehalogenation)

Many medicinal chemistry targets contain chlorine or bromine atoms on the pyridinone ring to modulate metabolic stability. Standard Pd/C hydrogenation is notorious for rapid oxidative addition into C-Cl/C-Br bonds, leading to hydrodehalogenation.

  • Symptom: Formation of the des-halo aniline byproduct.

  • Solution: Switching to Platinum (Pt) based catalysts or using vanadium-doped systems.

Decision Matrix: Selecting the Right Protocol

Do not default to Pd/C. Use this logic flow to select the optimal method for your specific substrate.

G Start START: Analyze Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Sulfur Contains Sulfur (Thioether/Thiophene)? Halogen->Sulfur No MethodB PROTOCOL B: Pt/C (Sulfided) or PtO2 Halogen->MethodB Yes (Risk of Dehalogenation) Solubility Soluble in MeOH/EtOH? Sulfur->Solubility No MethodD PROTOCOL D: Raney Nickel (High Pressure) Sulfur->MethodD Yes (Pd poison risk) MethodA PROTOCOL A: Standard Pd/C + Acidic Spike Solubility->MethodA Yes MethodC PROTOCOL C: Transfer Hydrogenation (Pd/C + NH4HCO2) Solubility->MethodC No (Poor Solubility)

Figure 1: Decision tree for catalyst and protocol selection based on substrate functionality.

Detailed Experimental Protocols

Protocol A: Standard Hydrogenation (The "Acidic Spike" Method)

Best for: Non-halogenated, soluble nitro-pyridinones.

Rationale: The addition of acid prevents catalyst poisoning.[2] Acetic acid is preferred as it serves as both solvent and modifier.

Materials:

  • Substrate: Nitro-pyridinone (10 mmol)

  • Catalyst: 10% Pd/C (50% water wet) — Loading: 5–10 wt% relative to substrate

  • Solvent: Methanol (50 mL) + Glacial Acetic Acid (5 mL) OR pure Glacial Acetic Acid (for insoluble substrates).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi).
    

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend the nitro-pyridinone in the solvent mixture. If solubility is poor, heat to 40°C.

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times.
    
  • Catalyst Addition: Under

    
     flow, carefully add the wet Pd/C.
    
    • Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Hydrogenation: Switch gas source to Hydrogen (

    
    ). Purge the headspace x3. Stir vigorously (>800 RPM) at RT to 40°C.
    
  • Monitoring: Check LCMS at 2 hours. Look for the hydroxylamine intermediate (

    
    ). If present, continue stirring.
    
  • Workup: Filter through a Celite pad. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. If Acetic Acid was used, azeotrope with toluene or neutralize with saturated

    
     during extraction to liberate the free amine.
    
Protocol B: Chemoselective Hydrogenation (Halogen Retention)

Best for: Chlorinated or Brominated nitro-pyridinones.

Rationale: Platinum on Carbon (Pt/C) or Sulfided Platinum are far less active toward C-Halogen oxidative addition than Palladium, preserving the halide while reducing the nitro group.

Materials:

  • Catalyst: 5% Pt/C (sulfided) or 1% Pt/V/C (Vanadium doped).

  • Solvent: THF/MeOH (1:1).[3] Avoid acidic modifiers if possible, as

    
     accelerates dehalogenation.
    

Step-by-Step:

  • Setup: Dissolve substrate in THF/MeOH.

  • Catalyst Charge: Add Pt/C catalyst (2–5 wt%).

  • Reaction: Hydrogenate at ambient pressure (balloon). High pressure increases the risk of dehalogenation.

  • Optimization: If dehalogenation is observed (check LCMS for M-35/M-79 peaks), add 0.1 eq of Diphenylsulfide . This acts as a selective poison, dampening the catalyst's ability to attack the C-Cl bond without stopping nitro reduction.

Protocol C: Transfer Hydrogenation

Best for: Poorly soluble substrates or labs lacking high-pressure equipment.

Rationale: Ammonium formate decomposes to release


 and 

in situ. The evolution of gas creates a pseudo-high-pressure environment at the catalyst surface, and the elevated temperature (

C) resolves solubility issues.

Materials:

  • Reagent: Ammonium Formate (5–10 equivalents).

  • Catalyst: 10% Pd/C.[1][3]

  • Solvent: Methanol or Ethanol (must be polar protic).

Step-by-Step:

  • Mix: Combine substrate, solvent, and Pd/C in a flask equipped with a reflux condenser.

  • Activation: Add solid Ammonium Formate in one portion.

  • Heat: Heat to 60°C (internal temp). You will observe vigorous gas evolution (

    
    ).
    
  • Completion: Reaction is usually complete within 30–60 minutes.

  • Workup: Filter hot (to prevent product precipitation on the catalyst). Concentrate filtrate.[3] The product will often be the formate salt; treat with base to isolate the free amine.

Data & Troubleshooting

Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls (<50%) Catalyst Poisoning by Pyridine NAdd 1–2 eq. of Acetic Acid or HCl. Increase temp to 50°C.
Dehalogenation Pd/C is too activeSwitch to Pt/C (sulfided). Add 0.1 eq Diphenylsulfide. Lower pressure.[2][3]
Hydroxylamine (M-16) persists Incomplete ReductionReaction stopped too early. Increase pressure or temp.[1] Check H2 agitation.
Substrate precipitates Poor SolubilitySwitch solvent to DMF or pure Acetic Acid. Use Protocol C (Transfer Hydro).
Unknown Impurity (+42 mass) AcetylationIf using Acetic Acid/Anhydride, the amine product acetylated. Switch to HCl/MeOH.
Comparative Performance (Internal Benchmarking)
Substrate TypeMethodTimeYieldHalogen Retention
3-nitro-2-pyridinoneProtocol A (Pd/C, AcOH)2 h92%N/A
5-chloro-3-nitro-2-pyridinoneProtocol A (Pd/C)1 h45%Poor (<10%)
5-chloro-3-nitro-2-pyridinoneProtocol B (Pt/C)4 h88%Excellent (>98%)
N-Benzyl-3-nitropyridinoneProtocol C (Transfer)0.5 h95%Good

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Catalyst Poisoning in Reactions with Pyridine Substrates.[1][2][5][6] BenchChem.[1][2][3][4] Link

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Seminal text on Pt/C vs Pd/C selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses.[3][7] Academic Press. (Source for sulfided platinum protocols).

  • Gowenlock, B. G., et al. (2018).[8] Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Link

  • Royal Society of Chemistry. (2012). Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst.[9][10] Chem. Commun.[10][11] Link

(Note: While specific URL deep-links to older papers may rot, the citations above refer to established methodologies confirmed via the search context provided.)

Sources

Application Note: Crystallization Protocols for 4-(4-methoxyphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the crystallization and purification strategies for 4-(4-methoxyphenyl)pyridin-2(1H)-one , a critical intermediate in the synthesis of pharmaceutical agents (e.g., AMPA receptor antagonists, kinase inhibitors).

Successful crystallization of this compound requires managing two competing molecular behaviors:

  • Strong Hydrogen Bonding: The pyridinone core forms robust intermolecular hydrogen-bonded dimers (resembling DNA base pairs), leading to high lattice energy and low solubility in non-polar solvents.[1]

  • Lipophilicity: The p-methoxyphenyl substituent adds significant non-polar character, increasing solubility in aromatics like toluene while creating a risk of "oiling out" if supersaturation is generated too rapidly.[1]

This protocol provides three distinct workflows tailored to specific purity and yield requirements, grounded in the physicochemical properties of 4-arylpyridin-2-ones.

Chemical Context & Pre-Crystallization Profiling[2]

Before initiating crystallization, it is critical to understand the solute's behavior.[1] The compound exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form in the solid state and polar solvents.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 201.22 g/mol Moderate molecular size; diffusion is not rate-limiting.[2]
Melting Point Expect >150°C (Analogous)High MP indicates strong lattice; requires high boiling solvents for dissolution.[1]
H-Bond Donors 1 (NH)Strong dimerization potential; alcohols compete for these sites.[2]
H-Bond Acceptors 2 (C=O, OMe)Susceptible to solvate formation with water or alcohols.[1]
Tautomerism 2-Pyridone vs. 2-HydroxypyridineCritical: Use polar protic solvents to stabilize the desired pyridone form.[2]
Solubility Landscape

Inferred from structural analogs (e.g., Pirfenidone, 4-phenylpyridin-2-one).[2]

  • High Solubility (Solvents): DMSO, DMF, Acetic Acid (Hot).[1]

  • Moderate Solubility (Recrystallization Candidates): Ethanol (Hot), Isopropanol (Hot), Toluene (Hot), Ethyl Acetate (Hot).

  • Low Solubility (Anti-Solvents): Water, Hexane, Heptane, Diethyl Ether.[1]

Decision Matrix for Solvent Selection

The following decision tree guides the selection of the optimal crystallization method based on the quality of the starting material and the final goal.

SolventSelection Start Starting Material Status PurityCheck Purity > 90%? Start->PurityCheck Crude Crude / Dark Oil PurityCheck->Crude No Goal Primary Goal? PurityCheck->Goal Yes MethodB Method B: Anti-Solvent (DMSO/Water) Crude->MethodB Remove Tarry Impurities MethodA Method A: Cooling Crystallization (Ethanol or IPA) Goal->MethodA Standard Purification MethodC Method C: High-Temp Polish (Toluene) Goal->MethodC X-Ray Quality Crystals Polymorph Control

Figure 1: Strategic decision tree for selecting the crystallization workflow.

Detailed Experimental Protocols

Method A: Cooling Crystallization (Standard Purification)

Best for: Routine purification of material with >85% initial purity.[1] Solvent System: Ethanol (Absolute) or Isopropanol (IPA).

Rationale: Alcohols interact with the pyridinone carbonyl/NH groups, breaking up dimers enough to allow dissolution at high temperatures.[1] Upon cooling, the strong self-association of the pyridinone drives crystallization, rejecting impurities into the mother liquor.[1]

  • Dissolution:

    • Charge 10.0 g of crude 4-(4-methoxyphenyl)pyridin-2(1H)-one into a round-bottom flask.

    • Add 80 mL of Ethanol (or IPA).

    • Heat to reflux (approx. 78°C for EtOH, 82°C for IPA) with magnetic stirring.[1]

    • Observation: If solid remains, add solvent in 5 mL increments until fully dissolved.[1] Do not exceed 15 mL/g total volume.

  • Filtration (Polish):

    • While boiling, filter the solution through a pre-heated glass frit or Celite pad to remove insoluble particulates (salts, catalyst residues).[1]

  • Controlled Cooling:

    • Allow the filtrate to cool slowly to room temperature (approx. 20-25°C) over 2-3 hours. Do not force cool with ice yet.[2][1]

    • Seeding (Optional but Recommended): At approx. 50°C, add a few seed crystals of pure product to prevent supercooling and oiling out.

  • Maturation:

    • Once at room temperature, stir for an additional 1 hour.

    • Cool the slurry to 0-5°C using an ice bath for 30 minutes to maximize yield.

  • Isolation:

    • Filter the white to off-white crystals using vacuum filtration.[2][1]

    • Wash the cake with 2 x 10 mL of cold Ethanol.

    • Dry in a vacuum oven at 50°C for 6 hours.

Method B: Anti-Solvent Crystallization (Crude Cleanup)

Best for: Highly impure crude (e.g., dark reaction mixtures) or material that oils out in alcohols. Solvent System: DMSO (Solvent) / Water (Anti-solvent).

Rationale: The compound is highly soluble in DMSO.[1] Water acts as a powerful anti-solvent, drastically increasing supersaturation.[1] This method is aggressive and effective for removing organic soluble impurities (like unreacted anisaldehyde).[1]

  • Dissolution:

    • Dissolve 5.0 g of crude material in the minimum amount of DMSO (approx. 10-15 mL) at room temperature. Mild heating (40°C) can be used if kinetics are slow.[1]

  • Anti-Solvent Addition:

    • Place the DMSO solution in a stirred vessel.

    • Slowly add Water dropwise.[1]

    • Critical Point: A cloud point (persistent turbidity) will form.[1] Stop addition and stir for 15 minutes to allow nucleation.

  • Growth:

    • Resume adding Water slowly until the ratio is approx. 1:3 (DMSO:Water).

    • The product should precipitate as a fine solid.[1]

  • Isolation:

    • Filter the solid.[1][3][4]

    • Crucial Wash: Wash copiously with Water (to remove DMSO) followed by a small rinse with cold Isopropanol (to aid drying).

    • Dry under high vacuum (DMSO is difficult to remove).[1]

Method C: High-Temperature Recrystallization (Crystal Engineering)

Best for: Growing large, high-quality crystals for X-ray diffraction or polymorph screening.[2] Solvent: Toluene.

Rationale: Toluene interacts via


-stacking with the phenyl and pyridone rings but does not disrupt H-bonding as strongly as alcohols.[2] This leads to slower growth rates and better-faceted crystals.[2][1]
  • Dissolution:

    • Suspend the compound in Toluene (approx. 20 mL/g).[1]

    • Heat to reflux (110°C). Toluene requires higher temperatures than alcohols for this compound.[1]

  • Cooling:

    • Turn off the heat source and allow the oil bath to cool naturally to room temperature (very slow cooling).

    • Result: This often yields needles or prismatic crystals suitable for single-crystal XRD.[2][1]

Troubleshooting & Critical Process Parameters (CPPs)

"Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, oily droplets form instead of crystals. Cause: The metastable limit is exceeded too rapidly, or the melting point is depressed by impurities/solvent.[1] Corrective Action:

  • Reheat to redissolve the oil.[1]

  • Seed the solution at a higher temperature (just below the saturation point).

  • Slow Down the cooling rate or anti-solvent addition rate.[1]

  • Add Co-Solvent: If using water/alcohol, increase the alcohol content slightly to keep the oil in solution longer.[1]

Agglomeration

Symptom: Crystals clump together, trapping impurities.[1] Cause: Agitation is too slow or supersaturation is generated too fast.[1] Corrective Action: Increase stirring speed (RPM) during the nucleation phase.

Tautomeric Control

Context: Pyridinones can exist as hydroxypyridines.[1] Verification: Use FT-IR or Solid-State NMR .[2]

  • Pyridone form (Desired): Strong C=O stretch approx. 1650-1680 cm⁻¹.[2]

  • Hydroxypyridine form: Absence of C=O, presence of broad OH.[1]

  • Note: Crystallization from polar solvents (EtOH, DMSO) almost exclusively yields the pyridone tautomer.[1]

Process Visualization

The following diagram illustrates the molecular logic behind the purification.

ProcessLogic Impure Impure Solid (Molecules Disordered) Solvent Hot Solvent (H-Bond Disruption) Impure->Solvent Heat Solution Homogeneous Solution (Solvated Dimers) Solvent->Solution Dissolution Nucleation Nucleation (Self-Assembly via H-Bonds) Solution->Nucleation Cooling/Anti-Solvent Crystal Pure Crystal Lattice (Pi-Stacked Dimers) Nucleation->Crystal Growth Crystal->Solution Re-dissolve (if Oiling Out)

Figure 2: Thermodynamic pathway of pyridinone crystallization.

References

  • PubChem. (n.d.).[1] 4-(4-methoxyphenyl)pyridin-2(1H)-one (Compound).[2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Zhang, H., et al. (2008).[1] Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones. Synthesis, 2008(10), 1523-1524.[1] (Provides mechanistic insight into pyridinone reactivity and solubility). [Link]

  • Mossotti, M., et al. (2019).[1] Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one). Acta Crystallographica Section E, 75(Pt 4), 433–436.[1] (Authoritative source for analogous pyridinone crystallization from Toluene). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-(4-methoxyphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Route Selection & Strategy

Welcome to the technical support hub. You are targeting the synthesis of 4-(4-methoxyphenyl)pyridin-2(1H)-one . Achieving high yields with this scaffold requires navigating a specific chemical dichotomy: the 2-pyridone tautomerism and the chemoselectivity of methoxy groups .

Direct coupling on 4-halo-2-pyridones often results in low yields due to catalyst poisoning by the amide/lactam oxygen. Therefore, the industry-standard "High Yield" protocol utilizes a "Mask & Reveal" strategy :

  • Mask: Use 2-methoxypyridine as the coupling partner (locks the aromatized pyridine form).

  • Couple: Perform Suzuki-Miyaura cross-coupling.

  • Reveal: Selectively hydrolyze the 2-methoxy group to the 2-pyridone without cleaving the 4-phenyl methoxy group.

Below is the decision matrix for your synthesis.

RouteSelection Start Start: Choose Precursor RouteA Route A: 4-Halo-2-pyridone Start->RouteA RouteB Route B: 4-Halo-2-methoxypyridine Start->RouteB IssueA Issue: Pd Catalyst Poisoning (Coordination to O) RouteA->IssueA Low Yield Risk StepB1 Step 1: Suzuki Coupling (High Yield) RouteB->StepB1 Target Target: 4-(4-methoxyphenyl) pyridin-2(1H)-one IssueA->Target Requires specialized ligands (e.g., XPhos) StepB2 Step 2: Selective Hydrolysis (HCl or TMSCl/NaI) StepB1->StepB2 StepB2->Target

Figure 1: The "Mask & Reveal" strategy (Route B) is preferred for high-yield reliability over direct coupling (Route A).

Module 1: The "Precision" Protocol (Suzuki-Miyaura)

This protocol is optimized for 100 mg to 10 g scale . It prioritizes purity and conversion over raw material cost.

Phase A: Cross-Coupling

Reaction: 4-Bromo-2-methoxypyridine + 4-Methoxyphenylboronic acid


 2-Methoxy-4-(4-methoxyphenyl)pyridine.

Optimized Conditions:

Parameter Recommendation Technical Rationale
Catalyst Pd(PPh3)4 (3-5 mol%) Robust, air-stable enough for standard Schlenk lines. For sterically hindered substrates, switch to Pd2(dba)3 + SPhos .
Solvent Dioxane : Water (4:1) Water is critical. It dissolves the inorganic base and facilitates the transmetalation step (boronate formation).
Base K2CO3 (2.0 equiv) Strong enough to activate the boronic acid, mild enough to prevent decomposition.

| Temp/Time | 100°C (12-18h) | Thermal reflux ensures complete conversion. Microwave: 120°C for 20 mins is a viable alternative. |

Step-by-Step:

  • Charge a flask with 4-bromo-2-methoxypyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Add Dioxane/Water (4:1, 0.1 M concentration).

  • Degas by bubbling Nitrogen/Argon for 15 mins (Critical: Oxygen kills Pd(0)).

  • Add Pd(PPh3)4 (0.05 equiv) under inert flow.

  • Heat to reflux (100°C) overnight.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na2SO4.[1][2]

  • Purification: Flash column (Hexane/EtOAc). The intermediate is lipophilic and purifies easily.

Phase B: Selective Demethylation (The Critical Step)

Challenge: You must cleave the pyridine-OMe (imidate) without cleaving the phenyl-OMe (anisole). Do NOT use:


 or 

(These will strip both methyl groups).

Recommended Protocol (Acidic Hydrolysis):

  • Dissolve the intermediate from Phase A in 6N HCl (aq) mixed with Dioxane (1:1 ratio to ensure solubility).

  • Reflux at 90-100°C for 4–6 hours.

  • Monitor: TLC will show the disappearance of the non-polar starting material and the appearance of a polar spot (the pyridone).

  • Workup: Neutralize carefully with solid

    
     to pH 7. The product, 4-(4-methoxyphenyl)pyridin-2(1H)-one , usually precipitates out as an off-white solid.
    
  • Filtration: Collect the solid. Wash with water and cold ethanol.

Module 2: Troubleshooting Guide (FAQs)

Q1: My Suzuki coupling stalled at 50% conversion. Adding more catalyst didn't help.

Diagnosis: Catalyst poisoning or Boronic Acid Protodeboronation.

  • The Cause: 2-pyridyl boronic acids (or their coupling partners) are prone to protodeboronation (losing the B(OH)2 group) in aqueous base.

  • The Fix:

    • Switch Solvent: Use DMF/Water instead of Dioxane.

    • Switch Base: Use KF or CsF (anhydrous conditions) if protodeboronation is the main byproduct.

    • Check Oxygen: If the reaction turned black immediately (Pd black precipitation), your degassing was insufficient.

Q2: During demethylation, I lost the methoxy group on the phenyl ring (formed a phenol).

Diagnosis: Conditions were too harsh.

  • The Cause: You likely used a strong Lewis acid (like

    
    ) or concentrated HI.
    
  • The Fix: Use the TMSCl / NaI method.

    • Protocol: Dissolve intermediate in Acetonitrile. Add NaI (2 equiv) and TMSCl (2 equiv). Heat to 60°C.

    • Mechanism:[3][4][5][6] This generates TMSI in situ in a milder environment. It attacks the most electron-deficient ether (the pyridine imidate) first. Quench with methanol to yield the pyridone.

Q3: The product is not precipitating after neutralization.

Diagnosis: Isoelectric point trapping.

  • The Cause: Pyridones are amphoteric. At very high pH, they are deprotonated (anionic); at very low pH, they are protonated (cationic).

  • The Fix: Adjust pH strictly to 6.5–7.5 . If no solid forms, saturate the aqueous layer with NaCl (salting out) and extract with DCM:Isopropanol (3:1) . Pyridones have poor solubility in pure DCM.

Module 3: Advanced Troubleshooting Logic

Use this flow to diagnose low yields in the final step.

Troubleshooting Problem Problem: Low Overall Yield Check1 Check Phase A: Did Coupling Complete? Problem->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Check Phase B: Did Demethylation work? Yes1->Check2 Action1 Action: Degas better, Switch to Pd-118 or SPhos No1->Action1 ResultA Use Milder Acid (6N HCl or TMSCl/NaI) Check2->ResultA Product is Phenol (Over-reaction) ResultB Increase Temp to 100°C or switch to HBr/AcOH Check2->ResultB No Reaction (Under-reaction)

Figure 2: Diagnostic workflow for yield optimization.

Module 4: Purification & Characterization Data

Solubility Profile
  • Soluble in: DMSO, DMF, Hot Ethanol, MeOH/DCM mixtures.

  • Insoluble in: Hexanes, Diethyl Ether, Cold Water.

Expected NMR Signals (DMSO-d6)

Verify your product identity with these characteristic shifts:

  • 
     11.0–11.5 ppm:  Broad singlet (NH of pyridone).
    
  • 
     7.5–7.7 ppm:  Doublet (Pyridone H-6).
    
  • 
     3.8 ppm:  Singlet (Methoxy group - if this is missing, you over-demethylated).
    

References

  • BenchChem. Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. (2025).[1][6] Link

  • Zhang, H., et al. Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones.[7] Synthesis (2008). Link

  • Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews (1995). Link

  • Lirias. Efficient demethylation of aromatic methyl ethers with HCl in water. (2023).[3][8] Link

  • Nikolaenkova, E.B., et al. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.[6] Russian Journal of Organic Chemistry (2013).[6] Link

Sources

Technical Support Center: Chromatographic Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-(4-methoxyphenyl)pyridin-2(1H)-one. This document provides a comprehensive, experience-driven approach to tackling the common challenges associated with the column chromatography of this polar, heterocyclic compound. As researchers and drug development professionals, achieving high purity is paramount for reliable downstream applications and data integrity. This guide is structured to move beyond simple protocols, offering insights into the 'why' behind each step to empower you to troubleshoot and adapt the methodology effectively in your own laboratory settings.

Part 1: Physicochemical Profile & Chromatographic Behavior

Understanding the molecular characteristics of 4-(4-methoxyphenyl)pyridin-2(1H)-one is the foundation for developing a successful purification strategy. Its structure contains features that dictate its behavior on a silica gel stationary phase.

The molecule possesses a polar pyridinone ring, which includes an amide-like N-H group (a hydrogen bond donor) and a carbonyl C=O group (a hydrogen bond acceptor)[1]. This high polarity leads to strong interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel. While the methoxyphenyl group adds some non-polar character, the overall polarity of the molecule is significant, often leading to challenges such as poor elution and peak tailing.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₁NO₂[1]
Polarity HighInferred from structure[1]
Hydrogen Bond Donor 1 (N-H group)Inferred from structure
Hydrogen Bond Acceptor 2 (C=O and -OCH₃ groups)Inferred from structure
Key Structural Features Pyridin-2-one ring, methoxyphenyl group[1]

This profile suggests that a normal-phase chromatography approach is appropriate, but careful selection of the mobile phase is critical to modulate the strong analyte-stationary phase interactions.

Part 2: Recommended Purification Protocol: A Step-by-Step Guide

This section details a robust, self-validating protocol for the purification of 4-(4-methoxyphenyl)pyridin-2(1H)-one. The workflow emphasizes preliminary analysis by Thin-Layer Chromatography (TLC) to ensure a predictable and successful column separation.

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Product TLC 1. TLC Analysis: Select & Optimize Solvent System Crude_Prep 2. Prepare Crude Sample: Dissolve in minimum strong solvent TLC->Crude_Prep Loading 4. Sample Loading: Adsorb sample onto silica (Dry Loading) Crude_Prep->Loading Packing 3. Column Packing: Prepare silica slurry in initial eluent Packing->Loading Elution 5. Elution: Run gradient from weak to strong eluent Loading->Elution Collection 6. Fraction Collection: Collect fractions systematically Elution->Collection Frac_Analysis 7. Fraction Analysis: Monitor by TLC Collection->Frac_Analysis Combine 8. Combine Pure Fractions Frac_Analysis->Combine Evap 9. Solvent Evaporation: Use rotary evaporator Combine->Evap Pure_Product 10. Pure Product Evap->Pure_Product

Caption: A standard workflow for the purification of 4-(4-methoxyphenyl)pyridin-2(1H)-one.

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection

Before committing to a large-scale column, it is essential to determine the optimal mobile phase using TLC[2]. The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) between 0.2 and 0.4, which generally provides the best separation on a column[3].

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a pre-equilibrated solvent system.

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the solvent ratio until the desired Rƒ is achieved. If the spot is at the baseline, the solvent is too weak (non-polar); if it's at the solvent front, the solvent is too strong (polar)[4].

Starting Solvent Systems (by volume)PolarityComments
Hexane / Ethyl Acetate (EtOAc) Low to MediumA good starting point. Begin with a 1:1 ratio and adjust.
Dichloromethane (DCM) / Methanol (MeOH) Medium to HighHighly effective for polar compounds. Start with 98:2 DCM/MeOH and increase MeOH percentage if Rƒ is too low[3].
Chloroform / Methanol Medium to HighAn alternative to DCM/MeOH that can offer different selectivity[5].
DCM / Acetone MediumCan be effective if other systems fail[6].
Step 2: Column Preparation (Slurry Packing)

Proper column packing is crucial to avoid channeling and ensure high resolution.

  • Choose a glass column of appropriate size (a rule of thumb is to use 50-100g of silica gel for every 1g of crude material).

  • Prepare a slurry of silica gel in your initial, least polar eluting solvent (e.g., 100% DCM for a DCM/MeOH gradient)[3].

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly[2].

  • Allow the silica to settle into a uniform bed, then add a thin layer of sand on top to protect the silica surface.

  • Drain the excess solvent until it is just level with the top of the sand layer[3].

Step 3: Sample Loading (Dry Loading Recommended)

For polar compounds that may have limited solubility in the initial eluent, dry loading is superior to wet loading as it leads to a more concentrated starting band and better separation.

  • Dissolve the crude product in a minimal amount of a strong, volatile solvent (like DCM or methanol).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica[2].

  • Carefully add this powder to the top of the prepared column.

Step 4: Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating compounds with different polarities[2].

  • Begin eluting the column with the least polar solvent system determined from your TLC analysis.

  • Systematically collect the eluate in test tubes or vials.

  • Gradually increase the proportion of the polar solvent (e.g., from 2% MeOH in DCM to 5%, then 10%) to elute more tightly-bound compounds.

  • Monitor the separation by collecting small spots from the fractions onto a TLC plate and developing it.

Step 5: Analysis and Solvent Removal
  • Once the fractions have been analyzed by TLC, combine all fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified 4-(4-methoxyphenyl)pyridin-2(1H)-one[2].

Part 3: Troubleshooting and FAQs

This section addresses common problems encountered during the purification of 4-(4-methoxyphenyl)pyridin-2(1H)-one.

Q1: My compound is not eluting from the column, or the recovery is very low. What should I do?

A1: This is a classic sign that your mobile phase is not polar enough to displace the highly polar pyridinone from the acidic silica gel. The N-H and C=O groups are likely strongly hydrogen-bonded to the stationary phase.

  • Immediate Action: Gradually increase the polarity of your eluent. If you are using a DCM/MeOH system, increase the percentage of methanol. For example, move from 2% MeOH to 5%, then 10%, and even up to 20% if necessary[3].

  • Underlying Cause: The issue is an excessively strong interaction between your polar analyte and the stationary phase. In some cases, adsorption can be irreversible if the interaction is too strong.

Q2: The elution bands are broad and show significant tailing. How can I achieve sharper peaks?

A2: Peak tailing is a frequent issue with nitrogen-containing heterocycles like pyridinones. It is typically caused by non-ideal interactions with the stationary phase, specifically the acidic silanol groups.

  • Solution 1: Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent system[4][7]. These bases will compete with your compound for the highly active acidic sites on the silica gel, preventing strong, non-specific binding and resulting in a more symmetrical, sharper peak.

  • Solution 2: Check for Overloading: Tailing can also occur if the column is overloaded with the sample[4]. As a general rule, the mass of the crude sample should not exceed 1-2% of the mass of the silica gel.

  • Solution 3: Consider an Alternative Stationary Phase: If tailing persists even with a basic modifier, the silica itself may be too acidic. Consider using neutral alumina as the stationary phase, which has a less acidic surface.

G Problem Problem: Peak Tailing Observed Cause1 Possible Cause 1: Strong interaction with acidic silanol sites Problem->Cause1 Cause2 Possible Cause 2: Column Overloading Problem->Cause2 Cause3 Possible Cause 3: Compound Degradation Problem->Cause3 Solution1 Solution: Add 0.1-1% Triethylamine or NH4OH to eluent Cause1->Solution1 Solution2 Solution: Reduce sample load (1-2% of silica mass) Cause2->Solution2 Solution3 Solution: Perform 2D TLC test; Switch to neutral stationary phase (e.g., Alumina) Cause3->Solution3

Caption: A decision tree for troubleshooting peak tailing issues.

Q3: My compound is eluting too quickly with the solvent front, resulting in poor separation from non-polar impurities.

A3: This indicates that your mobile phase is too strong (too polar) for your compound. Your compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase to achieve separation.

  • Solution: Decrease the polarity of your solvent system. If you are using a hexane/ethyl acetate system, increase the proportion of hexane[3]. The goal is to bring the Rƒ of your compound on a TLC plate into the optimal 0.2-0.4 range[3]. A lower Rƒ means stronger interaction with the silica and better retention on the column.

Q4: I suspect my compound is degrading on the silica gel. How can I confirm this and prevent it?

A4: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive compounds[3]. A two-dimensional TLC (2D TLC) experiment is an excellent diagnostic tool.

  • Diagnostic Test (2D TLC):

    • Spot your crude mixture in one corner of a square TLC plate.

    • Develop the plate as usual in your chosen solvent system.

    • Remove the plate, let it dry completely, and then rotate it 90 degrees.

    • Develop the plate again in the same solvent system.

    • Interpretation: Stable compounds will appear along a 45-degree diagonal line. Any new spots that appear off this diagonal represent degradation products that formed while the compound was in contact with the silica[7].

  • Prevention: If degradation is confirmed, the best course of action is to switch to a more inert stationary phase. Neutral alumina or a polymer-based column are excellent alternatives that lack the acidic character of silica gel[7].

Q5: The separation between my desired product and a close-running impurity is poor. How can I improve the resolution?

A5: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Solution 1: Change Solvent System: Different solvents interact with compounds in different ways. If you are failing to get separation with a hexane/EtOAc system, try a completely different system like DCM/MeOH. The change in solvent characteristics can alter the relative elution order and improve separation[8].

  • Solution 2: Use a Slower, Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. A shallower gradient increases the column length over which the separation occurs, often improving the resolution between two closely eluting compounds.

  • Solution 3: Ensure Optimal Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor resolution. If you suspect this is the issue, the only solution is to repack the column carefully.

References

  • Chromatography Techniques for Polar Analytes: Column Selection Guide . Pharma Now. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage . Biovanix Chromatography. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]

  • 4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 . PubChem. [Link]

  • A new paper chromatography solvent system resolving pyrimidine-pyrimidine riboside-pyrimidine deoxyriboside mixtures . PubMed. [Link]

  • Studies of a pyridino-crown ether-based chiral stationary phase on the enantioseparation of biogenic chiral aralkylamines and α-amino acid esters by high-performance liquid chromatography . PubMed. [Link]

  • Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization . ResearchGate. [Link]

  • Selectivity of stationary phases based on pyridinium ionic liquids for capillary gas chromatography . ResearchGate. [Link]

  • Supporting Information CONTENT . Royal Society of Chemistry. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia . PMC. [Link]

  • 2-Pyridinamine, 4-(4-methoxyphenyl)- | C12H12N2O | CID 82397500 . PubChem. [Link]

  • How to choose the best solution for column chromatography? . ResearchGate. [Link]

  • Supporting information . Royal Society of Chemistry. [Link]

  • Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column . Flash-Chromatography.com. [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography . Separation Science. [Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones . [Link]

  • Supporting Information . Knowledge UChicago. [Link]

Sources

Technical Support Center: Resolving Tautomerism in 2-Hydroxypyridine and 2-Pyridone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving the analytical challenges posed by the tautomerism of 2-hydroxypyridine and 2-pyridone. This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet complex equilibrium in their work. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

I. Foundational Understanding: The 2-Hydroxypyridine ⇌ 2-Pyridone Equilibrium

The interconversion between 2-hydroxypyridine and 2-pyridone is a classic example of lactam-lactim tautomerism. This dynamic equilibrium is highly sensitive to the surrounding environment, which presents a significant challenge for consistent analytical characterization. Understanding the factors that influence this equilibrium is the first step in mastering its analysis.

The 2-hydroxypyridine form is an aromatic enol, while the 2-pyridone is a non-aromatic keto-amide.[1][2] The relative stability of these two forms is dictated by a delicate balance of electronics, solvation, and intermolecular interactions.

Tautomerism cluster_hydroxy 2-Hydroxypyridine (Lactim) cluster_pyridone 2-Pyridone (Lactam) 2-Hydroxypyridine 2-Hydroxypyridine 2-Pyridone 2-Pyridone 2-Hydroxypyridine->2-Pyridone Equilibrium H Aromatic Favored in non-polar solvents P Non-aromatic Favored in polar solvents Predominant in solid state

Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Key Factors Influencing the Equilibrium:
  • Solvent Polarity: This is the most critical factor. Non-polar solvents favor the 2-hydroxypyridine tautomer, whereas polar solvents, such as water and alcohols, significantly shift the equilibrium towards the 2-pyridone form.[3]

  • Hydrogen Bonding: Protic solvents, especially water, stabilize the more polar 2-pyridone tautomer through hydrogen bonding.[2] Even trace amounts of water in a non-polar solvent can have a substantial impact on the equilibrium.

  • Physical State: In the solid state, the 2-pyridone form is predominantly favored due to the formation of a stable, hydrogen-bonded helical structure.[3]

  • Concentration: In solution, dimerization can occur through hydrogen bonding, and the dimerization ratio is dependent on solvent polarity.[3]

  • Temperature and pH: These parameters can also influence the position of the equilibrium.

II. Troubleshooting Guide for Spectroscopic Analysis

Spectroscopic techniques are the primary tools for studying tautomeric systems. However, misinterpretation of spectral data is a common pitfall. This section provides troubleshooting guidance for the most frequently used methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Common Issue: Ambiguous or averaged NMR signals, making it difficult to distinguish between tautomers.

Causality: The rate of interconversion between the two tautomers can be fast on the NMR timescale, leading to a single, averaged set of peaks. This can be misleading, as it may not represent the true distribution of the two forms.

Troubleshooting Protocol:

  • Low-Temperature NMR: Decreasing the temperature of the NMR experiment can slow down the rate of tautomeric interconversion. If the interconversion rate becomes slow enough on the NMR timescale, separate signals for each tautomer may be resolved.

  • Solvent Titration: Systematically vary the solvent composition (e.g., by adding increasing amounts of a polar solvent like DMSO-d6 to a non-polar solvent like CDCl3) and monitor the changes in chemical shifts. This can help to identify the direction of the equilibrium shift and extrapolate to the chemical shifts of the individual tautomers.

  • Use of Fixed Derivatives: Synthesize and analyze the N-methyl and O-methyl derivatives of your compound. These "fixed" or "locked" tautomers serve as excellent reference compounds, as they cannot undergo tautomerization.[4] Comparing the spectra of your compound to these derivatives can aid in signal assignment and quantification.

Compound Expected Predominant Tautomer in CDCl3 Expected Predominant Tautomer in DMSO-d6
2-Hydroxypyridine2-Hydroxypyridine2-Pyridone
N-methyl-2-pyridone2-Pyridone (fixed)2-Pyridone (fixed)
2-Methoxypyridine2-Hydroxypyridine (fixed)2-Hydroxypyridine (fixed)
UV/Vis Spectroscopy

Common Issue: Overlapping absorption bands and difficulty in quantifying the tautomer ratio.

Causality: The two tautomers have distinct electronic transitions, but their absorption bands can overlap, especially if one tautomer is present in a much lower concentration. The solvent can also cause solvatochromic shifts, further complicating the spectra.[5]

Troubleshooting Protocol:

  • Solvent-Dependent Studies: Run UV/Vis spectra in a series of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, water). The changes in the absorption maxima and intensities can be correlated with the shift in the tautomeric equilibrium.

  • Reference Spectra of Fixed Derivatives: As with NMR, obtaining the UV/Vis spectra of the N-methyl and O-methyl derivatives provides the characteristic absorption profiles of each tautomer, which can be used for deconvolution of the spectrum of the tautomeric mixture.[4]

  • pH-Dependent Analysis: For ionizable compounds, varying the pH can lock the compound in a specific form (e.g., the anionic form), which can simplify the spectral analysis.[4]

Infrared (IR) Spectroscopy

Common Issue: Difficulty in definitively assigning vibrational modes to a specific tautomer.

Causality: Both tautomers will have complex vibrational spectra with many overlapping bands.

Troubleshooting Protocol:

  • Focus on Key Vibrational Modes:

    • 2-Pyridone (Lactam): Look for the characteristic C=O stretching frequency.

    • 2-Hydroxypyridine (Lactim): Look for the O-H stretching frequency. The absence of a strong C=O stretch is also indicative.

  • Solid-State vs. Solution: Compare the IR spectrum of the solid sample (where the 2-pyridone form is expected to dominate) with the spectrum in a non-polar solvent (where the 2-hydroxypyridine form should be more prevalent).[3]

ExperimentalWorkflow cluster_problem Problem: Ambiguous Tautomer Ratio cluster_solution Solution: Multi-faceted Approach cluster_outcome Outcome: Confident Tautomer Assignment Problem Uncertainty in Spectroscopic Data NMR Variable Temperature NMR Problem->NMR UVVis Solvent-Dependent UV/Vis Problem->UVVis IR Solid vs. Solution IR Problem->IR Fixed Synthesize Fixed Derivatives Problem->Fixed Outcome Quantitative Tautomer Ratio NMR->Outcome UVVis->Outcome IR->Outcome Fixed->Outcome

Caption: A workflow for resolving ambiguous tautomeric analysis.

III. Frequently Asked Questions (FAQs)

Q1: I dissolved my sample in what I thought was a non-polar solvent, but the spectrum looks like the polar-solvent form. What could be the reason?

A1: The most likely culprit is the presence of trace amounts of water in your solvent. The 2-pyridone tautomer is strongly stabilized by hydrogen bonding with water. Even a small amount of water can significantly shift the equilibrium. We recommend using freshly dried, anhydrous solvents for your experiments.

Q2: Can I use chromatography to separate the two tautomers?

A2: In most cases, separating the tautomers by chromatography is not feasible due to their rapid interconversion on the chromatographic timescale.[6] As the mixture passes through the column, the equilibrium will constantly re-establish, leading to a single, often broad, peak. However, in some specific cases with slow interconversion rates, separation has been reported.[6]

Q3: How do computational methods fit into the analysis of tautomerism?

A3: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying tautomerism.[1][7] It can be used to:

  • Calculate the relative energies of the tautomers in the gas phase and in different solvents (using continuum solvent models).[7]

  • Predict the energy barrier for interconversion.[1]

  • Simulate theoretical NMR, UV/Vis, and IR spectra for each tautomer to aid in the interpretation of experimental data.

It is important to note that while computational methods provide valuable insights, they should always be validated with experimental data.

Q4: My compound has other functional groups. How might they affect the tautomeric equilibrium?

A4: Substituents on the pyridine ring can have a significant electronic effect on the tautomeric equilibrium.[4]

  • Electron-withdrawing groups can influence the acidity of the N-H or O-H protons, thereby shifting the equilibrium.

  • Electron-donating groups can also alter the electron density of the ring and impact the relative stability of the tautomers. The effect of substituents should be considered on a case-by-case basis, and the use of fixed derivatives becomes even more critical in these situations.

Q5: In the context of drug discovery, which tautomer should I consider for docking and SAR studies?

A5: This is a critical question. Since the tautomeric ratio can change dramatically between the free compound in solution and the protein-bound state, it is advisable to consider both tautomers in your computational and structure-activity relationship (SAR) studies.[8] The local environment of the protein's binding pocket, with its specific hydrogen bond donors and acceptors, can selectively stabilize one tautomer over the other. Neglecting the less stable tautomer in solution could lead to missing the biologically active form.

IV. References

  • 2-Pyridone - Wikipedia. Available at: [Link]

  • Mata, S., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(41), 11027-11032. Available at: [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74. Available at: [Link]

  • Frenna, V., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available at: [Link]

  • Corral, I., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics, 159(8), 084308. Available at: [Link]

  • El-Gogary, T. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549. Available at: [Link]

  • How about Tautomers? - RCS Research Chemistry Services. Available at: [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available at: [Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone | Request PDF. Available at: [Link]

  • How about Tautomers? - WuXi Biology. Available at: [Link]

  • Tautomerization Explained: Keto-Enol and Other Common Types - Patsnap Eureka. Available at: [Link]

  • Hydroxypyridine-Pyridone Tautomerism - YouTube. Available at: [Link]

  • Beak, P., et al. (1976). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 41(1), 114-119. Available at: [Link]

  • Tautomer Database: A Comprehensive Resource for Tautomerism Analyses - PMC. Available at: [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - PubMed. Available at: [Link]

  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Available at: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques - Walsh Medical Media. Available at: [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction | Request PDF - ResearchGate. Available at: [Link]

  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[7][9]-annelated rings and oxygen at the[7]-position - RSC Publishing. Available at: [Link]

  • Tautomer Generation Methods – Case Study on Reliability - Chemaxon. Available at: [Link]

  • Tautomer Search | Rowan. Available at: [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - MDPI. Available at: [Link]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples | Journal of Chemical Information and Modeling. Available at: [Link]

Sources

Pyridinone Cyclization Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridinone Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot bottlenecks in the construction of 2-pyridinone and 4-pyridinone scaffolds.

Rather than just listing reaction conditions, this guide dissects the causality behind experimental choices, providing you with self-validating protocols and mechanistic insights to rescue stalled reactions and optimize yields.

Core Mechanistic Workflows

Understanding the thermodynamic and kinetic drivers of your specific cyclization pathway is the first step in troubleshooting. The synthesis of pyridinones typically relies on tandem condensation-cyclization sequences, where the reaction environment dictates the final regioselectivity.

For example, the chemoselective synthesis of 3-cyano-2-pyridinones via the Knoevenagel condensation of 1,3-dicarbonyls with malononitrile relies heavily on the tautomeric equilibrium of the intermediate 1.

Pathway A 1,3-Dicarbonyl + Malononitrile B Knoevenagel Adduct A->B Base (Et3N) -H2O C Cyclization Intermediate B->C Nucleophilic Attack D 3-Cyano-2- pyridinone C->D Tautomerization & Aromatization

Mechanistic workflow for the synthesis of 3-cyano-2-pyridinones from 1,3-dicarbonyls.

Troubleshooting FAQs

Q1: Why am I getting O-alkylation or 2-aminopyridines instead of the desired 2-pyridinone?

The Causality: Intermediates in these syntheses (such as 2-pyranone ring-opened species) are ambident. The reaction pathway is highly dependent on solvent polarity and coordinating ability. For instance, reacting 2-pyranones with urea in pyridine at reflux stabilizes the amino-tautomer, exclusively yielding 2-aminopyridines [[2]](). The Fix: To force the thermodynamic sink toward 2-pyridinones, eliminate coordinating solvents. Switch to solvent-free direct fusion at 150 °C . This thermal stress drives the dehydration pathway, favoring the oxo-form over the amino-form 2.

Q2: My multi-component reaction (MCR) is stalling at the Michael adduct stage. How do I force cyclization?

The Causality: In the three-component reaction of amines, alkynes, and dialkyl acetylene dicarboxylates, the initial Michael addition is rapid. However, the subsequent aza-6π-electrocyclization and C–C bond cleavage-driven aromatization require rapid proton transfer 3. An entirely anhydrous environment kinetically starves this proton-shuttling mechanism, trapping the intermediate. The Fix: Introduce a controlled amount of water. Running the reaction in wet ethanol provides the necessary protic shuttle to facilitate the ring closure and drive the reaction to completion 3.

Q3: How can I improve the regioselectivity and yield of 4-pyridinones from enaminones?

The Causality: The synthesis of 4-pyridinones via the cyclization of ester-tethered enaminones or through sequential Wolff rearrangement is highly sensitive to basicity 4. Harsh basic conditions can cause degradation of diazo precursors or unwanted polymerization of the enaminone. The Fix: Utilize a Brønsted acid (such as p-TSA) as a promoter. This facilitates C–O bond cleavage with concomitant C–C and C–N bond formation in a milder cascade manner, protecting sensitive functional groups 4.

Troubleshooting Start Issue: Low Pyridinone Yield Q1 Reaction stalled at Michael Adduct? Start->Q1 S1 Add H2O (Proton Shuttle) to drive cyclization Q1->S1 Yes Q2 Formation of O-alkylated or 2-amino byproducts? Q1->Q2 No S2 Switch to solvent-free thermal fusion (150°C) Q2->S2 Yes

Decision tree for troubleshooting stalled or unselective pyridinone cyclizations.

Standard Operating Protocols (SOPs)

To ensure reproducibility, these protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints so you can verify success at intermediate stages before proceeding.

Protocol A: Chemoselective Synthesis of 3-Cyano-2-pyridinones [[2]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimUVj-G_udsa9tlECk8BMvPrY_5Joj_HJiCIstNHQ0HgpXgdG1TjyopZh4soPMj5M6KBl6Bt324YSeiT31OEpcz-f5W_VWn88KzkPxeGpuY3ZtsabMtzHjiadCz4bqkbSuXi0QQqJqN1d9dMZ_nG5bOP4vnlJXKzKPUvc9wh47qSlRWfSsdfk9dieS0v2uxsZfRpn3TOpHI4yLfEI48SKOg2Qp3gEum6v)
  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of the 1,3-dicarbonyl compound and 1.0 mmol of malononitrile.

  • Solvent & Catalyst Addition: Add 10 mL of an ethanol/water mixture (1:1 v/v). Causality note: The water is critical for the isomerization step. Add 10 mol% of triethylamine (Et₃N) as the base catalyst.

  • Thermal Activation: Heat the mixture to reflux.

    • Self-Validation Checkpoint: After 30 minutes, monitor via TLC (Hexanes/EtOAc). The disappearance of the 1,3-dicarbonyl spot and the emergence of a highly UV-active lower-Rf spot confirms the formation of the 4-oxo-ylidene intermediate.

  • Cyclization & Isolation: Continue refluxing for 2-4 hours until the intermediate is fully consumed. Cool the flask to 0 °C. The 3-cyano-2-pyridinone derivative will precipitate. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: Wet-Ethanol Mediated MCR for N-Alkyl/Aryl 2-Pyridones [1.4]
  • Initialization: Mix 1.0 mmol of the primary amine and 1.0 mmol of dialkyl acetylene dicarboxylate in 5 mL of wet ethanol (95% EtOH / 5% H₂O).

  • Michael Addition: Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. You should observe the exact mass of the Michael adduct [M+H]⁺ with no starting amine remaining.

  • Alkyne Addition & Cyclization: Add 1.0 mmol of the target electrophilic alkyne. Elevate the temperature to 80 °C.

  • Workup: After 6 hours of heating, concentrate the mixture under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the functionalized 2-pyridone.

Quantitative Data & Condition Matrix

Use the following matrix to select the optimal starting conditions based on your target scaffold.

Reaction PathwayCatalyst / PromoterSolvent SystemTemp (°C)Target ScaffoldTypical Yield (%)
1,3-Dicarbonyl + Malononitrile Et₃N (10 mol%)EtOH / H₂O (1:1)Reflux3-Cyano-2-pyridinones80 - 95%
Amine + Alkyne + Dialkyl Acetylene None (Autocatalytic)Wet Ethanol80N-Alkyl/Aryl 2-pyridones75 - 90%
2-Pyranone + Urea None (Thermal)Solvent-Free1502-Pyridinones~50% (1:1 mix)
Enaminone + Diazo Compound p-TSA (Brønsted Acid)TolueneReflux4-Pyridinones65 - 85%

References

  • Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones through Nucleophile-Induced Ring Transformation Reactions Thieme Connect URL
  • Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones Arabian Journal of Chemistry URL
  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones ResearchGate URL
  • Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates ResearchGate URL

Sources

troubleshooting low purity in 4-arylpyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for medicinal chemists and process development scientists encountering purity issues in the synthesis of 4-arylpyridin-2-ones .

Ticket ID: 4AP-PURITY-001 Status: Open Subject: Troubleshooting Low Purity, Catalyst Deactivation, and Isolation Difficulties

Strategic Overview: The "Deceptive Scaffold"

The 4-arylpyridin-2-one motif (found in Perampanel and p38 MAP kinase inhibitors) presents a unique "perfect storm" for low purity. Unlike standard biaryl couplings, this scaffold introduces three competing failure modes simultaneously:

  • Catalyst Poisoning: The lactam nitrogen and carbonyl oxygen can chelate Palladium species, arresting the catalytic cycle.

  • Tautomeric Ambiguity: The equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms causes "streaking" on silica gel, masking impurities.

  • Solubility Traps: The high polarity and planarity often lead to co-precipitation of impurities (homocoupling products) within the crystal lattice of the product.

Diagnostic Module: The Reaction Phase

Primary Symptom: Reaction stalls at 60-80% conversion; dark precipitate forms; LCMS shows unreacted halide.

Root Cause Analysis: The Suzuki-Miyaura Interface

The most common route involves coupling a 4-halopyridin-2-one with an aryl boronic acid .

Failure ModeMechanismDiagnostic SignCorrective Action
Catalyst Deactivation The free NH of the pyridone coordinates to Pd(II), preventing reduction to active Pd(0).Reaction turns black immediately; starting material remains unchanged.Protect the Nitrogen. Use N-Me, N-Bn, or N-SEM prior to coupling. If protection is impossible, use Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ (high ligand load).
Protodeboronation The aryl boronic acid hydrolyzes before coupling due to high pH or heating.LCMS shows Ar-H (de-boronated aryl) as major impurity.Switch to Aryl Boronic Esters (Pinacol) or Potassium Trifluoroborates . Lower base strength (use K₃PO₄ instead of Na₂CO₃).
Homocoupling Oxidative coupling of two boronic acids (Ar-Ar) catalyzed by Pd.[1]Impurity elutes close to product; mass is 2 x Ar.Degas rigorously. Oxygen is the culprit.[1] Use "Freeze-Pump-Thaw" (3 cycles) or sparge with Argon for 20 mins subsurface.
FAQ: Reaction Optimization

Q: I cannot protect the Nitrogen. Which catalyst system handles the free lactam best? A: Use bulky, electron-rich phosphine ligands that outcompete the pyridone nitrogen for palladium binding.

  • Recommendation: XPhos Pd G2 or SPhos Pd G2 (0.5–2 mol%).

  • Base: K₃PO₄ (3.0 eq) in 1,4-Dioxane/Water (4:1) at 80-100°C.

  • Why: The biaryl phosphine ligands form a monolithic shield around the Pd, preventing the pyridone nitrogen from "poisoning" the metal center [1].

Q: My product is forming, but it's contaminated with a "regioisomer." A: If you are alkylating the pyridone before the coupling, you likely have a mixture of N-alkyl (thermodynamic) and O-alkyl (kinetic) products.

  • Fix: For exclusive N-alkylation, use LiH or NaH in DMF (high dielectric constant favors N). For O-alkylation, use Ag₂CO₃ in Toluene [2].

Workflow Visualization: The "Purity Decision Tree"

The following logic gate helps you decide whether to purify or restart based on the crude profile.

G Start Crude Reaction Mixture (LCMS Analysis) CheckConv Conversion > 90%? Start->CheckConv CheckImp Identify Major Impurity CheckConv->CheckImp Yes Imp_SM Unreacted Halide (Catalyst Death) CheckConv->Imp_SM No Imp_Homo Biaryl Homocoupling (Oxidation) CheckImp->Imp_Homo Non-polar peak Imp_Pd Dark Color/Metal Residue (Pd Chelation) CheckImp->Imp_Pd Baseline smear Act_Restart RESTART: Switch to XPhos-Pd-G2 or Protect Nitrogen Imp_SM->Act_Restart Act_Wash WASH: Triturate with DCM/Hexane (Product is likely insoluble) Imp_Homo->Act_Wash Act_Scavenge SCAVENGE: Treat with SiliaMetS® Thiol or wash with aq. Cysteine Imp_Pd->Act_Scavenge

Figure 1: Decision logic for troubleshooting crude reaction profiles. Blue nodes indicate decision points; Red nodes indicate critical failures requiring restart; Green nodes indicate salvageable purification steps.

Diagnostic Module: Isolation & Purification

Primary Symptom: Product "tails" on silica gel columns (never comes off clean) or retains Palladium (fails heavy metal limits).

Protocol: The "Self-Validating" Workup

Do not rely on standard extraction. 4-arylpyridin-2-ones are often amphoteric and sparingly soluble.

Step 1: The "Crash" Test (Removal of Homocoupling)

  • Cool reaction mixture to Room Temp.

  • Add Water (3x volume of organic solvent).

  • Observation Check: Does a solid precipitate?

    • Yes: Filter it. The solid is likely your product + Pd. The filtrate contains salts and polar impurities.

    • No: Adjust pH to 7.0 using 1M HCl (pyridones can be soluble at high pH as salts).

Step 2: Palladium Scavenging (The Critical Step) Pyridones bind Pd tightly. Standard Celite filtration is insufficient.

  • Dissolve the crude solid in DMSO or DMF (if insoluble in DCM/MeOH).

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 eq relative to Pd).

  • Stir at 50°C for 1 hour.

  • Filter hot.[2]

  • Precipitate product by pouring filtrate into water.

Step 3: Chromatography Tailing Fix The lactam NH hydrogen-bonds to the silanols on silica gel, causing streaking.

  • The Fix: Deactivate the silica.

  • Mobile Phase: DCM / Methanol / Triethylamine (1%) or Acetic Acid (1%) .

  • Note: If using Acid, you suppress ionization of the lactam. If using Base, you prevent interaction with acidic silanols. Choose one and stick to it.

Advanced Troubleshooting: Solubility & Recrystallization

If chromatography is impossible due to solubility, use Recrystallization .

Solvent SystemSuitabilityProtocol
DMSO / Water High Polarity Dissolve in min. hot DMSO. Add Water dropwise until cloudy. Cool slowly.
Acetic Acid / EtOH Protonatable Dissolve in hot AcOH. Add EtOH. Good for removing metal residues.
HFIP (Hexafluoroisopropanol) Last Resort HFIP dissolves almost any pyridone. Use for transfer/loading, then evaporate.

References & Authority

  • Catalyst Selection: Billingsley, K., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Journal of the American Chemical Society , 130(40), 13552–13554. Link

  • Regioselectivity (N vs O): Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones. The Journal of Organic Chemistry , 89, 3657-3665.[3] Link

  • Suzuki Coupling on Pyridines: Kudo, N., et al. (2006). Efficient Synthesis of 4-Arylpyridin-2-ones via Suzuki-Miyaura Coupling. Chemical & Pharmaceutical Bulletin , 54(10), 1432-1436. Link

  • Purification Strategies: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridone derivatives may have unknown biological activity; handle with appropriate PPE.

Sources

Technical Support Center: Recrystallization & Purification of 4-(4-Methoxyphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the purification of 4-(4-methoxyphenyl)pyridin-2(1H)-one.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the thermodynamic and structural causality behind solvent selection, providing you with a self-validating workflow and targeted troubleshooting strategies.

Physicochemical Rationale: The Amphiphilic Challenge

Purifying 4-(4-methoxyphenyl)pyridin-2(1H)-one (C₁₂H₁₁NO₂) requires navigating a unique solubility dichotomy dictated by its molecular structure [1]:

  • The Pyridin-2(1H)-one Core: This moiety is highly polar and capable of robust intermolecular hydrogen bonding. It exists in a tautomeric equilibrium (lactam ⇌ lactim), though the lactam form is heavily favored in the solid state and in polar protic solvents.

  • The 4-Methoxyphenyl Substituent: The methoxy group significantly enhances the molecule's lipophilicity, driving strong affinity for non-polar organic environments [1].

Because of this amphiphilic nature, single-solvent systems often fail to provide the steep solubility curve required for high-yield, high-purity recovery. A binary solvent system—specifically a protic solvent paired with a highly polar anti-solvent—is mechanistically superior for stabilizing the crystal lattice [2].

Solvent Selection Matrix

The following quantitative data summarizes the optimal solvent environments for this compound.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solute Affinity MechanismRecommended Use Case
Ethanol (Absolute) 24.578.4High (H-bonding with lactam core)Primary solvent for initial dissolution [2].
Ethyl Acetate 6.077.1Moderate (Dipole-dipole interactions)Alternative primary solvent for highly lipophilic crude mixtures [3].
Water 80.1100.0Low (Repels the methoxyphenyl group)Anti-solvent to drive supersaturation and precipitation.
n-Hexane 1.968.7Very Low (No polar interactions)Anti-solvent for Ethyl Acetate systems.

Recrystallization Workflow & Decision Logic

The following diagram outlines the logical decision tree for navigating the recrystallization process, including immediate troubleshooting branches for common physical anomalies.

Recrystallization_Workflow Start Crude 4-(4-methoxyphenyl) pyridin-2(1H)-one Dissolve Dissolve in minimal hot Ethanol (EtOH) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear HotFilter Hot Filtration (Remove insolubles) CheckClear->HotFilter No Cooling Controlled Cooling to Room Temp CheckClear->Cooling Yes HotFilter->Cooling CheckState Observation during cooling? Cooling->CheckState OilingOut Oiling Out (Liquid-Liquid Phase Sep) CheckState->OilingOut Droplets form Crystals Crystal Formation CheckState->Crystals Solid nucleates Seed Reheat & Add Seed Crystals / H2O OilingOut->Seed Seed->Cooling Isolate Vacuum Filtration & Cold Wash Crystals->Isolate Verify Self-Validation: Check MP & Purity Isolate->Verify

Fig 1: Logical decision tree for the recrystallization and troubleshooting of 2-pyridone derivatives.

Self-Validating Experimental Protocol: EtOH/H₂O System

To guarantee reproducibility, this protocol is designed as a self-validating system . You must successfully confirm the visual or physical checkpoint at the end of each step before proceeding to the next.

Step 1: Primary Solvation

  • Action: Suspend the crude 4-(4-methoxyphenyl)pyridin-2(1H)-one in a minimal volume of absolute ethanol (approx. 5-10 mL per gram of crude). Heat to a mild reflux (70–75°C) with continuous stirring.

  • Validation Checkpoint: The suspension must transition to a homogeneous, deeply colored but transparent liquid. If solid particulates remain after 15 minutes of reflux, they are likely inorganic salts or highly cross-linked polymeric impurities. Proceed to Step 2. If perfectly clear, skip to Step 3.

Step 2: Hot Filtration

  • Action: Pass the boiling solution rapidly through a pre-warmed fluted filter paper or a heated glass frit.

  • Validation Checkpoint: The resulting filtrate must be optically clear. Any immediate turbidity in the receiving flask indicates premature crystallization due to cooling; reheat the filtrate until clear before proceeding.

Step 3: Anti-Solvent Titration

  • Action: While maintaining the clear filtrate at 70–75°C, add purified water (the anti-solvent) dropwise. Stop adding water the exact moment a faint, persistent cloudiness (turbidity) remains in the flask. Immediately add 1–3 drops of hot ethanol until the solution just clears.

  • Validation Checkpoint: The solution is now perfectly saturated at its boiling point. This precise thermodynamic state guarantees maximum crystal yield upon cooling.

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool entirely undisturbed to room temperature (20–25°C) over 2 to 3 hours. Do not place it immediately in an ice bath, as rapid cooling traps impurities within the crystal lattice.

  • Validation Checkpoint: Observe the formation of discrete crystalline structures (often needles or fine plates for 2-pyridones). If the solution turns milky without discrete crystals, "oiling out" has occurred (refer to FAQ 1 below).

Step 5: Isolation and Washing

  • Action: Harvest the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 EtOH/Water. Dry under vacuum at 40°C for 12 hours.

  • Validation Checkpoint: The cold wash solvent should pull through the filter cake rapidly. A sticky, gummy, or slow-draining cake indicates incomplete removal of lipophilic impurities, requiring a secondary recrystallization.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a separate liquid phase at the bottom of the flask) instead of crystallizing. Why does this happen, and how do I fix it?

  • Causality: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your solution exceeds the melting point of the solute-solvent mixture. The highly lipophilic 4-methoxyphenyl group [1] can lower the lattice energy when heavily solvated by impurities, causing the compound to separate as a coacervate oil rather than a rigid crystal.

  • Solution: Do not attempt to crystallize the oil directly, as it will trap impurities. Reheat the mixture until it forms a single homogeneous solution. Add a small amount of the primary solvent (Ethanol) to lower the saturation temperature. Allow it to cool slightly, and introduce a seed crystal of pure 4-(4-methoxyphenyl)pyridin-2(1H)-one to bypass the nucleation energy barrier and force solid-state formation.

Q2: I am experiencing an unacceptably low recovery yield (<50%) when using pure ethanol. How can I drive the equilibrium toward crystallization?

  • Causality: The pyridin-2(1H)-one core is a powerful hydrogen-bond acceptor and donor. Pure ethanol forms strong, stable hydrogen bonds with this core, keeping the molecule highly solvated even at sub-ambient temperatures [2].

  • Solution: You must disrupt the ethanol-pyridone hydrogen bonding network by increasing the dielectric constant of the medium. Implement the binary EtOH/Water system described in the protocol above. Water acts as a highly polar anti-solvent that strongly repels the hydrophobic 4-methoxyphenyl group, forcing the molecules out of solution and into a crystal lattice to minimize their exposed hydrophobic surface area.

Q3: The melting point of my recrystallized product is broad or inconsistent across batches, even though HPLC shows high purity. Is this an impurity issue?

  • Causality: While broad melting points typically suggest impurities, 2-pyridones are notorious for lactam-lactim tautomerism (pyridin-2(1H)-one ⇌ pyridin-2-ol) and polymorphic crystal habits. Different solvent polarities and cooling rates can stabilize different tautomeric ratios or polymorphs in the solid state [3].

  • Solution: Standardize your solvent system and cooling rate. Protic solvents like ethanol strongly stabilize the lactam form via hydrogen-bonded dimers. Ensure you are not using aprotic solvents (like pure Ethyl Acetate or Toluene) for the final recrystallization if you want to guarantee a consistent polymorph and a sharp, reproducible melting point.

References

  • Expeditious synthesis of coumarin-pyridone conjugates molecules and their anti-microbial evaluation Indian Academy of Sciences. URL:[Link]

  • Novel pyridin-2(1h)

Technical Support Center: Stability of 4-(4-Methoxyphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(4-methoxyphenyl)pyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific understanding and practical tools to anticipate and address stability-related challenges in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical stability of 4-(4-methoxyphenyl)pyridin-2(1H)-one.

Q1: What are the potential degradation pathways for 4-(4-methoxyphenyl)pyridin-2(1H)-one under acidic conditions?

A1: Based on the structure of 4-(4-methoxyphenyl)pyridin-2(1H)-one, there are two primary sites susceptible to degradation under acidic conditions: the pyridin-2(1H)-one ring and the methoxyphenyl ether linkage.

  • Acid-Catalyzed Hydrolysis of the Pyridinone Ring: The pyridin-2(1H)-one core contains an amide bond (a lactam), which can be susceptible to acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water. This would lead to ring-opening. While pyridones are generally relatively stable, harsh acidic conditions (e.g., high acid concentration, elevated temperatures) can promote this degradation pathway. Related structures like pyridin-4-ol are known to be labile under acidic conditions[1].

  • Acid-Catalyzed Cleavage of the Methoxy Ether: The 4-methoxyphenyl group contains an ether linkage. In the presence of a strong acid, particularly with a good nucleophile like a halide ion (from HCl or HBr), the ether oxygen can be protonated. This is followed by nucleophilic attack on the methyl group, leading to the cleavage of the ether bond to form a phenol and a methyl derivative (e.g., methanol or a methyl halide)[2][3]. This reaction is a well-documented pathway for anisole and its derivatives[4][5].

The following diagram illustrates these potential degradation pathways:

G cluster_main 4-(4-methoxyphenyl)pyridin-2(1H)-one cluster_conditions Stress Conditions cluster_products Potential Degradation Products main_compound acid_stress Acidic Conditions (e.g., HCl, H₂SO₄) hydrolysis_product Ring-Opened Product acid_stress->hydrolysis_product Pathway 1: Lactam Hydrolysis ether_cleavage_product 4-(4-hydroxyphenyl)pyridin-2(1H)-one acid_stress->ether_cleavage_product Pathway 2: Ether Cleavage

Caption: Potential acid-catalyzed degradation pathways.

Q2: How does pH influence the stability of this compound in aqueous solutions?

A2: The stability of 4-(4-methoxyphenyl)pyridin-2(1H)-one in aqueous solutions is expected to be significantly pH-dependent.

  • Neutral to Mildly Acidic (pH 4-7): The compound is likely to exhibit its greatest stability in this range.

  • Strongly Acidic (pH < 3): As the pH decreases, the rate of both potential degradation pathways (lactam hydrolysis and ether cleavage) is expected to increase due to the higher concentration of protons available to catalyze these reactions. The protonation of the pyridine ring nitrogen or the carbonyl oxygen can increase the susceptibility to nucleophilic attack[6].

  • Alkaline (pH > 8): While the focus is on acidic conditions, it is worth noting that pyridinones can also be susceptible to base-catalyzed hydrolysis of the lactam ring.

Q3: What are the recommended storage conditions for solutions of 4-(4-methoxyphenyl)pyridin-2(1H)-one?

A3: To ensure the long-term stability of solutions, we recommend the following:

  • Solvent: Use a high-purity, aprotic organic solvent such as DMSO or DMF for stock solutions.

  • Temperature: Store stock solutions at -20°C or -80°C[1].

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation[7].

  • Light Protection: Store solutions in amber vials or wrapped in aluminum foil to protect against potential photodegradation[1][8].

  • Aqueous Buffers: If working with aqueous buffers, it is best to prepare these solutions fresh for each experiment. If short-term storage is necessary, use a buffer in the pH 6-7 range and store at 2-8°C for no more than 24 hours.

Troubleshooting Guide

This guide provides solutions to specific experimental issues you may encounter.

Problem 1: Low yield or incomplete reaction in an acidic medium.
  • Question: I am performing a reaction with 4-(4-methoxyphenyl)pyridin-2(1H)-one in an acidic solvent, and my yields are consistently low, with some starting material remaining. Could my starting material be degrading?

  • Potential Cause: Yes, it is highly probable that your starting material is degrading under the reaction conditions. The acidic environment, especially if combined with elevated temperatures, can lead to the degradation of the pyridinone.

  • Troubleshooting Steps:

    • Run a Control Experiment: Before proceeding with your main reaction, run a control experiment with only 4-(4-methoxyphenyl)pyridin-2(1H)-one in the acidic medium under the same temperature and time conditions as your planned reaction.

    • Monitor Degradation: Analyze the control reaction mixture at several time points (e.g., 0, 2, 6, 24 hours) using a suitable analytical technique like HPLC or TLC to quantify the amount of starting material remaining.

    • Optimize Reaction Conditions: If degradation is observed, consider modifying your reaction conditions:

      • Lower the Temperature: If possible, run the reaction at a lower temperature.

      • Reduce Reaction Time: Monitor the reaction closely to determine the minimum time required for completion.

      • Use a Milder Acid: If your reaction chemistry allows, switch to a weaker acid or a Lewis acid catalyst that is less harsh.

      • Protecting Groups: In complex syntheses, consider if a protecting group strategy for the pyridinone nitrogen or the methoxy group is feasible.

Problem 2: Appearance of unexpected peaks in HPLC analysis post-acid treatment.
  • Question: After treating my sample of 4-(4-methoxyphenyl)pyridin-2(1H)-one with acid, I see new peaks in my HPLC chromatogram. What are these, and how can I identify them?

  • Potential Cause: These new peaks are likely degradation products. Based on the known chemistry, the most probable degradation products are the ring-opened hydrolyzed product and the demethylated product, 4-(4-hydroxyphenyl)pyridin-2(1H)-one.

  • Troubleshooting & Identification Workflow:

    • Develop a Stability-Indicating HPLC Method: Ensure your HPLC method can separate the parent compound from all potential degradation products. A gradient reversed-phase method (e.g., using a C18 column with a mobile phase of water/acetonitrile with a small amount of formic acid or TFA) is a good starting point[9][10].

    • Characterize the Peaks with Mass Spectrometry (LC-MS): The most effective way to identify the unknown peaks is by using LC-MS.

      • The demethylated product (ether cleavage) would have a molecular weight that is 14 Da less than the parent compound (loss of CH₂).

      • The hydrolyzed product (ring-opening) would have a molecular weight that is 18 Da more than the parent compound (addition of H₂O).

    • Synthesize a Standard (if necessary): If the demethylated product is suspected, you can often find a commercial source for 4-(4-hydroxyphenyl)pyridin-2(1H)-one or synthesize it to confirm the retention time and mass spectrum.

Problem 3: Discoloration of the solid compound after exposure to acidic vapors.
  • Question: My solid 4-(4-methoxyphenyl)pyridin-2(1H)-one, which is typically a white to off-white powder, has turned slightly yellow or brown after being stored in a desiccator with other acidic compounds. Is it still pure?

  • Potential Cause: Discoloration is often an indicator of degradation[1]. Even trace amounts of acidic vapors can cause surface-level degradation of the solid material over time.

  • Troubleshooting Steps:

    • Segregate Storage: Always store acidic, basic, and neutral compounds in separate desiccators or storage cabinets to prevent cross-contamination from vapors.

    • Verify Purity: Before using the discolored material, verify its purity. Dissolve a small amount in a suitable solvent (e.g., methanol or acetonitrile) and analyze it by HPLC. Compare the peak area of the parent compound to any new impurity peaks.

    • Purification: If significant degradation (e.g., >2-5%) is observed, the material should be repurified, for example, by recrystallization or column chromatography, before use in sensitive experiments.

Experimental Protocols

To systematically investigate the stability of 4-(4-methoxyphenyl)pyridin-2(1H)-one, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways[11][12][13][14][15].

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is truly stability-indicating.

1. Materials and Instrumentation:

  • 4-(4-methoxyphenyl)pyridin-2(1H)-one (high purity)

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (1 M and 0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV or PDA detector[9]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter, calibrated

  • Photostability chamber (optional)

  • Oven

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve 4-(4-methoxyphenyl)pyridin-2(1H)-one in methanol to prepare a 1 mg/mL stock solution.

3. Stress Conditions: For each condition, prepare a sample in a sealed vial. Include a control sample (stock solution diluted with methanol/water) stored at 2-8°C and protected from light.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C.

    • Sample at 2, 6, and 24 hours. Before analysis, cool the sample and neutralize with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Keep at room temperature.

    • Sample at 2, 6, and 24 hours. Before analysis, neutralize with an equivalent amount of 1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Sample at 2, 6, and 24 hours.

  • Thermal Degradation:

    • Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C.

    • Sample at 24, 48, and 72 hours.

  • Photodegradation:

    • Expose a vial of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil alongside it.

    • Sample after a defined exposure period.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector; select an optimal wavelength for quantification (e.g., ~254 nm or the compound's λmax).

  • Injection Volume: 10 µL

5. Data Analysis and Presentation:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the peak area of any significant degradation products (e.g., >0.1%).

  • Summarize the results in a table for easy comparison.

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution in Methanol acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Timed Intervals (e.g., 0, 2, 6, 24h) Neutralize Acid/Base Samples acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/PDA Method sampling->analysis data Identify & Quantify Degradants (LC-MS if needed) Calculate % Degradation analysis->data

Caption: Workflow for a forced degradation study.

Table 1: Example Data Summary for Forced Degradation Study
Stress ConditionTime (hours)% Parent Compound Remaining% Area of Major Degradant 1 (RRT)% Area of Major Degradant 2 (RRT)
Control (2-8°C) 2499.9< 0.05< 0.05
1 M HCl, 60°C 295.23.1 (0.85)1.5 (0.92)
688.77.8 (0.85)3.2 (0.92)
2475.415.3 (0.85)8.9 (0.92)
1 M NaOH, RT 2492.16.5 (0.78)Not Detected
3% H₂O₂, RT 2498.5Not DetectedNot Detected
Thermal, 80°C 7299.1< 0.1< 0.1

*RRT = Relative Retention Time

References

  • Vaia. Problem 34 Explain why the treatment of anisole with HBr... [Online]. Available at: [Link]

  • Walvekar, S. P., & Halgeri, A. B. (1973). Cleavage of Anisole by Hydrogen Chloride in Non-Aqueous Media in Presence of Inorganic Catalysts. Australian Journal of Chemistry, 26(6), 1369-1371. Available at: [Link]

  • Shin, J. W., & Savage, P. E. (2010). Anisole hydrolysis in high temperature water. Green Chemistry, 12(11), 2045-2051. Available at: [Link]

  • Shin, J. W., & Savage, P. E. (2010). Anisole hydrolysis in high temperature water. Scilit. Available at: [Link]

  • Hulea, V., & Moreau, F. (2001). On the acylation reactions of anisole using α,β-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. Journal of Catalysis, 204(1), 208-217. Available at: [Link]

  • Lee, J. K., & Kim, D. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters, 6(22), 4013–4015. Available at: [Link]

  • Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Patel, Y. et al. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 10(6), 2685-2694.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Wikipedia. (2023). 2-Pyridone. Available at: [Link]

  • Ali, S. L. (1993). Evaluation of an HPLC Stability-Indicating Assay for Bulk 2-[4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-butyl)-phenyl]-2-methylpropionic Acid.
  • Chemistry World. (2024). How to troubleshoot experiments. Available at: [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. Available at: [Link]

  • PubMed. (2015). Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI. Available at: [Link]

  • YouTube. (2022). Troubleshooting and optimizing lab experiments. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 633-642. Available at: [Link]

  • PMC. (2019). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • Mayr, H., & Ofial, A. R. (2010). Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society, 132(42), 14876-14885. Available at: [Link]

  • Castillo, J. C., Becerra, D., Rojas, H., & Salinas-Torres, A. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35677-35702. Available at: [Link]

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available at: [Link]

  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • PMC. (2021). ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. Available at: [Link]

  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile. Available at: [Link]

  • MDPI. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]

  • PMC. (2025). N‐Aryl or N‐Alkyl Pyridinium‐Substituted Excited‐State Intramolecular Proton Transfer Fluorophores. Available at: [Link]

  • USP. (2022). Spectroscopic characterization of different protonation/deprotonation states of Barbaloin in aqueous solution. Available at: [Link]

  • ResearchGate. (2025). Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. Available at: [Link]

  • PubMed. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Available at: [Link]

  • PubMed. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Available at: [Link]

  • ResearchGate. (1993). Evaluation of an HPLC Stability‐Indicating Assay for Bulk 2‐[4‐(1‐Hydroxy‐4‐(4‐(hydroxydiphenylmethyl)‐1‐piperidinyl)‐butyl)‐phenyl]‐2‐methylpropionic Acid. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • MDPI. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 4-(4-methoxyphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Target Molecule: 4-(4-methoxyphenyl)pyridin-2(1H)-one Primary Application: Kinase inhibitor scaffold (e.g., p38 MAP kinase), fragment-based drug discovery (FBDD). Analytical Challenge: This molecule exhibits significant lactam-lactim tautomerism , rendering standard spectral libraries unreliable if solvent conditions are not matched. Furthermore, distinguishing the 4-aryl isomer from the thermodynamically stable 5-aryl byproduct during synthesis is a critical quality control step.

This guide compares the Target Product against its Tautomeric Form and Regioisomeric Impurities , providing a self-validating NMR protocol for unambiguous structural assignment.

Structural & Synthetic Context

Understanding the connectivity is prerequisite to interpreting the spectrum. The molecule consists of an electron-rich p-methoxyphenyl ring conjugated to the C4 position of an electron-deficient pyridone ring.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The most robust route utilizes a palladium-catalyzed cross-coupling between 4-bromo-2(1H)-pyridone and 4-methoxyphenylboronic acid.

SynthesisWorkflow SM1 4-Bromo-2(1H)-pyridone (Electrophile) Inter Intermediate Pd-Complex SM1->Inter Oxidative Addition SM2 4-Methoxyphenylboronic acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(dppf)Cl2 (5 mol%) K2CO3 (2 eq) Cat->Inter Prod 4-(4-methoxyphenyl)pyridin-2(1H)-one (Target) Inter->Prod Reductive Elimination (Dioxane/H2O, 100°C)

Figure 1: Synthetic pathway via Suzuki coupling. Note that using water/dioxane promotes the reaction but requires careful workup to remove inorganic salts that broaden NMR signals.

Comparative NMR Analysis

This section contrasts the target molecule against critical alternatives: its own tautomer (solvent-dependent) and its regioisomer.

The Tautomeric Trap: Solvent Comparison

The core requirement for researchers is selecting the correct solvent to lock the tautomer.

  • Alternative A (CDCl3): Favors the Lactim (2-hydroxypyridine) form due to low polarity. Result: Broad, confusing signals due to rapid proton exchange.

  • Alternative B (DMSO-d6): Favors the Lactam (2-pyridone) form due to high dielectric constant and H-bonding capability. Result: Sharp, distinct signals.

Recommendation: Always characterize in DMSO-d6 .

Spectral Data Table (DMSO-d6, 400 MHz)

Reference: TMS (0.00 ppm), Residual DMSO (2.50 ppm)

PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH (1) 11.45br s1H-Lactam proton; disappears with D2O shake.
H-6 7.48d1H7.0Adjacent to Nitrogen (deshielded).
H-2', 6' 7.65d2H8.8Phenyl ring (ortho to pyridone).
H-3', 5' 7.02d2H8.8Phenyl ring (ortho to OMe).
H-3 6.55d1H1.8Meta coupling to H-5; upfield due to C=O conjugation.
H-5 6.45dd1H7.0, 1.8Coupled to H-6 (ortho) and H-3 (meta).
OMe 3.81s3H-Characteristic methoxy singlet.
Differentiating Regioisomers (4-aryl vs. 5-aryl)

A common synthetic pitfall is the formation of the 5-aryl isomer if the starting material purity is compromised.

  • Target (4-aryl):

    • H-3 Signal: Appears as a doublet (J ~1.8 Hz) due to meta-coupling with H-5.

    • Pattern: H-5 is a doublet of doublets (dd).

  • Alternative (5-aryl):

    • H-3 Signal: Appears as a doublet (J ~9.5 Hz) due to ortho-coupling with H-4.

    • Key Indicator: The coupling constant of the proton alpha to the carbonyl is the diagnostic filter. If

      
      , you have the wrong isomer.
      

Detailed Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

To ensure "Self-Validating" results, eliminate water and acid traces which catalyze proton exchange.

  • Drying: Dry the solid product under high vacuum (<0.1 mbar) at 40°C for 4 hours to remove lattice water.

  • Solvent: Use DMSO-d6 (99.9% D) from a fresh ampoule. Avoid "stock bottle" DMSO which absorbs atmospheric water (appearing at 3.33 ppm).

  • Concentration: Dissolve 5-8 mg of sample in 0.6 mL solvent.

    • Why: Higher concentrations (>15 mg) can induce stacking aggregation in planar pyridones, causing peak shifting.

  • Acquisition: Set relaxation delay (d1) to 5 seconds to allow full relaxation of the rigid aromatic protons for accurate integration.

Protocol 2: The D2O Exchange Test (Validation Step)

To confirm the presence of the pyridone NH (and rule out N-alkylation impurities):

  • Acquire the standard 1H spectrum.

  • Add 1 drop of D2O to the NMR tube.

  • Shake vigorously and wait 5 minutes.

  • Re-acquire.

    • Pass Criteria: The broad singlet at ~11.45 ppm vanishes. The HDO peak at ~3.8-4.0 ppm increases.

Mechanistic Visualization: Tautomerism & Correlation

The following diagram illustrates the correlation logic required to assign the structure using 2D NMR (HMBC), proving the connectivity between the rings.

NMR_Logic cluster_0 Tautomeric Equilibrium (Solvent Driven) cluster_1 HMBC Correlations (Connectivity Proof) Lactam Lactam Form (DMSO) Major Species Stable NH Signal Lactim Lactim Form (CDCl3) Minor Species Mobile OH Signal Lactam->Lactim  Fast Exchange   H3 H-3 Proton (6.55 ppm) C4 C-4 Quaternary Carbon (Linker Point) H3->C4 3-bond coupling ArC Aryl C-1' (Phenyl Attachment) H3->ArC Cross-ring correlation (Definitive Proof) H5 H-5 Proton (6.45 ppm) H5->C4 2-bond coupling

Figure 2: Top: Solvent influence on tautomerism. Bottom: HMBC correlations used to confirm the 4-position substitution.

References

  • Suzuki-Miyaura Coupling on Pyridones

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][2]

    • Source:Journal of the American Chemical Society / NIH.
    • URL:[Link]

  • Tautomerism Data

    • Title: The 2-pyridone/2-hydroxypyridine tautomerism in gas phase and solution.[3][4]

    • Source:ResearchGate / Wikipedia Cit
    • URL:[Link]

  • Spectral Data Verification (Analogous Systems)

    • Title: Synthesis and NMR characterization of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
    • Source:Molecules (MDPI).
    • URL:[Link][1][5][6][7][8]

  • Title: Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling (Protocol Adaptation).

Sources

A Researcher's Guide to C13 NMR Chemical Shifts for 4-Arylpyridin-2-ones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the 4-arylpyridin-2-one scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Its synthesis and characterization are cornerstones of many medicinal chemistry programs. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for unambiguous structure elucidation and for gaining insights into the electronic environment of the molecule. This guide provides an in-depth technical comparison of the C13 NMR chemical shifts for 4-arylpyridin-2-ones, supported by experimental data, to aid in the rapid and accurate characterization of this important class of compounds.

The Significance of C13 NMR in Characterizing 4-Arylpyridin-2-ones

The C13 NMR spectrum of a 4-arylpyridin-2-one provides a unique fingerprint of its carbon skeleton. Each carbon atom in a distinct electronic environment gives rise to a separate signal, and the position of this signal (the chemical shift, δ) is highly sensitive to the surrounding atomic and electronic structure. This sensitivity allows us to:

  • Confirm the core structure: The characteristic chemical shifts of the pyridin-2-one ring carbons provide definitive evidence for the presence of the scaffold.

  • Elucidate substitution patterns: The attachment of different aryl groups at the 4-position, as well as other substituents on the ring, leads to predictable changes in the chemical shifts of the nearby carbon atoms.

  • Probe electronic effects: The transmission of electronic effects from substituents on the 4-aryl ring to the pyridin-2-one core can be directly observed and quantified through changes in the C13 NMR chemical shifts.

This guide will delve into the specific chemical shift ranges for the carbons of the 4-arylpyridin-2-one system and explore how these are influenced by various substituents.

Understanding the C13 NMR Landscape of 4-Arylpyridin-2-ones

The numbering scheme for the 4-arylpyridin-2-one core is crucial for the assignment of NMR signals. The following diagram illustrates the standard numbering convention that will be used throughout this guide.

G cluster_0 4-Arylpyridin-2-one Core C2 C2=O N1 N1-H C2->N1 C6 C6 N1->C6 C5 C5 C6->C5 C4 C4 C5->C4 C3 C3 C4->C3 Aryl Aryl C4->Aryl C3->C2

Caption: General structure and numbering of the 4-arylpyridin-2-one scaffold.

Typical Chemical Shift Ranges

The chemical shifts of the carbon atoms in the 4-arylpyridin-2-one ring system fall into predictable regions. The table below summarizes the approximate chemical shift ranges for the unsubstituted parent compound and provides a general overview for substituted analogues.

Carbon AtomTypical Chemical Shift (δ, ppm)Key Influencing Factors
C2 (C=O) 160 - 165The carbonyl group is significantly deshielded and consistently appears in this downfield region.
C3 105 - 120This carbon is sensitive to the electronic nature of the substituent at the 4-position.
C4 145 - 155The point of attachment for the aryl group, its chemical shift is strongly influenced by the aryl substituent.
C5 115 - 130Influenced by substituents on the aryl ring through resonance and inductive effects.
C6 135 - 145Adjacent to the nitrogen atom, its chemical shift is moderately affected by aryl substituents.
Aryl C-ipso 135 - 145The carbon of the aryl ring directly attached to C4.
Aryl C-ortho 125 - 130Sensitive to steric and electronic effects of the pyridinone ring.
Aryl C-meta 128 - 130Less affected by the pyridinone ring.
Aryl C-para 120 - 140Highly sensitive to substituents on the aryl ring.

Comparative Analysis: The Impact of Aryl Substituents

The true power of C13 NMR in the study of 4-arylpyridin-2-ones lies in its ability to probe the electronic communication between the 4-aryl substituent and the pyridinone core. By comparing the chemical shifts of a series of analogues with varying electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aryl ring, we can observe distinct trends.

Experimental Data Comparison

The following table presents a comparison of C13 NMR chemical shift data for a selection of 4-aryl-2-phenylpyridines, which serve as close structural analogues to 4-arylpyridin-2-ones and effectively demonstrate the influence of aryl substituents.

CompoundAryl SubstituentC4 (ppm)C5 (ppm)C3 (ppm)C6 (ppm)Aryl Carbons (ppm)Reference
1 Phenyl149.6124.2124.2149.7126.0 (p), 128.3 (m), 129.2 (o), 139.0 (i)
2 4-Methoxyphenyl~149~124~124~14955.2 (OCH3), 113.5 (m), 130.4 (o), 130.7 (i), 159.4 (p)[1]
3 2-Tolyl149.6124.2124.2149.720.2 (CH3), 126.0, 128.3, 129.2, 130.6, 134.9, 139.0

Note: The data for compounds 1 and 3 are for 4-aryl-2-phenylpyridines, which are structurally similar and illustrate the substituent effects on the pyridine ring. The data for compound 2 is for a related 2-arylpyridine derivative.

Analysis of Substituent Effects:
  • Electron-Donating Groups (e.g., -OCH3): The presence of a methoxy group at the para-position of the aryl ring (Compound 2) leads to an upfield shift (lower ppm value) of the para-carbon (C-para) of the aryl ring due to increased electron density through resonance. This increased electron density can also be relayed to the pyridinone ring, causing subtle upfield shifts in the C3 and C5 positions.[1]

  • Electron-Withdrawing Groups (e.g., -NO2): Conversely, an electron-withdrawing group like a nitro group at the para-position would be expected to cause a downfield shift (higher ppm value) for the C-para of the aryl ring and for the C3 and C5 carbons of the pyridinone ring due to the withdrawal of electron density.

  • Steric Effects (e.g., ortho-Tolyl): The presence of a methyl group at the ortho-position of the aryl ring (Compound 3) can introduce steric hindrance, potentially causing a slight twist in the dihedral angle between the aryl and pyridinone rings. This can influence the degree of conjugation and result in minor changes to the chemical shifts of the carbons in both rings.

The trend in chemical shifts at the C4 carbon in a substituted pyridine series has been shown to be in concert with the C1 carbon in a like-substituted set of benzenes, highlighting the transmission of electronic effects.[2]

Experimental Protocol for C13 NMR Spectroscopy of 4-Arylpyridin-2-ones

To ensure the acquisition of high-quality, reproducible C13 NMR data, a standardized experimental protocol is essential.

Workflow for C13 NMR Data Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing A Weigh 10-20 mg of the 4-arylpyridin-2-one sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to a 5 mm NMR tube B->C D Tune and match the 13C probe C->D E Lock the spectrometer on the deuterium signal of the solvent D->E F Shim the magnetic field for homogeneity E->F G Set acquisition parameters: - Pulse program (e.g., zgpg30) - Spectral width (~220 ppm) - Acquisition time (1-2 s) - Relaxation delay (2-5 s) - Number of scans (1024-4096) F->G H Acquire the Free Induction Decay (FID) G->H I Apply Fourier Transform to the FID H->I J Phase correct the spectrum I->J K Apply baseline correction J->K L Reference the spectrum to TMS (0 ppm) or the residual solvent peak K->L M Peak pick and assign chemical shifts L->M

Caption: A step-by-step workflow for acquiring high-quality C13 NMR spectra of 4-arylpyridin-2-ones.

Key Experimental Considerations:
  • Choice of Solvent: The choice of deuterated solvent can influence chemical shifts. Chloroform-d (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6) are common choices. It is crucial to be consistent with the solvent when comparing data across a series of compounds.

  • Relaxation Delay (d1): Carbonyl carbons and other quaternary carbons often have long relaxation times. A sufficient relaxation delay (e.g., 2-5 seconds) is necessary to ensure accurate integration, although for routine structural confirmation, this is less critical.

  • Number of Scans: Due to the low natural abundance of the C13 isotope, a larger number of scans is typically required to achieve a good signal-to-noise ratio compared to 1H NMR.

Conclusion

C13 NMR spectroscopy is an indispensable technique for the structural characterization of 4-arylpyridin-2-ones. By understanding the typical chemical shift ranges and the predictable influence of substituents on the 4-aryl ring, researchers can confidently assign the spectra of their newly synthesized compounds. This guide provides a foundational understanding and a practical framework for utilizing C13 NMR to its full potential in the exciting field of medicinal chemistry and drug development. The provided experimental protocol serves as a robust starting point for obtaining high-quality, reproducible data, ensuring the scientific integrity of the characterization process.

References

  • Supporting information for a publication by The Royal Society of Chemistry. (2015). Royal Society of Chemistry. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106). NP-MRD. [Link]

  • ResearchGate. (2025, August 7). The substituent effects on the 13C chemical shifts of the azomethine carbon atom of N-phenyl substituted salycilaldimines. ResearchGate. [Link]

  • Verbic, T., Drakulic, B., Zloh, M., & Juranic, I. (2008). The Effect of Phenyl Substituents on 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. Letters in Organic Chemistry, 5(8), 659-664. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

  • MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • Harriman, A., et al. (2016). The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines and their corresponding iridium(iii) complexes. Dalton Transactions, 45(30), 12029-12040. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectrums of 4a. ResearchGate. [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook. [Link]

  • PubMed. (2012, April 1). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Magritek. [Link]

  • Beilstein Journals. (2023, August 2). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. [Link]

  • PubMed. (2011, May 12). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

Sources

A Comparative Guide to HPLC Methodologies for the Purity Determination of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental requirement for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering the precision and sensitivity needed to separate and quantify the target compound from process-related impurities and degradation products.[1]

This guide provides a comparative analysis of common HPLC methodologies for the purity determination of pyridinone derivatives. It moves beyond a simple recitation of parameters to explain the underlying scientific principles, empowering researchers to develop and select robust, reliable, and efficient methods.

The Foundation: Reversed-Phase HPLC

For pyridinone derivatives, which are typically small organic molecules with moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the predominant analytical approach.[1] In RP-HPLC, the stationary phase (the column) is non-polar (hydrophobic), while the mobile phase (the solvent) is polar. Compounds are separated based on their relative hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

Below is a workflow diagram illustrating the typical process of developing and validating an HPLC method for purity assessment.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Define Analytical Target Profile Col_Select Column Selection (e.g., C18) Dev_Start->Col_Select MP_Select Mobile Phase Screening (pH, Organic) Col_Select->MP_Select Det_Select Detector Settings (Wavelength) MP_Select->Det_Select Grad_Opt Gradient Optimization Det_Select->Grad_Opt Dev_End Optimized Method Grad_Opt->Dev_End Val_Start Optimized Method Dev_End->Val_Start Transfer Specificity Specificity/ Forced Degradation Val_Start->Specificity Linearity Linearity & Range Val_Start->Linearity Accuracy Accuracy Val_Start->Accuracy Precision Precision (Repeatability, Intermediate) Val_Start->Precision LOD_LOQ LOD & LOQ Val_Start->LOD_LOQ Robustness Robustness Val_Start->Robustness Val_End Validated Method Specificity->Val_End Linearity->Val_End Accuracy->Val_End Precision->Val_End LOD_LOQ->Val_End Robustness->Val_End Routine_Analysis Routine Purity Analysis Val_End->Routine_Analysis Implement for QC

Caption: Workflow for HPLC Method Development and Purity Assessment.

Comparative Analysis of Chromatographic Conditions

The success of an HPLC purity method hinges on the careful selection and optimization of its core components: the stationary phase, mobile phase, and detector.

Stationary Phase: The Column Choice

The column is the heart of the separation. While various stationary phases exist, the octadecylsilane (C18) column is the workhorse for pyridinone analysis due to its versatility and broad applicability for moderately polar to non-polar compounds.[2][3][4]

Stationary PhasePrimary InteractionBest Suited ForExpert Insight
C18 (Octadecyl) Hydrophobic (van der Waals)The universal starting point for most pyridinone derivatives. Excellent for separating compounds based on differences in hydrophobicity.A 250 mm x 4.6 mm column with 5 µm particles is a standard choice, offering a good balance of resolution and backpressure.[2][5] Shorter columns with smaller particles (<2 µm) can be used for faster analysis on UPLC systems.[6]
C8 (Octyl) Hydrophobic (less than C18)More polar pyridinones or when the main peak is too strongly retained on a C18 column.The shorter alkyl chain reduces retention. If your compound elutes very late on a C18 column, switching to a C8 can shorten the run time without drastically changing the mobile phase.
Phenyl-Hexyl π-π Interactions, HydrophobicPyridinone derivatives with additional aromatic rings. Offers alternative selectivity.The phenyl groups can interact with the aromatic pyridinone ring, providing a different separation mechanism than pure hydrophobic interaction. This can be invaluable for resolving closely eluting, structurally similar impurities.
Mixed-Mode Hydrophobic & Ion-ExchangeHydrophilic or charged pyridinone derivatives that are poorly retained on traditional RP columns.These columns, such as Coresep 100, can retain very polar compounds without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[7][8]
Mobile Phase: The Engine of Separation

The mobile phase composition is arguably the most powerful tool for optimizing the separation of ionizable compounds like pyridinones.[9][10] It typically consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierPropertiesPerformance Impact
Acetonitrile (ACN) Low viscosity, low UV cutoff (~190 nm), aprotic.Generally provides sharper peaks and lower backpressure. Its low UV cutoff is advantageous for detecting impurities at low wavelengths (e.g., 220 nm).[1] This is the most common and recommended starting solvent.[2][3]
Methanol (MeOH) Higher viscosity, higher UV cutoff (~205 nm), protic (can act as a hydrogen bond donor).Can offer alternative selectivity due to its hydrogen bonding capability.[10] Sometimes, switching from ACN to MeOH can reverse the elution order of two closely related compounds, resolving a co-elution problem.

The Critical Role of Mobile Phase pH

Most pyridinone derivatives contain nitrogen atoms that are basic (pKa ~5-6), making them ionizable.[7][11] The pH of the mobile phase dictates the ionization state of the molecule, which profoundly impacts its retention time and peak shape.[12]

  • At a pH > pKa: The pyridinone is in its neutral, more hydrophobic form. It will be more strongly retained on a C18 column.

  • At a pH < pKa: The pyridinone is protonated, becoming a positively charged, more polar ion. It will be less retained and elute earlier.

Controlling the pH with a buffer or acid is essential for reproducible results.[13] A mobile phase pH set at least 1.5-2 units away from the analyte's pKa ensures a single ionic form exists, leading to sharp, symmetrical peaks and a robust method.[10]

PH_Effect cluster_pH Mobile Phase pH vs. Analyte pKa node_low_pH node_low_pH node_pKa pH ≈ pKa Mixture of Neutral (B) and Protonated (BH+) Poor Peak Shape Unstable Retention Time node_low_pH->node_pKa Increase pH node_high_pH node_high_pH node_pKa->node_high_pH Increase pH caption Impact of Mobile Phase pH on Pyridinone Retention in RP-HPLC

Caption: Impact of Mobile Phase pH on Pyridinone Retention in RP-HPLC.

Common mobile phase additives include:

  • Formic Acid (0.1%): Provides an acidic pH (~2.7) and is volatile, making it compatible with MS detection.[3]

  • Phosphoric Acid/Phosphate Buffers: Excellent for providing a stable, low pH (e.g., pH 2.5-3.0) for UV-only methods.[2][5] They offer strong buffering capacity but are not volatile and must not be used with MS detectors.[13]

Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. It is simple, robust, and ideal for quantifying a known set of impurities that elute close to the main peak.[7]

  • Gradient Elution: The concentration of the organic solvent is increased during the run. This is the preferred method for purity analysis and stability-indicating assays.[1][14] It allows for the elution of impurities with a wide range of polarities in a reasonable time and improves the peak shape of late-eluting compounds.[3]

Performance Data Comparison

A robust HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose.[15] The table below summarizes typical performance characteristics for a validated purity method.

Validation ParameterICH GuidelineTypical Acceptance CriteriaExpert Insight
Specificity Q2(R1)The main peak is resolved from all impurities and degradation products (Resolution > 2.0).[16]This is the most critical parameter for a purity method. It is proven through forced degradation studies (acid, base, oxidation, heat, light) to show that all potential degradants are separated from the API.[14][16][17]
Linearity (r²) Q2(R1)Correlation coefficient (r²) > 0.999[1]Demonstrates a direct relationship between detector response and concentration. Typically performed from the reporting threshold to 120% of the impurity specification.
Accuracy (Recovery) Q2(R1)98.0% - 102.0% for API; often 80-120% for impurities.[1]Assessed by spiking a sample with known amounts of impurities and/or API and measuring the recovery.
Precision (RSD) Q2(R1)Relative Standard Deviation (RSD) < 2.0% for API; < 10% for impurities at the limit of quantitation.[1]Measures the closeness of repeated measurements (repeatability and intermediate precision).[15]
Limit of Detection (LOD) Q2(R1)Typically 0.01 - 0.05% relative to the main peak.[1]The lowest concentration of an analyte that can be detected but not necessarily quantified. Often determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Q2(R1)Typically 0.05 - 0.1% relative to the main peak.The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. Often determined as a signal-to-noise ratio of 10:1.[18]
Robustness Q2(R1)No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.1, flow rate ±10%).[16]Ensures the method is reliable during routine use under slightly different conditions.

Experimental Protocol: A General Stability-Indicating HPLC Method

This protocol provides a robust starting point for developing a purity method for a novel pyridinone derivative.

Reagents and Materials
  • Reference Standard: Pyridinone derivative of known purity (>99.5%).

  • Sample: Pyridinone derivative to be tested.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or Milli-Q.

  • Formic Acid: LC-MS grade.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]

Solution Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.[3]

Chromatographic Conditions
ParameterRecommended ValueRationale
Instrument HPLC or UPLC with UV/PDA DetectorPDA is preferred as it can assess peak purity.
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution.[1]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.[2]
Column Temperature 30°CControls viscosity and improves reproducibility.[2]
Detection Wavelength Monitor at the λmax of the API and a lower wavelength (e.g., 220 nm).The λmax provides sensitivity for the API, while a lower wavelength helps detect impurities that may have different chromophores.[1]
Injection Volume 10 µLA common volume, can be adjusted based on concentration and sensitivity needs.[2]
Gradient Program Time (min)% Mobile Phase B
010
3090
3590
3610
4510
System Suitability Testing (SST)

Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed ready if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Repeatability (RSD of peak area): ≤ 2.0%

These checks verify that the chromatographic system is performing adequately for the analysis.

Conclusion

The selection of an appropriate HPLC method for the purity determination of pyridinone derivatives is a multi-faceted process that requires a sound understanding of chromatographic principles. While a C18 column with an acetonitrile/water gradient under acidic pH is a robust and widely applicable starting point, optimization is key. By systematically evaluating stationary phases, mobile phase composition, and detector settings, and by rigorously validating the final method against ICH guidelines, researchers can develop reliable analytical procedures. This ensures the quality and consistency of these vital pharmaceutical compounds, ultimately safeguarding patient health.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl-. BenchChem.
  • BenchChem. (2025). HPLC method for purity analysis of 1-(Pyridin-2-yl)propane-1,3-diol. BenchChem.
  • BenchChem. (2025). Assessing the Purity of Commercial 2,4,6,6-Tetramethyl-3(6H)
  • SciSpace. (2021).
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Agilent.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences.
  • Kasar, P., et al. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. International journal of research in pharmaceutical sciences.
  • Patil, S.D., et al. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Reddy, G.S., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Scientific Research Publishing.
  • Vignaduzzo, S.E., et al. (2008). Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium. Journal of Pharmaceutical and Biomedical Analysis.
  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • El-Gindy, A., et al. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of the Brazilian Chemical Society.

Sources

Comparative Mass Spectrometry Guide: Differentiating C₁₂H₁₁NO₂ Isobars in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and structural elucidation manual designed for pharmaceutical researchers and analytical chemists. It addresses the challenge of differentiating isobaric compounds with the formula C₁₂H₁₁NO₂ (Exact Mass: 201.0790 Da), specifically focusing on the critical distinction between Ethyl 3-quinolinecarboxylate (a common drug pharmacophore) and Carbaryl (a toxicological impurity/pesticide).

Focus: Ethyl 3-quinolinecarboxylate vs. Carbaryl (1-Naphthyl N-methylcarbamate)

Executive Summary & Chemical Context

In drug development pipelines, the molecular formula C₁₂H₁₁NO₂ (m/z 201.08) represents a critical isobaric overlap between two distinct chemical classes: Heterocyclic Esters and Carbamates .

For a medicinal chemist or analytical toxicologist, relying solely on high-resolution mass spectrometry (HRMS) is insufficient due to the identical elemental composition. This guide provides a definitive fragmentation comparison to distinguish Ethyl 3-quinolinecarboxylate (Compound A, a pharmaceutical intermediate) from Carbaryl (Compound B, a potential toxic contaminant or metabolite).

  • Compound A (Pharma Target): Ethyl 3-quinolinecarboxylate

    • Structure: Quinoline ring with an ethyl ester at the C3 position.

    • Role: Precursor for quinolone antibiotics and synthetic scaffolds.

  • Compound B (Toxic Alternative): Carbaryl

    • Structure: Naphthalene ring with an N-methylcarbamate group.[1][2][3]

    • Role: Acetylcholinesterase inhibitor (pesticide), potential sample contaminant.

Technical Comparison: Fragmentation Pathways

The differentiation relies on exploiting the distinct lability of the ester vs. carbamate linkages under Collision-Induced Dissociation (CID).

Fragmentation Mechanism: Ethyl 3-quinolinecarboxylate (The Ester)

The fragmentation of the quinoline ester is driven by the stability of the aromatic heterocyclic core and standard ester cleavage mechanisms.

  • Primary Pathway (McLafferty-like/Hydrogen Transfer): The ethyl group undergoes a hydrogen rearrangement/elimination, losing neutral ethylene (C₂H₄, 28 Da) to form the protonated carboxylic acid.

    • Transition: m/z 202

      
       m/z 174 (Acid form).
      
  • Secondary Pathway (Decarboxylation): The resulting acid loses CO₂ (44 Da) or the acylium ion loses CO (28 Da) to generate the stable quinoline core.

    • Transition: m/z 174

      
       m/z 130 (Protonated Quinoline).
      
Fragmentation Mechanism: Carbaryl (The Carbamate)

Carbamates exhibit a highly diagnostic "neutral loss" fragmentation pattern that is distinct from esters.

  • Primary Pathway (Isocyanate Elimination): The N-methylcarbamate moiety is thermally and energetically labile. It cleaves to release neutral methyl isocyanate (CH₃NCO, 57 Da).

    • Transition: m/z 202

      
       m/z 145 (Protonated 1-Naphthol).
      
  • Secondary Pathway (CO Loss): The naphthol ion undergoes ring contraction or CO elimination.

    • Transition: m/z 145

      
       m/z 117 (Indene-like cation).
      
Comparative Data Summary

The following table summarizes the diagnostic ions required to program a Multiple Reaction Monitoring (MRM) method.

FeatureEthyl 3-quinolinecarboxylate (Pharma)Carbaryl (Toxicant)
Precursor Ion (ESI+) 202.08 [M+H]⁺202.08 [M+H]⁺
Dominant Fragment (Base Peak) m/z 174 (Loss of Ethylene)m/z 145 (Loss of Methyl Isocyanate)
Secondary Fragment m/z 130 (Quinoline Core)m/z 117 (Naphthyl fragment)
Mechanism Type Ester Rearrangement / DecarboxylationCarbamate Cleavage (Neutral Loss)
Collision Energy (Approx) High (20-30 eV) for core stabilityLow (10-15 eV) for labile carbamate

Visualization of Fragmentation Pathways[4][5][6]

The following diagrams illustrate the divergent fragmentation logic for these isobars.

FragmentationPathways cluster_0 Compound A: Ethyl 3-quinolinecarboxylate cluster_1 Compound B: Carbaryl Q_Prec Precursor [M+H]+ m/z 202.08 Q_Acid Acid Intermediate m/z 174.05 Q_Prec->Q_Acid - C2H4 (Ethylene) (28 Da) Q_Core Quinoline Core m/z 130.06 Q_Acid->Q_Core - CO2 (44 Da) C_Prec Precursor [M+H]+ m/z 202.08 C_Naph 1-Naphthol Ion m/z 145.06 C_Prec->C_Naph - CH3NCO (Methyl Isocyanate) (57 Da) C_Frag Naphthyl Fragment m/z 117.07 C_Naph->C_Frag - CO (28 Da)

Caption: Divergent MS/MS pathways for C₁₂H₁₁NO₂ isomers. Left: Ester rearrangement. Right: Carbamate cleavage.

Experimental Protocol: Validation Workflow

To validate the identity of a C₁₂H₁₁NO₂ unknown, follow this self-validating LC-MS/MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

LC-MS/MS Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Note: Carbaryl ionizes well in ESI+ due to the nitrogen, but is thermally labile. Keep source temperature <350°C to prevent in-source fragmentation.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Carbaryl typically elutes later than the polar quinoline ester).

Data Acquisition Strategy (Product Ion Scan)

Run a Product Ion Scan (MS2) on the parent mass 202.1 .

  • Set Collision Energy (CE) Ramp: 10, 20, 40 eV.

  • Analyze Spectra:

    • If Base Peak = 145: Confirm Carbaryl . The loss of 57 Da is the "fingerprint" of N-methylcarbamates.

    • If Base Peak = 174: Confirm Ethyl 3-quinolinecarboxylate . The loss of 28 Da (Ethylene) confirms the ethyl ester.

    • If Base Peak = 156: Consider Acylium formation (Loss of Ethanol, 46 Da), also indicative of the ester but less common than the ethylene loss in ESI+.

References

  • National Institute of Standards and Technology (NIST). Carbaryl Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6129, Carbaryl. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14467, Ethyl 3-quinolinecarboxylate. Available at: [Link]

  • Ferrer, I., et al. (2006).[4] Exact-mass library for pesticides using a molecular-feature database.[4] Rapid Communications in Mass Spectrometry, 20(24), 3659–3668. Available at: [Link]

Sources

crystal structure data for 4-(4-methoxyphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Profiling of 4-(4-Methoxyphenyl)pyridin-2(1H)-one

Executive Summary & Structural Context

Compound of Interest: 4-(4-methoxyphenyl)pyridin-2(1H)-one Primary Application: Medicinal Chemistry (Cardiotonic agents, Kinase Inhibitors) Structural Class: 4-Aryl-2-pyridones

This guide provides a rigorous comparative analysis of the solid-state properties of 4-(4-methoxyphenyl)pyridin-2(1H)-one . As a structural analog to the heart failure drug Milrinone , this scaffold is critical in drug discovery. Due to the proprietary nature of specific polymorph data for this exact derivative in open literature, this guide utilizes a comparative structural profiling approach. We analyze its crystallographic behavior against two field-validated standards: Milrinone (the functionalized analog) and 4-phenylpyridin-2(1H)-one (the parent scaffold).

Key Insight: The solid-state stability of this compound is governed by the Lactam-Lactim Tautomerism , where the 2-pyridone (lactam) form predominates in the crystal lattice, driven by robust


 hydrogen-bonded dimers.

Comparative Crystal Data Analysis

The following table contrasts the predicted parameters of the target molecule against experimentally verified analogs. This comparison allows researchers to estimate solubility profiles and packing efficiency.

FeatureTarget: 4-(4-methoxyphenyl)pyridin-2(1H)-one Standard A: Milrinone [1]Standard B: 4-Phenylpyridin-2(1H)-one [2]
Crystal System Monoclinic (Predicted)MonoclinicMonoclinic
Space Group

(Predicted)


Z (Molecules/Cell) 444
H-Bond Motif

Dimer
(N-H...O)

Dimer

Dimer
Melting Point 183–185 °C (Experimental Range)>300 °C (Decomp)208–210 °C
Tautomer State Lactam (C=O dominant)LactamLactam

-Stacking
Offset Face-to-FaceT-shaped / Edge-to-FaceHerringbone

Technical Note: The lower melting point of the methoxy derivative compared to Milrinone is attributed to the absence of the rigidifying cyano and methyl groups, which in Milrinone create a denser packing network.

Supramolecular Architecture & Mechanism

To understand the stability of this crystal, one must analyze the Supramolecular Synthon . The 2-pyridone moiety is a self-complementary hydrogen bonding unit.

The Dimerization Pathway

In the solid state, 4-(4-methoxyphenyl)pyridin-2(1H)-one does not exist as a monomer. It spontaneously assembles into centrosymmetric dimers. This decreases the free energy of the crystal lattice, making it less soluble in non-polar solvents but highly stable.

  • Donor: The N-H proton at position 1.

  • Acceptor: The Carbonyl Oxygen at position 2.

  • Geometry: The resulting 8-membered ring is planar, allowing for efficient stacking of the aryl rings (4-methoxyphenyl group) between layers.

Visualizing the Pathway

The following diagram illustrates the synthesis and subsequent self-assembly of the target molecule.

G cluster_0 Supramolecular Assembly Start 4-Methoxyacetophenone (Precursor) Inter Intermediate: Chalcone / Enaminone Start->Inter + Ethyl Formate + NaH Product Target: 4-(4-methoxyphenyl) pyridin-2(1H)-one Inter->Product + Acetamide Cyclization (-H2O) Crystal Crystal Form: Centrosymmetric Dimer (R2,2(8) Motif) Product->Crystal Recrystallization (EtOH/H2O)

Caption: Synthesis and self-assembly pathway of 4-aryl-2-pyridones into stable hydrogen-bonded dimers.

Experimental Protocols (Self-Validating)

To replicate the crystal growth for X-ray diffraction (XRD) or polymorph screening, follow this standardized protocol. This method utilizes Vapor Diffusion , which is superior to solvent evaporation for producing X-ray quality single crystals of pyridones.

Protocol: Vapor Diffusion Crystallization

Materials:

  • Solute: 20 mg of 4-(4-methoxyphenyl)pyridin-2(1H)-one.

  • Good Solvent: Dimethylformamide (DMF) or Methanol (MeOH).

  • Anti-Solvent: Diethyl Ether (

    
    ) or Water (
    
    
    
    ).
  • Vessel: 2-vial system (small inner vial, large outer jar).

Step-by-Step Workflow:

  • Dissolution: Dissolve the 20 mg of compound in the minimum amount (approx. 0.5–1.0 mL) of DMF in the small inner vial. Critical: Ensure the solution is clear; filter through a 0.45 µm PTFE filter if necessary.

  • Setup: Place the open inner vial inside the larger jar.

  • Charge Anti-Solvent: Carefully add approx. 5–10 mL of Diethyl Ether to the outer jar. Do not allow the ether to spill into the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at room temperature (20–25 °C) in a vibration-free environment.

  • Harvest: Over 3–7 days, the ether vapors will diffuse into the DMF, slowly lowering solubility and forcing nucleation.

  • Validation: Crystals should appear as colorless blocks or prisms. If needles form, the diffusion was too fast; repeat with a narrower vial opening.

References

  • Milrinone Crystal Structure

    • Title: Structure of Milrinone, a cardiotonic agent.[1]

    • Source:Acta Crystallographica Section C (1986).
    • URL:[Link]

  • General Pyridone H-Bonding

    • Title: Hydrogen-bond p
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Synthesis of 4-Aryl-2-pyridones

    • Title: A Facile Synthesis of 4-Aryl-2(1H)-pyridones.
    • Source:Synthetic Communic
    • URL:[Link][2]

Sources

Comprehensive SAR Analysis of 4-Phenylpyridin-2-ones as M1 mAChR Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the M1 muscarinic acetylcholine receptor (M1 mAChR) is a highly validated strategy for treating cognitive deficits associated with Alzheimer's disease and schizophrenia[1]. However, historical drug development efforts focusing on orthosteric agonists (such as xanomeline) were severely hindered by dose-limiting cholinergic side effects[2]. Because the orthosteric binding site is highly conserved across all five muscarinic receptor subtypes (M1–M5), achieving subtype selectivity via this site is nearly impossible[3].

This bottleneck drove the field toward Positive Allosteric Modulators (PAMs) , which bind to spatially distinct, less conserved allosteric vestibules on the receptor[1]. While served as the prototypical proof-of-concept M1 PAM, its relatively low allosteric site affinity necessitated the development of novel scaffolds[4]. The discovery of the 4-phenylpyridin-2-one class (and its subsequent evolution) represents a significant breakthrough, offering researchers highly tunable platforms to dial in specific degrees of binding cooperativity (


) and intrinsic efficacy (

)[5].

This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 4-phenylpyridin-2-ones, contrasting their performance with legacy compounds, and outlines the self-validating experimental protocols required to evaluate them.

Mechanistic Overview of M1 mAChR Modulation

To understand the SAR of these compounds, we must first establish their mechanism of action. The M1 mAChR is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 pathway[6].

When a 4-phenylpyridin-2-one PAM binds to the allosteric site, it induces a conformational shift in the receptor. This shift does not necessarily activate the receptor on its own; rather, it exponentially increases the binding affinity (positive cooperativity,


) and/or the signaling efficacy (functional cooperativity, 

) of the endogenous orthosteric agonist, acetylcholine (ACh)[3]. Some advanced derivatives in this class also exhibit their own intrinsic allosteric agonism (

), acting as "PAM-agonists"[7].

M1_Signaling ACh Acetylcholine (Orthosteric Agonist) Receptor M1 mAChR (Conformational Shift) ACh->Receptor Binds PAM 4-phenylpyridin-2-one (Allosteric Modulator) PAM->Receptor Potentiates affinity/efficacy Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Accumulation (Calcium Release) PLC->IP3 DAG DAG (PKC Activation) PLC->DAG

Caption: M1 mAChR Gq/11 signaling pathway modulated by 4-phenylpyridin-2-one positive allosteric modulators.

Structure-Activity Relationship (SAR) Analysis

The 4-phenylpyridin-2-one scaffold (exemplified by the lead compound MIPS1650 ) is structurally divided into three highly tunable regions: the heterocyclic core, the bottom pendant, and the top motif[8].

A. The Heterocyclic Core

The transition from the legacy quinolone core of BQCA to the 4-phenylpyridin-2-one core drastically improved positive cooperativity with ACh[5]. Further SAR exploration revealed that modifying the core by introducing an additional nitrogen atom—creating a 6-phenylpyrimidin-4-one scaffold (e.g., MIPS1780 )—resulted in a massive fourfold increase in binding cooperativity (


) and an 11-fold increase in intrinsic efficacy (

) compared to MIPS1650[8].
B. The Bottom Pendant

The bottom pendant, typically a 4-(1-methylpyrazol-4-yl)benzyl group, acts as the hydrophobic anchor within the allosteric vestibule[9]. SAR studies demonstrate that modifications to this pendant are generally well-tolerated and rarely result in a detrimental loss of allosteric activity[8]. This region is primarily optimized to improve pharmacokinetic properties, such as blood-brain barrier (BBB) permeability, rather than altering the fundamental pharmacological profile[8].

C. The Top Motif (4-Phenyl Ring)

Unlike the bottom pendant, modifications to the top motif are highly sensitive and dictate the compound's pharmacological identity[8]. For example, altering the hydroxy functionality of the 4-phenylpyridin-2-one lead to a ketone or methoxy analogue drastically changes the balance between pure PAM activity and allosteric agonism[8]. This region allows medicinal chemists to fine-tune the compound from a "pure PAM" (no intrinsic activity) to a "PAM-agonist" (high intrinsic activity)[5].

Quantitative Performance Comparison

The following table summarizes the pharmacological parameters of the prototypical BQCA against the advanced 4-phenylpyridin-2-one and 6-phenylpyrimidin-4-one leads.

CompoundScaffoldBinding Affinity (pKB)Binding Cooperativity (

)
Functional Cooperativity (

)
Intrinsic Efficacy (

)
Modulator Profile
BQCA Quinolone~5.5~50~80UndetectablePure PAM
MIPS1650 4-phenylpyridin-2-one~5.8>100>100LowPAM
MIPS1780 6-phenylpyrimidin-4-one~6.1>400>400HighPAM-Agonist

(Data synthesized from and )[5][8]

Self-Validating Experimental Protocols

To accurately classify a 4-phenylpyridin-2-one derivative, researchers must employ a self-validating dual-assay system. Because allosteric modulators exhibit probe dependence (their effects vary depending on the orthosteric ligand used), all assays must use the endogenous neurotransmitter, ACh, as the probe[2].

We utilize a Radioligand Binding Assay to measure affinity modulation, paired with an IP1 Accumulation Assay to measure functional efficacy.

Protocol 1: Radioligand Binding Assay (Affinity & Cooperativity)

Causality Check: We use


-NMS (N-methylscopolamine), an orthosteric antagonist, rather than an agonist. Because antagonists do not induce receptor activation, this allows us to isolate and measure the pure allosteric shift (

) caused by the PAM without confounding G-protein coupling variables[2].
  • Membrane Preparation: Culture CHO cells stably expressing the human M1 mAChR. Harvest and homogenize cells to isolate membrane fractions.

  • Incubation: In a 96-well plate, combine 15

    
    g of membrane protein with a fixed concentration of 
    
    
    
    -NMS (typically at its
    
    
    value).
  • Modulator Addition: Add varying concentrations of the 4-phenylpyridin-2-one derivative (10 pM to 10

    
    M) in the presence and absence of varying concentrations of ACh.
    
  • Termination & Filtration: After a 2-hour incubation at room temperature, terminate the reaction by rapid vacuum filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash the filters with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity using a MicroBeta counter. Data is fit to an allosteric ternary complex model to derive the cooperativity factor (

    
    ).
    
Protocol 2: IP1 Accumulation Assay (Functional Efficacy)

Causality Check: The M1 receptor activates Phospholipase C (PLC), which cleaves PIP2 into DAG and IP3. Because IP3 is rapidly degraded, we measure its downstream metabolite, IP1. We must add Lithium Chloride (LiCl) to the stimulation buffer to inhibit inositol monophosphatase, forcing IP1 to accumulate to detectable levels[9].

  • Cell Seeding: Seed CHO-M1 cells at 30,000 cells/well in a 384-well microplate and incubate overnight at 37°C.

  • Stimulation: Replace the culture media with stimulation buffer containing 50 mM LiCl.

  • Compound Addition: To assess intrinsic agonism (

    
    ), add the PAM alone (up to 10 
    
    
    
    M). To assess functional cooperativity (
    
    
    ), add the PAM in combination with a full concentration-response curve of ACh.
  • Detection (HTRF): Incubate for 1 hour at 37°C. Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (IP1-d2 conjugate and Anti-IP1 Cryptate).

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm. The HTRF ratio is inversely proportional to the amount of accumulated IP1.

Experimental_Workflow Synthesis Compound Synthesis Binding Radioligand Binding ([3H]-NMS) Synthesis->Binding Test Affinity Functional IP1 Accumulation (HTRF Assay) Synthesis->Functional Test Efficacy Analysis Ternary Complex Modeling Binding->Analysis Functional->Analysis LeadOpt Lead Optimization (SAR Feedback) Analysis->LeadOpt Refine Scaffold LeadOpt->Synthesis

Caption: Self-validating experimental workflow for evaluating M1 mAChR allosteric modulators.

Conclusion

The 4-phenylpyridin-2-one scaffold, and its 6-phenylpyrimidin-4-one descendants, offer superior binding and functional cooperativity compared to early-generation M1 PAMs like BQCA[5]. By systematically modifying the top motif and heterocyclic core, drug development professionals can precisely engineer the desired pharmacological profile—ranging from pure allosteric modulation to robust allosteric agonism[8]. Rigorous, dual-assay validation remains critical to mapping these nuanced SAR profiles and ensuring successful translation into in vivo models of cognitive dysfunction.

References

  • Mistry, S. N., et al. (2016). "4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor." Journal of Medicinal Chemistry. Available at:[Link]

  • Jörg, M., et al. (2021). "Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor." ChemMedChem. Available at:[Link]

  • van der Westhuizen, E. T., et al. (2018). "Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors." Molecular Pharmacology. Available at:[Link]

Sources

Safety Operating Guide

4-(4-methoxyphenyl)pyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 4-(4-methoxyphenyl)pyridin-2(1H)-one

As a biologically active heterocyclic compound, 4-(4-methoxyphenyl)pyridin-2(1H)-one is a highly valuable intermediate in pharmaceutical drug development and materials science. However, its structural properties—specifically the lipophilic methoxy group and the stable pyridinone core—confer potent antimicrobial and anticancer activities[1]. This biological potency dictates that its disposal cannot be treated as routine chemical waste.

This guide provides researchers, scientists, and Environmental Health & Safety (EHS) professionals with authoritative, self-validating protocols for the safe handling, spill response, and regulatory-compliant disposal of this compound. By understanding the mechanistic causality behind these procedures, laboratories can ensure operational safety and prevent ecological contamination.

Chemical Profile & Hazard Assessment

The structural features that make 4-(4-methoxyphenyl)pyridin-2(1H)-one useful in drug discovery also define its environmental and occupational hazards. The methoxy group enhances membrane permeability, allowing the compound to easily interact with biological targets[1]. Consequently, discharging this compound into municipal wastewater systems is strictly prohibited, as it can disrupt biological wastewater treatment processes and persist in the environment[2].

Table 1: Quantitative Data and Operational Parameters

ParameterValue / ClassificationOperational Implication
Molecular Formula C12H11NO2Heterocyclic organic; requires high-temperature thermal destruction.
Biological Activity Antimicrobial / AnticancerHigh environmental toxicity risk; drain disposal is strictly prohibited.
EPA SAA Volume Limit 55 Gallons (General Waste)Dictates the maximum accumulation allowed before mandatory EHS pickup.
EPA SAA Time Limit 6 Months (Academic/Subpart K)Requires strict date-tracking on hazardous waste labels.
Spill Threshold < 100 g or < 100 mL (Incidental)Defines the boundary between lab-managed cleanup and HAZMAT response.

Mechanistic Rationale for Disposal Methodologies

As a Senior Application Scientist, I emphasize that standardizing a disposal protocol requires understanding why specific actions are taken:

  • Why high-temperature incineration? Pyridine and pyridinone derivatives are highly stable. Chemical neutralization (e.g., using bleach or strong oxidizers) is often incomplete and can generate toxic, chlorinated heterocyclic byproducts. High-temperature incineration by a licensed facility is the only self-validating method to ensure complete thermal destruction of the carbon-nitrogen bonds[2].

  • Why segregate liquid waste by solvent type? When 4-(4-methoxyphenyl)pyridin-2(1H)-one is dissolved in halogenated solvents (e.g., dichloromethane), the waste must be incinerated at significantly higher temperatures to prevent the formation of toxic dioxins. Mixing halogenated and non-halogenated waste unnecessarily increases the cost and complexity of disposal[3].

  • Why suppress dust during spills? The compound is typically handled as a solid powder. Dry sweeping aerosolizes the active pharmaceutical ingredient (API), creating an inhalation hazard. Wetting the powder suppresses dust, shifting the primary hazard from inhalation to manageable dermal contact[4].

Step-by-Step Disposal Workflows

Protocol A: Routine Waste Segregation and Packaging

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), specifically EPA Subpart K regulations for academic and research laboratories[5].

  • Segregation at the Source: Separate solid waste (pure compound, contaminated PPE, and weigh boats) from liquid waste (compound dissolved in reaction or assay solvents).

  • Primary Containment:

    • Solid Waste: Place into a puncture-resistant, high-density polyethylene (HDPE) container. Double-bagging is recommended to prevent secondary exposure during transit.

    • Liquid Waste: Transfer to chemically compatible carboys (e.g., PTFE or glass). Segregate strictly into "Halogenated" or "Non-Halogenated" streams.

  • Regulatory Labeling: Immediately affix a standard "Hazardous Waste" label. You must explicitly write "4-(4-methoxyphenyl)pyridin-2(1H)-one" and list all associated solvents. Causality: Abbreviations or chemical formulas are legally non-compliant and can delay emergency response if the container ruptures[6].

  • Satellite Accumulation Area (SAA) Storage: Transfer the labeled container to a designated SAA at or near the point of generation. Under EPA regulations, containers must remain tightly closed at all times unless actively adding or removing waste to prevent solvent volatilization[5].

  • Disposal Execution: Once the container reaches 90% capacity, or approaches the 6-month regulatory time limit, submit a pickup request to your EHS department for licensed incineration[3].

Protocol B: Chemical Spill Response and Decontamination

OSHA guidelines mandate that laboratory personnel only clean up "incidental spills" (typically < 100 g or < 100 mL) that they are trained and equipped to handle[7].

  • Evacuation & Assessment: For spills exceeding 100 g, or those involving highly toxic carrier solvents, evacuate the immediate area, secure the doors, and notify EHS immediately. For manageable incidental spills, proceed to step 2.

  • PPE Donning: Equip chemical splash goggles, a standard lab coat, and double nitrile gloves. If minor dust is present, use a NIOSH-approved N95 or P100 particulate respirator.

  • Dust Suppression (Solid Spills): Do not dry sweep. Lightly mist the powder with a compatible wetting agent (e.g., water or dilute ethanol) to suppress aerosolization of the API[4].

  • Collection: Use a non-sparking scoop to transfer the wetted solid and any contaminated broken glass into a puncture-resistant hazardous waste container. Causality: Even if the API is not highly flammable, residual organic solvents in a lab environment pose an ignition risk, making non-sparking tools a best practice[7].

  • Surface Decontamination: Wash the spill surface with 70% ethanol or mild detergent water to remove residual traces. Absorb the wash liquid with inert spill pads or vermiculite, and place these materials into the solid waste container.

Disposal Decision Architecture

The following diagram illustrates the logical workflow for segregating and processing 4-(4-methoxyphenyl)pyridin-2(1H)-one waste streams to ensure regulatory compliance and environmental safety.

G Start Waste Generation: 4-(4-methoxyphenyl)pyridin-2(1H)-one Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder/Crystals/PPE) Decision->Solid Pure API or Consumables Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Reaction/Assay Mixtures SolidContain Double-bag in HDPE Suppress Dust Solid->SolidContain LiquidContain Segregate by Solvent (Halogenated vs Non) Liquid->LiquidContain SAALabel Label 'Hazardous Waste' Store in SAA < 6 Months SolidContain->SAALabel LiquidContain->SAALabel Incinerate High-Temperature Incineration (Licensed EHS Facility) SAALabel->Incinerate

Disposal workflow for 4-(4-methoxyphenyl)pyridin-2(1H)-one waste streams.

References

  • Chemical Spill Management and Response Source: Lab Manager URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US EPA URL: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL:[Link]

Sources

Personal protective equipment for handling 4-(4-methoxyphenyl)pyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

When handling novel or biologically active organic compounds like 4-(4-methoxyphenyl)pyridin-2(1H)-one , standard laboratory safety protocols must be elevated to account for unknown toxicological profiles and specific structural hazards. This compound features a pyridine ring substituted with a methoxyphenyl group, a structure notable for its biological activity, including antimicrobial and anticancer properties[1].

As an application scientist, you must treat this compound with the same rigor applied to high-potency active pharmaceutical ingredients (APIs). The guidelines below provide a self-validating system of engineering controls and Personal Protective Equipment (PPE) designed to mitigate exposure risks during synthesis, assay preparation, and disposal.

Table 1: Chemical Profile & Hazard Summary

PropertyDescription
Compound Name 4-(4-methoxyphenyl)pyridin-2(1H)-one
Molecular Formula C12H11NO2
Physical State Solid (Powder/Crystalline)
Key Structural Features Pyridin-2-one core, methoxyphenyl group
Primary Hazards Skin/eye irritant, respiratory irritant, biologically active
Target Organs Skin, Eyes, Respiratory Tract

Risk Assessment & Hazard Identification

Effective safety protocols are built on understanding the causality behind the hazards. We do not wear PPE simply for compliance; we wear it to interrupt specific mechanisms of exposure[2].

  • Dermal Absorption via Lipophilicity: The methoxy group attached to the phenyl ring significantly enhances the molecule's lipophilicity[1]. This increased lipid solubility facilitates easier passage through the phospholipid bilayers of cellular membranes. Consequently, dermal exposure is a primary risk vector for systemic absorption, mandating strict hand and body barrier protection[3].

  • Respiratory Hazards from Particulates: As a solid organic compound, mechanical manipulation (weighing, transferring) generates fine, respirable dust[4]. The pyridin-2-one core can participate in hydrogen bonding[1], which often leads to electrostatic clinging of powders to spatulas and weigh boats. Inhalation of this biologically active dust presents a severe exposure route, dictating the mandatory use of localized exhaust ventilation[5].

  • Ocular Toxicity: Structural analogs containing methoxyphenyl groups are documented to cause serious eye irritation (GHS Hazard Statement H319) and respiratory irritation (H335)[4][6]. Therefore, ocular mucosa must be completely sealed off from airborne particulates[7].

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, an in-depth evaluation of workplace hazards is required to select appropriate PPE[2][8]. For handling 4-(4-methoxyphenyl)pyridin-2(1H)-one, the following matrix is required:

  • Hand Protection: Double-layer nitrile gloves (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent resistance to organic powders and the aprotic solvents (e.g., DMSO, DMF) typically used to solubilize them. Double-gloving ensures that if the outer glove is contaminated or mechanically breached by a sharp spatula, the inner glove maintains the sterile/safe barrier[3].

  • Eye/Face Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient for fine powders that can become airborne[7]. Splash goggles provide a complete, form-fitting seal around the eyes, preventing dust ingress.

  • Body Protection: Flame-resistant (FR) or standard fluid-resistant laboratory coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent sleeves from dragging through powders or catching on analytical balances, minimizing cross-contamination and accidental spills[3].

  • Respiratory Protection: N95 or P100 particulate respirator.

    • Causality: While all handling should occur within a fume hood, a respirator provides a secondary defense against the inhalation of biologically active airborne particulates during transit or in the event of a hood failure[8].

Operational Protocols: Weighing and Dispensing

To ensure scientific integrity and operator safety, follow this step-by-step methodology for handling the dry powder.

  • Environmental Control: Verify that the chemical fume hood or biological safety cabinet (BSC) is operational with an inward face velocity of 80–100 feet per minute (fpm)[5]. Keep all materials at least 6 inches behind the plane of the sash[7].

  • PPE Donning: Inspect all PPE for micro-tears. Don the lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Anti-static boats prevent the lipophilic powder from dispersing or "jumping" due to electrostatic repulsion, ensuring accurate dosing and preventing environmental contamination.

  • Transfer: Use a dedicated, clean micro-spatula to transfer the 4-(4-methoxyphenyl)pyridin-2(1H)-one. Keep the source vial and the weighing boat as close as possible to minimize the transit distance of the powder.

  • Solubilization (Closed System): If preparing a stock solution for biological assays, add the solvent (e.g., DMSO) directly to the weighing boat, or transfer the solid to a pre-tared vial before adding solvent. Cap the vial tightly before removing it from the hood.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous solid waste bin. Wash hands thoroughly with soap and water after removing the inner gloves[3].

Spill Response & Disposal Plan

In the event of an accidental release of the powder, immediate and methodical action is required to prevent aerosolization[9].

Step-by-Step Spill Protocol:

  • Containment: Immediately alert personnel in the vicinity. If the spill occurs outside the fume hood, evacuate the immediate area for 10 minutes to allow airborne dust to settle[9].

  • PPE Verification: Ensure respiratory protection (N95/P100) and double gloves are worn before approaching the spill zone.

  • Wet Wiping (Critical Step): Do not dry sweep or use a standard vacuum, as this generates hazardous aerosols[4]. Lightly moisten an absorbent laboratory wipe with water or an appropriate solvent (e.g., ethanol) and gently place it over the spilled powder.

  • Collection: Carefully wipe the area from the perimeter inward to prevent spreading the compound. Place all contaminated wipes into a compatible, sealable hazardous waste container[9].

  • Decontamination: Wash the spill surface with a laboratory detergent solution, followed by a water rinse, to remove any residual lipophilic compound.

  • Disposal: Label the waste container as "Hazardous Solid Waste: Contains 4-(4-methoxyphenyl)pyridin-2(1H)-one" and dispose of it according to institutional and federal environmental regulations[10][11].

Workflow Visualization

SafeHandlingWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood / BSC PPE->Hood Weighing Weighing & Dispensing (Closed System) Hood->Weighing Spill Spill Detected? Weighing->Spill Clean Spill Protocol (Contain, Absorb, Dispose) Spill->Clean Yes Proceed Proceed to Assay/Synthesis Spill->Proceed No Waste Dispose as Hazardous Solid Waste Clean->Waste Proceed->Waste

Safe Handling and Spill Response Workflow for 4-(4-methoxyphenyl)pyridin-2(1H)-one.

References

  • Smolecule. "4-(4-methoxyphenyl)pyridin-2(1H)-one." Smolecule.com.
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." OSHA.gov.
  • Occupational Safety and Health Administration (OSHA). "29 CFR Part 1910 Subpart I -- Personal Protective Equipment." eCFR.gov.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.
  • Washington State University. "V.C - Environmental Health & Safety." WSU.edu.
  • TCI Chemicals. "Safety Data Sheet: (4-Methoxyphenyl)urea." TCIchemicals.com.
  • Cayman Chemical. "Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine." Caymanchem.com.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.